Hirudin
Description
Properties
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(1R,6R,9S,12S,15S,18S,24S,27S,33S,36S,39R,44R,47S,53S,56S,59S,67S,73S,76S)-15,76-bis(4-aminobutyl)-44-[[(2S)-2-[[(4R,7S,10S,13S,19S,22S,25S,28R)-28-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-10-(2-amino-2-oxoethyl)-13-(3-amino-3-oxopropyl)-22-(2-carboxyethyl)-25-[(1R)-1-hydroxyethyl]-19-(hydroxymethyl)-7-(2-methylpropyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carbonyl]amino]-4-methylpentanoyl]amino]-12,56,73-tris(2-amino-2-oxoethyl)-9,67-bis(3-amino-3-oxopropyl)-36-[(2S)-butan-2-yl]-18,47-bis(2-carboxyethyl)-24-(carboxymethyl)-27,53-bis(hydroxymethyl)-33-(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,38,45,48,51,54,57,60,62,65,68,71,74,77-tricosaoxo-59-propan-2-yl-3,4,41,42-tetrathia-7,10,13,16,19,22,25,28,31,34,37,46,49,52,55,58,61,63,66,69,72,75,78-tricosazabicyclo[37.22.17]octaheptacontane-6-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C287H440N80O113S7/c1-25-133(19)226-281(469)345-161(87-125(3)4)235(423)306-111-208(394)320-180(116-370)266(454)344-175(101-219(414)415)237(425)307-105-202(388)316-151(62-75-212(400)401)242(430)321-145(41-30-33-81-288)240(428)339-170(96-197(297)383)258(446)326-152(57-70-193(293)379)249(437)351-185(121-484-481-118-182-239(427)310-107-201(387)313-147(55-68-191(291)377)232(420)303-108-205(391)317-169(95-196(296)382)257(445)322-146(42-31-34-82-289)241(429)350-186(271(459)360-226)122-485-482-119-183(268(456)323-149(61-74-211(398)399)234(422)304-110-207(393)319-179(115-369)265(453)342-173(99-200(300)386)264(452)357-223(130(13)14)279(467)355-182)352-253(441)164(90-128(9)10)335-269(457)184-120-483-486-123-187(354-262(450)177(103-221(418)419)347-283(471)230(137(23)374)362-263(451)167(92-140-47-51-143(376)52-48-140)346-278(466)224(131(15)16)359-276(464)222(301)129(11)12)272(460)363-229(136(22)373)282(470)330-157(66-79-216(408)409)248(436)348-178(114-368)238(426)309-106-203(389)315-150(56-69-192(292)378)243(431)340-171(97-198(298)384)259(447)334-163(89-127(7)8)252(440)353-184)270(458)358-225(132(17)18)280(468)364-228(135(21)372)277(465)311-112-204(390)314-148(60-73-210(396)397)233(421)305-113-209(395)356-231(138(24)375)286(474)367-86-38-46-190(367)275(463)331-159(43-32-35-83-290)284(472)365-84-36-44-188(365)273(461)328-153(58-71-194(294)380)247(435)349-181(117-371)267(455)338-168(94-142-104-302-124-312-142)256(444)341-172(98-199(299)385)260(448)343-174(100-218(412)413)236(424)308-109-206(392)318-176(102-220(416)417)261(449)337-165(91-139-39-28-27-29-40-139)254(442)327-154(63-76-213(402)403)244(432)325-158(67-80-217(410)411)250(438)361-227(134(20)26-2)285(473)366-85-37-45-189(366)274(462)329-156(65-78-215(406)407)245(433)324-155(64-77-214(404)405)246(434)336-166(93-141-49-53-144(54-50-141)480-487(477,478)479)255(443)333-162(88-126(5)6)251(439)332-160(287(475)476)59-72-195(295)381/h27-29,39-40,47-54,104,124-138,145-190,222-231,368-376H,25-26,30-38,41-46,55-103,105-123,288-290,301H2,1-24H3,(H2,291,377)(H2,292,378)(H2,293,379)(H2,294,380)(H2,295,381)(H2,296,382)(H2,297,383)(H2,298,384)(H2,299,385)(H2,300,386)(H,302,312)(H,303,420)(H,304,422)(H,305,421)(H,306,423)(H,307,425)(H,308,424)(H,309,426)(H,310,427)(H,311,465)(H,313,387)(H,314,390)(H,315,389)(H,316,388)(H,317,391)(H,318,392)(H,319,393)(H,320,394)(H,321,430)(H,322,445)(H,323,456)(H,324,433)(H,325,432)(H,326,446)(H,327,442)(H,328,461)(H,329,462)(H,330,470)(H,331,463)(H,332,439)(H,333,443)(H,334,447)(H,335,457)(H,336,434)(H,337,449)(H,338,455)(H,339,428)(H,340,431)(H,341,444)(H,342,453)(H,343,448)(H,344,454)(H,345,469)(H,346,466)(H,347,471)(H,348,436)(H,349,435)(H,350,429)(H,351,437)(H,352,441)(H,353,440)(H,354,450)(H,355,467)(H,356,395)(H,357,452)(H,358,458)(H,359,464)(H,360,459)(H,361,438)(H,362,451)(H,363,460)(H,364,468)(H,396,397)(H,398,399)(H,400,401)(H,402,403)(H,404,405)(H,406,407)(H,408,409)(H,410,411)(H,412,413)(H,414,415)(H,416,417)(H,418,419)(H,475,476)(H,477,478,479)/t133-,134-,135+,136+,137+,138+,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,222-,223-,224-,225-,226-,227-,228-,229-,230-,231-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPDUTSPKFMPDP-OUMQNGNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)C(C)C)CC(=O)N)CO)CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C3CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CC(C)C)CC(=O)N)CCC(=O)N)CO)CCC(=O)O)C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)N)C(=O)N1)CCCCN)CC(=O)N)CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)NC(CCCCN)C(=O)N6CCCC6C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC7=CN=CN7)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC8=CC=CC=C8)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)N9CCCC9C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)CCC(=O)N)CC(=O)N)CCCCN)CCC(=O)O)CC(=O)O)CO)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]2C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)C(C)C)CC(=O)N)CO)CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CC(C)C)CC(=O)N)CCC(=O)N)CO)CCC(=O)O)[C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N)C(=O)N1)CCCCN)CC(=O)N)CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCCN)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC7=CN=CN7)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N9CCC[C@H]9C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)CCC(=O)N)CC(=O)N)CCCCN)CCC(=O)O)CC(=O)O)CO)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C287H440N80O113S7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
7044 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
8001-27-2 | |
| Record name | Hirudin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008001272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hirudin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.344 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Hirudin's Mechanism of Action as a Direct Thrombin Inhibitor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hirudin, a naturally occurring polypeptide derived from the salivary glands of the medicinal leech Hirudo medicinalis, stands as the most potent and specific natural inhibitor of thrombin. Its mechanism of action as a direct thrombin inhibitor (DTI) is characterized by a unique bivalent interaction, engaging both the active site and exosite I of thrombin with exceptionally high affinity. This comprehensive technical guide delineates the core mechanism of this compound's interaction with thrombin, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular and procedural pathways.
Core Mechanism of this compound-Thrombin Interaction
This compound's inhibitory action is a result of its high-affinity, non-covalent binding to α-thrombin in a 1:1 stoichiometric ratio.[1] This interaction is independent of cofactors like antithrombin III, a key differentiator from indirect thrombin inhibitors such as heparin.[2] The binding is bivalent, involving two distinct domains of the this compound molecule that interact with separate sites on thrombin.
N-terminal Domain Interaction with the Thrombin Active Site
The N-terminal domain of this compound, a compact structure stabilized by three disulfide bonds (Cys6-Cys14, Cys16-Cys28, and Cys32-Cys39), directly interacts with the catalytic active site of thrombin.[2] Specifically, the first three N-terminal residues of this compound, Ile1-Tyr3, penetrate the active site cleft.[3] The α-amino group of Ile1' forms a critical hydrogen bond with the hydroxyl group of Ser195 in thrombin's catalytic triad.[3] The side chains of Ile1' and Tyr3' of this compound occupy an apolar binding site on thrombin.[3] This interaction effectively blocks substrate access to the catalytic machinery of thrombin.
C-terminal Domain Interaction with Thrombin Exosite I
The extended and highly acidic C-terminal tail of this compound wraps around thrombin and binds to a region of positive electrostatic potential known as exosite I, or the fibrinogen-binding site.[2] This interaction is predominantly electrostatic, involving a series of salt bridges between the acidic residues (aspartate and glutamate) of this compound's C-terminus and basic residues on thrombin's exosite I.[4] The last five residues of the C-terminus form a helical loop that engages in numerous hydrophobic contacts with the thrombin surface.[3] This binding to exosite I sterically hinders the binding of fibrinogen and other macromolecular substrates of thrombin.
The sulfation of Tyr63 in natural this compound significantly enhances its binding affinity to exosite I, resulting in a nearly 10-fold lower inhibition constant (Ki) compared to its recombinant, non-sulfated counterparts.[5]
Quantitative Data on this compound-Thrombin Interaction
The interaction between this compound and thrombin is characterized by extremely high affinity, reflected in its femtomolar to picomolar dissociation (Kd) and inhibition (Ki) constants. The kinetics are also influenced by factors such as the specific this compound variant, post-translational modifications (sulfation), pH, and ionic strength.
| Parameter | This compound Variant/Condition | Value | Reference(s) |
| Dissociation Constant (Kd) | Natural this compound | 20 fM (at ionic strength 0.125) | [6] |
| Recombinant this compound (HV1) | 19 pM | [7] | |
| Recombinant this compound (general) | 2.3 x 10⁻¹⁴ M | [2] | |
| This compound C-terminal fragment (residues 56-65) | - | [8] | |
| Inhibition Constant (Ki) | Natural (sulfo-hirudin) | ~25 fM | [5] |
| Recombinant (desulfo-hirudin) | ~300 fM | [5] | |
| Recombinant this compound (general) | 0.8 x 10⁻¹⁰ M (pH 7.4, 20°C) | [8] | |
| Recombinant this compound rHMg | 0.323 nM | [9] | |
| Bivalirudin (B194457) | 175.1 nM | [9] | |
| This compound variant HV2 (Asn47->Lys) | 5- to 14-fold lower than unmodified HV2 | [1] | |
| This compound variant HV2 (Asn47->Arg) | 5- to 14-fold lower than unmodified HV2 | [1] | |
| This compound variant with Tyr3->Trp or Phe substitution | 3- to 6-fold decrease from wild-type | [10] | |
| This compound variant with Tyr3->Thr substitution | 450-fold increase from wild-type | [10] | |
| Association Rate Constant (kon) | Recombinant this compound | 4.7 x 10⁸ M⁻¹s⁻¹ | [2] |
| Dissociation Rate Constant (koff) | This compound from thrombin-platelet complex | ~10⁻² s⁻¹ | [11] |
| This compound variant with Ser50 deletion | Increased koff compared to wild-type | [4] | |
| IC50 | Recombinant this compound rHMg | 2.8 nM | [9] |
| Bivalirudin | 376.0 nM | [9] |
Experimental Protocols
The elucidation of this compound's mechanism of action has been made possible through a variety of key experimental techniques. Detailed methodologies for these experiments are provided below.
Thrombin Inhibition Assays
This assay measures the residual thrombin activity after incubation with this compound by monitoring the cleavage of a chromogenic substrate.
Principle: Thrombin cleaves a chromogenic substrate, releasing a colored compound (e.g., p-nitroaniline) that can be quantified spectrophotometrically. The presence of this compound inhibits this reaction, and the degree of inhibition is proportional to the this compound concentration.
Materials:
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Human α-thrombin
-
Recombinant this compound (or variant of interest)
-
Chromogenic thrombin substrate (e.g., S-2238: H-D-Phe-Pip-Arg-pNA)
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Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4)
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Microplate reader
Procedure:
-
Prepare a series of this compound dilutions in the assay buffer.
-
In a 96-well microplate, add a fixed concentration of thrombin to each well.
-
Add the this compound dilutions to the wells containing thrombin and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for the formation of the thrombin-hirudin complex.
-
Initiate the reaction by adding the chromogenic substrate to each well.
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Immediately monitor the change in absorbance at 405 nm over time using a microplate reader.
-
The rate of substrate cleavage (initial velocity) is calculated from the linear portion of the absorbance curve.
-
Plot the initial velocity as a function of this compound concentration to determine the IC50 value.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors, or by fitting the data to the Morrison equation for tight-binding inhibitors.[12]
This assay measures the time it takes for a plasma sample to clot after the addition of a standard amount of thrombin.
Principle: Thrombin catalyzes the conversion of fibrinogen to fibrin (B1330869), leading to the formation of a clot. This compound prolongs the thrombin time by inhibiting the added thrombin.
Materials:
-
Citrated platelet-poor plasma (PPP)
-
Human or bovine thrombin standard solution
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This compound standard solutions
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Coagulometer
Procedure:
-
Prepare a standard curve by adding known concentrations of this compound to pooled normal plasma.
-
Pre-warm the plasma samples (patient or standard) to 37°C.
-
Pipette a defined volume of plasma into a cuvette in the coagulometer.
-
Initiate the clotting reaction by adding a fixed volume of the thrombin solution.
-
The coagulometer automatically detects the formation of a fibrin clot and records the clotting time in seconds.
-
The thrombin time of the test sample is compared to the standard curve to determine the this compound concentration.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.
Principle: One interactant (ligand) is immobilized on a sensor chip surface. The other interactant (analyte) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in resonance units, RU).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), ethanolamine)
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Human α-thrombin (ligand)
-
This compound (analyte)
-
Running buffer (e.g., HBS-EP: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
Procedure:
-
Ligand Immobilization:
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip with a mixture of NHS and EDC.
-
Inject thrombin over the activated surface to allow for covalent coupling via amine groups.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Interaction:
-
Inject a series of concentrations of this compound over the immobilized thrombin surface at a constant flow rate.
-
Monitor the association phase (increase in RU) as this compound binds to thrombin.
-
After the association phase, switch to flowing only the running buffer over the surface and monitor the dissociation phase (decrease in RU) as this compound dissociates from thrombin.
-
-
Data Analysis:
-
The resulting sensorgrams (RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with biomolecular binding events, providing a complete thermodynamic profile of the interaction.
Principle: A solution of one molecule (the ligand, e.g., this compound) is titrated into a solution of its binding partner (the macromolecule, e.g., thrombin) in a sample cell. The heat released or absorbed upon binding is measured.
Materials:
-
Isothermal titration calorimeter (e.g., MicroCal ITC200)
-
Human α-thrombin
-
This compound
-
Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
Procedure:
-
Sample Preparation:
-
Dialyze both thrombin and this compound extensively against the same buffer to minimize heats of dilution.
-
Accurately determine the concentrations of both protein solutions.
-
-
ITC Experiment:
-
Load the thrombin solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small, sequential injections of this compound into the thrombin solution while maintaining a constant temperature.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw data (heat per injection) is integrated and plotted against the molar ratio of this compound to thrombin.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Ka, and its inverse, Kd), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
X-ray Crystallography of the this compound-Thrombin Complex
This technique provides a high-resolution, three-dimensional structure of the this compound-thrombin complex, revealing the precise atomic interactions.
Principle: A highly ordered crystal of the protein complex is grown and then exposed to an X-ray beam. The diffraction pattern of the X-rays is used to calculate the electron density map of the molecule, from which the atomic structure can be determined.
Methodology (Co-crystallization):
-
Complex Formation:
-
Purified thrombin and this compound are mixed in a slight molar excess of this compound to ensure complete complex formation.
-
-
Crystallization Screening:
-
The this compound-thrombin complex is concentrated to a suitable concentration (e.g., 10-20 mg/mL).
-
A sparse-matrix screening approach is used, where small droplets of the protein complex are mixed with a variety of precipitant solutions (containing different salts, polymers, and pH buffers) in crystallization plates.
-
The plates are incubated under controlled conditions to allow for vapor diffusion, which slowly increases the concentration of the protein and precipitant, leading to crystallization.
-
-
Crystal Optimization and Growth:
-
Initial "hits" from the screening are optimized by systematically varying the precipitant concentrations, pH, and temperature to obtain large, well-diffracting crystals.
-
-
Data Collection and Structure Determination:
-
A suitable crystal is cryo-protected and flash-cooled in liquid nitrogen.
-
The crystal is mounted in an X-ray diffractometer, and diffraction data are collected.
-
The diffraction data are processed, and the structure is solved using molecular replacement (using a known structure of thrombin as a search model) and refined to produce the final atomic model of the this compound-thrombin complex.
-
Visualizations
This compound-Thrombin Interaction Pathway
Caption: Bivalent binding of this compound to thrombin's active site and exosite I.
Chromogenic Thrombin Inhibition Assay Workflow
Caption: Workflow for a chromogenic thrombin inhibition assay.
Logical Relationship of this compound's Inhibitory Action
References
- 1. Point mutations modifying the thrombin inhibition kinetics and antithrombotic activity in vivo of recombinant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Activities and Mechanisms of this compound and Its Derivatives - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. db.cngb.org [db.cngb.org]
- 5. Crystal Structure of a Biosynthetic Sulfo-hirudin Complexed to Thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. Interaction of site specific this compound variants with α‐thrombin | Scilit [scilit.com]
- 8. leechtherapycentre.com [leechtherapycentre.com]
- 9. Production and functional characteristics of a novel this compound variant with better anticoagulant activities than bivalirudin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: amino-terminal residues play a major role in the interaction with thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dissociation of thrombin from platelets by this compound. Evidence for receptor processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
From Leech Saliva to Lifesaving Drug: A Technical Guide to the Discovery and History of Hirudin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fascinating journey of hirudin, the most potent natural inhibitor of thrombin, from its initial discovery in the salivary glands of the medicinal leech, Hirudo medicinalis, to its development as a life-saving anticoagulant. This document provides a comprehensive overview of the historical milestones, biochemical properties, and mechanism of action of this compound, supplemented with detailed experimental protocols and quantitative data for researchers in the field.
A Historical Perspective: The Unraveling of a Natural Anticoagulant
The story of this compound is a testament to the power of observation in scientific discovery. For centuries, the medicinal leech, Hirudo medicinalis, was used for bloodletting, a common medical practice. However, the scientific understanding of the leech's potent anticoagulant properties began to unfold in the late 19th century.
A pivotal moment came in 1884 when British physiologist John Berry Haycraft first reported that a substance secreted by the leech prevented blood from clotting.[1][2] This groundbreaking discovery laid the foundation for future research into this mysterious anticoagulant. In 1904, the active ingredient was isolated from leech heads by Jacoby, who aptly named it "this compound," derived from the Latin word for leech, hirudo.[3][4]
Despite its discovery, it took several decades for this compound to be isolated in a purified form. The breakthrough came in the 1950s through the meticulous work of Fritz Markwardt, who successfully isolated and purified this compound from the salivary glands of Hirudo medicinalis.[2][3][5] Markwardt's work was instrumental in enabling the detailed characterization of this compound's biochemical properties and its specific mechanism of action as a potent thrombin inhibitor.[6] The complete amino acid sequence of this compound was eventually determined in 1976, revealing it to be a 65-amino acid polypeptide.[7]
The limited availability of natural this compound from leeches posed a significant challenge for its widespread clinical use. This hurdle was overcome with the advent of recombinant DNA technology in the 1980s. Scientists successfully cloned the gene for this compound and expressed it in various systems, including yeast and bacteria, allowing for the large-scale production of recombinant this compound (r-hirudin).[8][9] This development paved the way for extensive clinical trials and the eventual approval of this compound-based drugs for various thromboembolic disorders.
Biochemical Properties and Variants of this compound
This compound is a small, acidic polypeptide with a molecular weight of approximately 7 kDa.[5][10] Natural this compound extracted from leeches is not a single entity but a mixture of several isoforms.[10] Through research, several variants have been identified and characterized, with this compound Variant 1 (HV1) and this compound Variant 2 (HV2) being the most studied. These variants exhibit high sequence homology but differ in a few amino acid residues.[5]
The development of recombinant technology has not only enabled the mass production of this compound but has also facilitated the creation of novel variants with enhanced properties. These engineered variants, such as hirudisin and bivalirudin (B194457) (a synthetic peptide fragment), have been designed to have improved pharmacokinetic profiles or additional functionalities.[11][12]
Quantitative Data on this compound Variants
The following tables summarize key quantitative data for various natural and recombinant this compound variants, providing a comparative overview of their biochemical and inhibitory properties.
| This compound Variant | Molecular Weight (Da) | Number of Amino Acids | Source |
| Natural this compound | ~7000 | 65 | Hirudo medicinalis[5][7] |
| Recombinant this compound (r-hirudin) | ~7000 | 65 | Recombinant expression systems[8] |
| Hirudisin | Not specified | Modified r-hirudin | Engineered recombinant[11] |
| Hirudisin-1 | Not specified | Modified r-hirudin | Engineered recombinant[11] |
| rHMg | Not specified | Not specified | Engineered recombinant[5] |
| Bivalirudin | ~2180 | 20 | Synthetic peptide[12] |
| This compound Variant | Thrombin Inhibition Constant (Ki) | IC50 for Thrombin |
| Recombinant this compound (r-hirudin) | 270 ± 50 fM[11] | 5.7 - 6.8 nM[11] |
| Hirudisin | 160 ± 70 fM[11] | 5.7 - 6.8 nM[11] |
| Hirudisin-1 | 370 ± 44 fM[11] | 5.7 - 6.8 nM[11] |
| rHMg | 0.323 ± 0.144 nM[5] | 2.8 ± 0.03 nM[5] |
| Bivalirudin | 175.1 ± 65.4 nM[5] | 376.0 ± 23.64 nM[5] |
Mechanism of Action: A Highly Specific Thrombin Inhibitor
This compound is the most potent and specific natural inhibitor of thrombin, a key enzyme in the blood coagulation cascade.[7][13] Unlike other anticoagulants like heparin, which require a cofactor (antithrombin III), this compound directly binds to and inhibits thrombin.[14] This direct inhibition is highly specific, as this compound shows little to no inhibition of other serine proteases.
The interaction between this compound and thrombin is a high-affinity, non-covalent 1:1 stoichiometric complex.[10] The unique inhibitory mechanism of this compound involves a bivalent interaction with thrombin, targeting two distinct sites on the enzyme:
-
The Catalytic Site: The N-terminal domain of this compound, a compact structure stabilized by three disulfide bonds, binds to the active site of thrombin. This interaction blocks the access of thrombin's natural substrate, fibrinogen, to the catalytic triad.[15][16]
-
The Fibrinogen-Binding Exosite (Exosite I): The acidic C-terminal tail of this compound wraps around and interacts with the anion-binding exosite I of thrombin.[15][16] This exosite is crucial for the recognition and binding of fibrinogen.
By simultaneously blocking both the catalytic site and the fibrinogen-binding exosite, this compound effectively neutralizes all of thrombin's physiological functions, including the conversion of fibrinogen to fibrin, the activation of platelets, and the activation of coagulation factors V, VIII, and XIII.[7]
Signaling Pathway of Thrombin and this compound's Intervention
The following diagram illustrates the central role of thrombin in the coagulation cascade and how this compound directly inhibits its activity.
References
- 1. Structural basis of RGD-hirudin binding to thrombin: Tyr3 and five C-terminal residues are crucial for inhibiting thrombin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromogenic substrate spectrophotometric assays for the measurement of clotting function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the synthetic thrombin inhibitor argatroban on fibrin- or clot-incorporated thrombin: comparison with heparin and recombinant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: amino-terminal residues play a major role in the interaction with thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production and functional characteristics of a novel this compound variant with better anticoagulant activities than bivalirudin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Fibrinogen and Thrombin Time (TT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Production and purification of recombinant this compound expressed in the methylotrophic yeast Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. coachrom.com [coachrom.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Hirudisins. This compound-derived thrombin inhibitors with disintegrin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Point mutations modifying the thrombin inhibition kinetics and antithrombotic activity in vivo of recombinant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biovendor.com [biovendor.com]
- 14. Kinetics of the inhibition of thrombin by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Crystal structure of the thrombin‐this compound complex: a novel mode of serine protease inhibition. | The EMBO Journal [link.springer.com]
- 16. Crystal structure of the thrombin-hirudin complex: a novel mode of serine protease inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Biochemical Landscape of Natural Hirudin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the biochemical properties of natural hirudin, a potent anticoagulant polypeptide derived from the salivary glands of the medicinal leech, Hirudo medicinalis. Tailored for researchers, scientists, and professionals in drug development, this document details this compound's molecular characteristics, mechanism of action, and the experimental methodologies used for its characterization.
Core Biochemical Properties of Natural this compound
Natural this compound is a 65- to 66-amino-acid polypeptide with a molecular weight of approximately 7 kDa.[1][2] It is the most potent natural inhibitor of thrombin discovered to date.[1][2] The structure of this compound is characterized by a compact N-terminal domain containing three disulfide bonds (Cys6-Cys14, Cys16-Cys28, and Cys32-Cys39) and a disordered C-terminal tail rich in acidic amino acid residues.[1] This unique structure allows for a highly specific and tight, bivalent interaction with thrombin, targeting both its active site and fibrinogen-binding exosite I.[3]
Several natural variants of this compound have been identified, with this compound variant 1 (HV1) and this compound variant 2 (HV2) being the most studied. These variants exhibit slight differences in their amino acid sequences, which can influence their biochemical properties and inhibitory constants.
Quantitative Data Summary
The inhibitory activity of this compound is often quantified in Antithrombin Units (ATU), where one ATU is defined as the amount of this compound that neutralizes one NIH unit of thrombin.[4] The following tables summarize key quantitative data for natural and recombinant this compound variants.
| Property | Natural this compound | Reference |
| Molecular Weight | ~7 kDa | [2] |
| Number of Amino Acids | 65-66 | [1][2] |
| Isoelectric Point (pI) | ~4.5 | |
| Dissociation Constant (Kᵢ) | femtomolar to picomolar range |
| This compound Variant | Source Organism/System | Specific Activity (ATU/mg) | Inhibition Constant (Kᵢ) vs. Thrombin | Reference |
| Natural this compound (unspecified) | Hirudo medicinalis | ≥1,500 | Not specified | |
| Recombinant this compound (rH) | Saccharomyces cerevisiae | ~16,000 | Not specified | [1] |
| Desirudin (rHV1) | Saccharomyces cerevisiae | ~16,000 | Not specified | [1] |
| Lepirudin (rHV2) | Saccharomyces cerevisiae | ~18,000 | Not specified | [1] |
| Recombinant this compound Variant HMg | E. coli | 9573 | 0.323 ± 0.144 nM | [5][6][7] |
| Bivalirudin (B194457) (synthetic analog) | - | Not applicable | 175.1 ± 65.4 nM | [5] |
Mechanism of Thrombin Inhibition
This compound's potent anticoagulant effect stems from its direct, high-affinity, and specific inhibition of thrombin in a 1:1 stoichiometric ratio. Unlike heparin, this compound does not require antithrombin as a cofactor.[5] The N-terminal domain of this compound binds to the catalytic site of thrombin, while its acidic C-terminal tail interacts with the anion-binding exosite I of thrombin, which is crucial for fibrinogen recognition.[3] This dual-binding mechanism effectively blocks thrombin's ability to cleave fibrinogen to fibrin (B1330869), thereby preventing the formation of a blood clot.
Figure 1: Mechanism of this compound's Thrombin Inhibition.
Experimental Protocols
Purification of Natural this compound from Leech Saliva
The extraction and purification of natural this compound from leech saliva is a multi-step process designed to isolate the active polypeptide from other salivary components.
Protocol:
-
Saliva Collection: Leeches (Hirudo medicinalis) are starved and then induced to salivate. This can be achieved by feeding them through a membrane on a solution like arginine/saline and then gently squeezing them to expel the saliva.[8][9] Alternatively, chemical stimulation with an emetic solution (e.g., zinc sulfate) can be used to induce regurgitation of saliva.[10][11] The collected fluid is the crude this compound source.
-
Initial Precipitation: The crude saliva is often subjected to precipitation with cold acetone (B3395972) to concentrate the protein fraction.[11]
-
Chromatographic Separation:
-
Ion-Exchange Chromatography: The concentrated protein solution is first fractionated using an anion-exchange column (e.g., DEAE-HPLC). This compound, being an acidic protein, binds to the column and is eluted using a salt gradient.[11][12]
-
Gel Filtration Chromatography: Fractions showing anti-thrombin activity are pooled and further purified by gel filtration chromatography (e.g., Sephadex G-75) to separate proteins based on their molecular size.[11][12]
-
-
Purity and Activity Assessment: The purity of the final this compound preparation is assessed by methods like SDS-PAGE and RP-HPLC. The anticoagulant activity of the purified fractions is monitored throughout the process using a thrombin inhibition assay.[12]
Figure 2: Workflow for the Purification of Natural this compound.
Thrombin Inhibition Assay (Chromogenic Substrate Method)
This assay quantifies the inhibitory effect of this compound on thrombin's amidolytic activity using a synthetic chromogenic substrate.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of purified this compound of known concentration.
-
Prepare a working solution of human α-thrombin (e.g., 10 NIH units/mL).
-
Prepare a solution of a chromogenic thrombin substrate (e.g., S-2238 or Chromozym TH).
-
Prepare a reaction buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and a carrier protein like BSA).
-
-
Assay Procedure:
-
In a 96-well microplate, add a fixed amount of thrombin to each well.
-
Add varying concentrations of the this compound solution to the wells and incubate for a short period (e.g., 2-5 minutes) at 37°C to allow for thrombin-hirudin complex formation.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Measure the change in absorbance at 405 nm over time using a microplate reader. The rate of color development is inversely proportional to the this compound concentration.
-
-
Data Analysis:
-
Calculate the percentage of thrombin inhibition for each this compound concentration.
-
Determine the IC₅₀ (the concentration of this compound that inhibits 50% of thrombin activity) and the inhibition constant (Kᵢ) by fitting the data to appropriate enzyme inhibition models.[13]
-
Clotting-Based Assays
These assays measure the effect of this compound on the overall coagulation cascade.
The aPTT assay evaluates the intrinsic and common pathways of coagulation.
Protocol:
-
Sample Preparation: Prepare platelet-poor plasma from citrated whole blood.
-
Assay Procedure:
-
Pre-warm the plasma sample and aPTT reagent (containing a contact activator and phospholipids) to 37°C.
-
Mix the plasma with the aPTT reagent and incubate for a specified time (e.g., 3-5 minutes) to activate the contact factors.
-
Add a pre-warmed calcium chloride solution to initiate clotting.
-
Measure the time taken for a fibrin clot to form using a coagulometer.
-
-
Interpretation: this compound prolongs the aPTT in a dose-dependent manner.[14][15] A standard curve can be generated by adding known concentrations of this compound to normal plasma to quantify its anticoagulant effect.[15]
The PT assay assesses the extrinsic and common pathways of coagulation.
Protocol:
-
Sample Preparation: Use platelet-poor plasma.
-
Assay Procedure:
-
Pre-warm the plasma sample and PT reagent (containing tissue factor and calcium) to 37°C.
-
Add the PT reagent to the plasma.
-
Measure the time to clot formation.
-
-
Interpretation: The PT is less sensitive to this compound than the aPTT and thrombin time.[16][17] Significant prolongation is typically observed only at higher this compound concentrations.[14]
The TT assay directly measures the rate of fibrin formation when thrombin is added to plasma.
Protocol:
-
Sample Preparation: Use platelet-poor plasma.
-
Assay Procedure:
-
Pre-warm the plasma sample and a thrombin solution of known concentration to 37°C.
-
Add the thrombin solution to the plasma.
-
Measure the time to clot formation.
-
-
Interpretation: The TT is highly sensitive to the presence of thrombin inhibitors like this compound and is markedly prolonged even at low concentrations.[16][18] A quantitative thrombin time (QTT) can be performed by diluting the plasma and using a standard curve to accurately determine this compound levels.[18]
This compound's Influence on Cellular Signaling Pathways
Beyond its direct anticoagulant effects, this compound's inhibition of thrombin can modulate various cellular signaling pathways, primarily by preventing thrombin from activating its receptors, such as Protease-Activated Receptors (PARs).
Thrombin/PAR-1 Signaling Pathway
Thrombin is a potent activator of PAR-1 on various cell types, including platelets and endothelial cells. This compound blocks this activation.
Figure 3: this compound's Inhibition of Thrombin-Mediated PAR-1 Signaling.
VEGF and Notch Signaling
Thrombin can promote angiogenesis by stimulating the release of Vascular Endothelial Growth Factor (VEGF) from endothelial cells.[19][20] VEGF, in turn, is a critical regulator of the Notch signaling pathway, which is essential for the proper formation of new blood vessels.[21][22][23] this compound, by inhibiting thrombin, can indirectly modulate these pathways. At low concentrations, this compound has been observed to promote angiogenesis through the VEGF-Notch pathway, while at higher concentrations, it exhibits an inhibitory effect.[1][2]
Figure 4: this compound's Indirect Modulation of VEGF and Notch Signaling.
JAK/STAT Signaling
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade for a wide array of cytokines and growth factors, playing a key role in processes like cell proliferation, differentiation, and immune responses.[24][25][26][27][28] While direct modulation by thrombin is less characterized, thrombin-induced inflammatory responses can involve cytokines that utilize the JAK/STAT pathway. By inhibiting thrombin and subsequent inflammatory mediator release, this compound may indirectly affect JAK/STAT signaling.
Figure 5: this compound's Potential Indirect Effect on JAK/STAT Signaling.
Conclusion
Natural this compound from leech saliva remains a benchmark for potent and specific thrombin inhibition. Its unique biochemical properties and mechanism of action have paved the way for the development of recombinant and synthetic analogs for various therapeutic applications. A thorough understanding of its characteristics, supported by robust experimental methodologies, is crucial for ongoing research and the development of novel antithrombotic agents. This guide provides a foundational overview to aid scientists and researchers in this endeavor.
References
- 1. Pharmacological Activities and Mechanisms of this compound and Its Derivatives - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application Research of Natural this compound - Creative Diagnostics [creative-diagnostics.com]
- 3. Thrombin inhibition by this compound: how this compound inhibits thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Production and functional characteristics of a novel this compound variant with better anticoagulant activities than bivalirudin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production and functional characteristics of a novel this compound variant with better anticoagulant activities than bivalirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The saliva of the medicinal leech Hirudo medicinalis--I. Biochemical characterization of the high molecular weight fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN104151425B - Large-scale production method for natural this compound - Google Patents [patents.google.com]
- 11. CN104926937A - Method for extracting this compound from leech saliva - Google Patents [patents.google.com]
- 12. discol.umk.edu.my [discol.umk.edu.my]
- 13. researchgate.net [researchgate.net]
- 14. Recombinant this compound in patients with chronic, stable coronary artery disease. Safety, half-life, and effect on coagulation parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Monitoring anticoagulant therapy by activated partial thromboplastin time: this compound assessment. An evaluation of native blood and plasma assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Laboratory assays for the evaluation of recombinant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. karger.com [karger.com]
- 18. A quantitative thrombin time for determining levels of this compound and Hirulog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Transcriptional Regulation of Thrombin-Induced Endothelial VEGF Induction and Proangiogenic Response - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Vascular endothelial growth factor- and thrombin-induced termination factor, Down syndrome critical region-1, attenuates endothelial cell proliferation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Notch modulates VEGF action in endothelial cells by inducing Matrix Metalloprotease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. VEGF and Notch Signaling: The Yin and Yang of Angiogenic Sprouting - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 25. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 26. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 27. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 28. JAK/STAT Activation: A General Mechanism for Bone Development, Homeostasis, and Regeneration [mdpi.com]
The Intricate World of Hirudin: A Technical Guide to Its Variants and Isoforms for Researchers and Drug Development Professionals
Hirudin, a naturally occurring polypeptide from the salivary glands of the medicinal leech Hirudo medicinalis, stands as the most potent and specific natural inhibitor of thrombin. Its powerful anticoagulant properties have made it and its derivatives invaluable tools in thrombosis research and clinical applications. This technical guide provides an in-depth exploration of the structure-function relationships of various this compound variants and isoforms, offering a comprehensive resource for researchers, scientists, and professionals in drug development.
Molecular Architecture: The Foundation of this compound's Potency
Natural this compound is a 65-amino acid peptide with a molecular weight of approximately 7 kDa.[1][2][3] Its structure is characterized by a compact N-terminal domain and a flexible, acidic C-terminal tail.[2][4] The N-terminal core is stabilized by three disulfide bonds (Cys6-Cys14, Cys16-Cys28, and Cys32-Cys39), which are crucial for its structural integrity and inhibitory function.[1][5] This domain binds to the active site of thrombin, effectively blocking its catalytic activity.[4][6][7] The extended C-terminal domain, rich in acidic residues, interacts with the fibrinogen-binding exosite (exosite I) of thrombin, contributing significantly to the high affinity and specificity of the interaction.[4][6][7][8]
Several natural isoforms of this compound have been identified, with this compound variant 1 (HV1) and this compound variant 2 (HV2) being the most well-characterized.[1][9] These isoforms exhibit slight variations in their amino acid sequences, which can influence their biochemical properties and anticoagulant potency.[1][9] The advent of recombinant DNA technology has enabled the production of homogenous preparations of this compound variants and the engineering of novel derivatives with enhanced therapeutic profiles.[2][10]
Mechanism of Action: A Two-Pronged Attack on Thrombin
This compound's primary function is the direct, high-affinity inhibition of thrombin, a key serine protease in the coagulation cascade.[2][11] Unlike indirect thrombin inhibitors like heparin, this compound does not require a cofactor such as antithrombin III to exert its effect.[1][9] It forms a tight, non-covalent 1:1 stoichiometric complex with thrombin, effectively neutralizing its procoagulant activities.[1][12]
The inhibition mechanism is a bimodal interaction:
-
N-terminal Domain: The first few amino-terminal residues of this compound insert into the catalytic site of thrombin.[4][6] Specifically, the N-terminal Ile1' to Tyr3' of this compound variant 2 form a parallel β-strand with residues Ser214 to Gly219 of thrombin.[4] The α-amino group of this compound's Ile1' forms a hydrogen bond with the Ser195 of thrombin's catalytic triad, directly blocking its enzymatic function.[4]
-
C-terminal Domain: The acidic C-terminal tail of this compound wraps around thrombin and binds to its anion-binding exosite I.[4][7] This interaction prevents the binding of thrombin's natural substrate, fibrinogen, thereby inhibiting the conversion of fibrinogen to fibrin (B1330869) and subsequent clot formation.[2]
This dual-binding mechanism accounts for the exceptionally high affinity and specificity of this compound for thrombin.[4][13]
Figure 1: Mechanism of thrombin inhibition by this compound.
Quantitative Comparison of this compound Variants and Derivatives
The anticoagulant potency of different this compound variants and their derivatives can be quantitatively assessed through various biochemical parameters. The inhibition constant (Ki) reflects the binding affinity to thrombin, while the half-maximal inhibitory concentration (IC50) indicates the concentration required to inhibit 50% of thrombin activity. Specific activity is often measured in antithrombin units (ATU) per milligram of protein.
| This compound Variant/Derivative | Ki (Inhibition Constant) | IC50 (Thrombin Inhibition) | Specific Activity (ATU/mg) | Source(s) |
| Recombinant this compound (general) | 19 pM | - | - | [14] |
| Hirudisin | 160 ± 70 fM | 5.7 - 6.8 nM (thrombin-stimulated platelet aggregation) | - | [15] |
| Hirudisin-1 | 370 ± 44 fM | 5.7 - 6.8 nM (thrombin-stimulated platelet aggregation) | - | [15] |
| Recombinant this compound (for comparison with Hirudisins) | 270 ± 50 fM | 5.7 - 6.8 nM (thrombin-stimulated platelet aggregation) | - | [15] |
| rHMg | 0.323 ± 0.144 nM | 2.8 ± 0.03 nM | 9573 | [16] |
| Bivalirudin (B194457) | 175.1 ± 65.4 nM | 376.0 ± 23.64 nM | - | [16] |
| RGD-hirudin | - | - | ~18000 | [17] |
| RGD-hirudin Mutant Y3A | - | - | 4000 | [17] |
| RGD-hirudin Mutant S50A | - | - | 16000 | [17] |
| RGD-hirudin Mutant Q53A | - | - | 14000 | [17] |
| RGD-hirudin Mutant D55A | - | - | 12000 | [17] |
| RGD-hirudin Mutant E57A | - | - | 11000 | [17] |
| RGD-hirudin Mutant I59A | - | - | 9000 | [17] |
| Recombinant this compound Variant 1 (HV-1) | - | - | ≥7,000 | [12] |
Experimental Protocols
Purification of Recombinant this compound
The purification of recombinant this compound from expression systems like E. coli or yeast is a critical step to obtain a highly pure and active product. A common workflow involves multiple chromatographic steps.
Figure 2: General workflow for recombinant this compound purification.
Methodology:
-
Initial Capture: For His-tagged recombinant this compound, the cell lysate or culture supernatant is first subjected to Immobilized Metal Affinity Chromatography (IMAC).[18]
-
Tag Cleavage: The eluted fraction is then dialyzed to remove imidazole (B134444) and treated with a specific protease, such as Factor Xa, to cleave the His-tag.[18]
-
Ion-Exchange Chromatography: The protein solution is further purified using a combination of anion-exchange (e.g., DEAE Sepharose) and cation-exchange (e.g., SP Sepharose) chromatography to separate this compound from contaminants and the cleaved tag.[18][19]
-
Final Polishing: A final polishing step using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be employed to achieve high purity (>99%).[19][20]
Thrombin Inhibition and Anticoagulant Activity Assays
The functional activity of this compound variants is assessed through various in vitro assays.
A. Chromogenic Substrate Assay for Thrombin Inhibition (Determination of Ki and IC50): [16]
-
Reagents:
-
Tris-HCl buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG6000, 0.1% BSA, pH 8.0)
-
Human thrombin (e.g., 40 U/mL)
-
Chromogenic substrate (e.g., S-2238) at various concentrations
-
This compound variant or derivative at various concentrations
-
-
Procedure:
-
In a 96-well plate, pre-incubate 10 µL of thrombin with 10 µL of the this compound inhibitor at 37 °C for 10 minutes.
-
Initiate the reaction by adding 180 µL of the chromogenic substrate.
-
Monitor the change in absorbance at 405 nm over time using a microplate reader.
-
-
Data Analysis:
-
For Ki determination, perform the assay with varying substrate and inhibitor concentrations and analyze the data using appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).
-
For IC50 determination, use a fixed substrate concentration and varying inhibitor concentrations. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve.
-
B. Coagulation Assays (APTT, PT, TT): [18][21]
These assays measure the time it takes for plasma to clot after the addition of specific reagents, reflecting the integrity of different parts of the coagulation cascade. This compound's effect is assessed by the prolongation of these clotting times.
-
Sample Preparation: Prepare serial dilutions of the this compound variant in normal human plasma.
-
Activated Partial Thromboplastin Time (APTT):
-
Incubate the plasma-hirudin mixture with an APTT reagent (containing a phospholipid and a contact activator).
-
Initiate clotting by adding calcium chloride.
-
Measure the time to clot formation. This assay assesses the intrinsic and common pathways.
-
-
Prothrombin Time (PT):
-
Add a PT reagent (containing tissue factor and calcium) to the plasma-hirudin mixture.
-
Measure the time to clot formation. This assay assesses the extrinsic and common pathways.
-
-
Thrombin Time (TT):
-
Add a standardized amount of thrombin to the plasma-hirudin mixture.
-
Measure the time to clot formation. This assay directly assesses the inhibition of thrombin.
-
Signaling Pathways and Logical Relationships
The Coagulation Cascade and the Central Role of Thrombin
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot. It is traditionally divided into the intrinsic and extrinsic pathways, which converge on a common pathway. Thrombin plays a central and multifaceted role in this process.
Figure 3: The coagulation cascade and the inhibitory action of this compound.
As illustrated, thrombin not only converts fibrinogen to fibrin but also amplifies its own production through positive feedback loops by activating Factors V, VIII, and XI. By directly and potently inhibiting thrombin, this compound effectively shuts down the final steps of coagulation and the amplification of the clotting process.
Conclusion
This compound and its variants represent a fascinating class of molecules with profound therapeutic potential. Their unique bimodal mechanism of thrombin inhibition confers a high degree of potency and specificity, making them superior to many traditional anticoagulants in certain clinical contexts. A thorough understanding of the structure-function relationships of different this compound isoforms and engineered variants, facilitated by robust experimental characterization, is crucial for the continued development of novel and safer antithrombotic agents. This guide provides a foundational resource for researchers and drug developers to navigate the complexities of this compound biochemistry and pharmacology.
References
- 1. Pharmacological Activities and Mechanisms of this compound and Its Derivatives - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Application Research of Natural this compound - Creative Diagnostics [creative-diagnostics.com]
- 4. rcsb.org [rcsb.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Crystal structure of the thrombin-hirudin complex: a novel mode of serine protease inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure of the thrombin-hirudin complex: a novel mode of serine protease inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Frontiers | Pharmacological Activities and Mechanisms of this compound and Its Derivatives - A Review [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The mechanism of action of thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. rcsb.org [rcsb.org]
- 14. Interaction of site specific this compound variants with alpha-thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hirudisins. This compound-derived thrombin inhibitors with disintegrin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Production and functional characteristics of a novel this compound variant with better anticoagulant activities than bivalirudin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structural basis of RGD-hirudin binding to thrombin: Tyr3 and five C-terminal residues are crucial for inhibiting thrombin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Production and purification of constructed recombinant this compound in BL21(DE3) strain | Al-Badran | Journal of Biomedical Engineering and Informatics [sciedupress.com]
- 19. researchgate.net [researchgate.net]
- 20. Rapid purification and revised amino-terminal sequence of this compound: a specific thrombin inhibitor of the bloodsucking leech - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to Hirudin Gene and Protein Sequence Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the gene and protein sequence analysis of hirudin, the potent thrombin inhibitor derived from the medicinal leech, Hirudo medicinalis. This document delves into the molecular characteristics of this compound variants, detailed experimental protocols for their study, and the mechanism of their anticoagulant activity.
Introduction to this compound
This compound is a naturally occurring polypeptide found in the salivary glands of blood-sucking leeches. It is the most potent natural inhibitor of thrombin, a key enzyme in the blood coagulation cascade.[1] Unlike other anticoagulants such as heparin, this compound directly binds to and inhibits thrombin with high specificity and affinity, without the need for a cofactor like antithrombin III.[2] This direct and potent inhibition prevents the conversion of fibrinogen to fibrin (B1330869), thereby blocking the formation of blood clots.[3]
The unique mechanism and high potency of this compound have made it a subject of intense research and a valuable therapeutic agent in various clinical applications, including the treatment of thrombotic disorders.[4] The advent of recombinant DNA technology has enabled the production of various this compound derivatives, such as lepirudin and desirudin, for pharmaceutical use.[3]
This compound Gene and Protein Structure
Natural this compound is not a single entity but a family of closely related protein isoforms.[5] Full-length native this compound consists of 65 or 66 amino acids with a molecular weight of approximately 7 kDa.[2][5] The protein is characterized by a compact N-terminal domain containing three disulfide bonds (Cys6-Cys14, Cys16-Cys28, and Cys32-Cys39) and a disordered, acidic C-terminal tail.[2][3]
This compound Variants and Amino Acid Sequences
Several this compound variants have been identified, with the most well-characterized being this compound Variant-1 (HV1), this compound Variant-2 (HV2), and this compound PA. These variants exhibit minor differences in their amino acid sequences, which can influence their biological activity.
| Feature | This compound Variant-1 (HV1) | This compound Variant-2 (HV2) | This compound PA |
| UniProt ID | P01050[6] | P09945[7] | P09944[8] |
| Length | 65 amino acids[6] | 72 amino acids (including signal peptide)[7] | 66 amino acids[8] |
| N-terminal Amino Acids | Val-Val[2] | Ile-Thr[2] | Ile- |
| Amino Acid Sequence | VVYTDCTESGQNLCLCEGSNVCGQGNKCILGSDGEKNQCVTGEGTPKPQSHNDGDFEEIPEEYLQ[9] | I T Y T D C T E S G Q N L C L C E G S N V C G Q G N K C I L G S D G E K N Q C V T G E G T P K P E S H N N G D F E E I P E E Y L Q[7] | I T Y T D C T E S G Q N L C L C E G S N V C G K G N K C I L G S D G E K N Q C V T G E G T P K P Q S H N D G D F E E I P E E Y L Q[8] |
This compound Gene Structure
The genes encoding this compound variants share a conserved structure, typically composed of four exons and three introns.[10] The first exon encodes the signal peptide, which directs the protein for secretion. The second and third exons encode the globular core domain containing the conserved cysteine residues, and the fourth exon encodes the acidic C-terminal tail.[10] While several cDNA sequences for this compound variants have been cloned and sequenced, the complete genomic sequences including regulatory regions are subjects of ongoing research. A cDNA for a this compound variant from Hirudo nipponia has been reported to be 489 base pairs in length, containing a 252 base pair open reading frame.[11]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in this compound gene and protein analysis.
Gene Cloning of this compound
The following protocol outlines a general procedure for cloning the this compound gene from leech cDNA.
Objective: To amplify and clone the this compound coding sequence into an expression vector.
Materials:
-
Total RNA isolated from the salivary glands of Hirudo medicinalis.
-
Reverse Transcriptase.
-
Oligo(dT) primers.
-
DNA Polymerase (e.g., Taq or Pfu).
-
This compound-specific primers (designed based on known this compound sequences).
-
pET expression vector (or other suitable vector).
-
Restriction enzymes (e.g., BamHI, HindIII).
-
T4 DNA Ligase.
-
Competent E. coli cells (e.g., DH5α for cloning, BL21(DE3) for expression).
-
LB agar (B569324) plates with appropriate antibiotic.
Methodology:
-
cDNA Synthesis: Synthesize first-strand cDNA from total RNA using reverse transcriptase and oligo(dT) primers according to the manufacturer's instructions.
-
PCR Amplification:
-
Set up a PCR reaction with the synthesized cDNA as a template, this compound-specific forward and reverse primers containing restriction sites, and DNA polymerase.
-
A typical PCR program would be: initial denaturation at 95°C for 5 minutes, followed by 30 cycles of denaturation at 95°C for 30 seconds, annealing at 55-65°C (primer-dependent) for 30 seconds, and extension at 72°C for 1 minute, with a final extension at 72°C for 10 minutes.
-
-
Purification and Digestion:
-
Analyze the PCR product by agarose (B213101) gel electrophoresis.
-
Purify the amplified this compound gene fragment from the gel.
-
Digest both the purified PCR product and the expression vector with the chosen restriction enzymes.
-
-
Ligation: Ligate the digested this compound gene fragment into the digested expression vector using T4 DNA Ligase.
-
Transformation: Transform the ligation mixture into competent E. coli DH5α cells.
-
Screening: Plate the transformed cells on LB agar containing the appropriate antibiotic. Select individual colonies and perform colony PCR or plasmid DNA isolation followed by restriction digestion to verify the presence of the this compound insert.
-
Sequencing: Sequence the confirmed positive clones to verify the integrity of the this compound gene sequence.
Recombinant this compound Expression in Pichia pastoris
Pichia pastoris is a widely used eukaryotic expression system for producing recombinant this compound due to its ability to perform post-translational modifications and secrete the protein into the medium.[12]
Objective: To express and secrete recombinant this compound using the P. pastoris expression system.
Materials:
-
P. pastoris expression vector (e.g., pPIC9K) containing the this compound gene fused to the α-mating factor secretion signal.[12]
-
P. pastoris host strain (e.g., GS115).
-
BMGY (Buffered Glycerol-complex Medium).
-
BMMY (Buffered Methanol-complex Medium).
-
Shaking incubator.
Methodology:
-
Transformation: Linearize the expression vector and transform it into competent P. pastoris GS115 cells by electroporation.[12]
-
Selection: Plate the transformed cells on minimal dextrose plates to select for His+ transformants. Further select for high-copy number integrants by plating on medium containing increasing concentrations of G418.[12]
-
Expression Screening:
-
Inoculate a single colony of a transformant into 20 mL of BMGY medium in a baffled flask and grow at 28-30°C in a shaking incubator until the culture reaches an OD600 of 2-6.[13][14]
-
To induce expression, centrifuge the cells and resuspend the cell pellet in BMMY medium to an OD600 of 1.0.
-
Add methanol to a final concentration of 0.5% every 24 hours to maintain induction.
-
Collect samples at various time points to monitor protein expression by SDS-PAGE and Western blot analysis of the culture supernatant.
-
-
Large-Scale Expression: For larger scale production, optimize expression conditions in a fermenter, which can significantly increase the yield of recombinant this compound.[12]
Purification of Recombinant this compound
Recombinant this compound can be purified from the culture supernatant using a combination of chromatographic techniques.
Objective: To purify recombinant this compound to a high degree of homogeneity.
Materials:
-
Culture supernatant containing recombinant this compound.
-
Affinity chromatography column (e.g., Ni-NTA for His-tagged this compound or a thrombin-sepharose column).[15]
-
Ion-exchange chromatography column (e.g., DEAE-Sephadex).[16]
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system.
-
Appropriate buffers for each chromatography step.
Methodology:
-
Clarification: Centrifuge the culture to remove cells and debris. Filter the supernatant to remove any remaining particulate matter.
-
Affinity Chromatography:
-
If the recombinant this compound is His-tagged, pass the clarified supernatant through a Ni-NTA affinity column. Wash the column with a low concentration of imidazole (B134444) to remove non-specifically bound proteins, and then elute the His-tagged this compound with a high concentration of imidazole.
-
Alternatively, for non-tagged this compound, an affinity column with immobilized thrombin can be used. This compound will bind specifically to the thrombin, and can be eluted with a chaotropic salt solution.[15]
-
-
Ion-Exchange Chromatography: Further purify the this compound-containing fractions using an anion-exchange chromatography column like DEAE-Sephadex. Elute the bound this compound using a salt gradient.
-
RP-HPLC: As a final polishing step, use RP-HPLC to achieve a high degree of purity (>95%).[17]
-
Purity Analysis: Assess the purity of the final this compound preparation by SDS-PAGE and RP-HPLC.
This compound Activity Assays
The biological activity of this compound is determined by its ability to inhibit thrombin. This can be measured using clotting-based or chromogenic assays.
This assay measures the residual thrombin activity after incubation with this compound using a chromogenic substrate.
Principle: this compound inhibits a known amount of thrombin. The remaining active thrombin cleaves a chromogenic substrate, releasing a colored product that can be quantified spectrophotometrically. The amount of color produced is inversely proportional to the this compound activity.[18]
Materials:
-
Purified this compound sample.
-
Thrombin standard.
-
Chromogenic substrate for thrombin (e.g., S-2238 or Chromozym TH).[1]
-
Tris buffer (e.g., 0.2 M Tris, 0.025 M NaCl, pH 8.1).[1]
-
Microplate reader.
Methodology:
-
Reaction Setup: In a microplate well, mix the this compound sample (or standard) with a known excess amount of thrombin in Tris buffer.[1]
-
Incubation: Incubate the mixture for a defined period (e.g., 1-2 minutes) at 37°C to allow for the formation of the thrombin-hirudin complex.[1][18]
-
Substrate Addition: Add the chromogenic substrate to the mixture.
-
Measurement: Measure the change in absorbance at 405 nm over time using a microplate reader.[1]
-
Calculation: Construct a standard curve using known concentrations of a this compound standard. Determine the activity of the unknown sample by comparing its absorbance to the standard curve. This compound activity is often expressed in Antithrombin Units (ATU), where one unit of this compound neutralizes one NIH unit of thrombin.[19]
This assay measures the ability of this compound to prolong the clotting time of plasma.
Principle: this compound in a plasma sample will inhibit the added thrombin, thus prolonging the time it takes for a fibrin clot to form.
Materials:
-
Citrated plasma.
-
Purified this compound sample.
-
Thrombin solution.
-
Coagulometer.
Methodology:
-
Sample Preparation: Pre-warm the citrated plasma and this compound sample to 37°C.
-
Reaction Initiation: Add a defined volume of thrombin solution to the plasma sample.
-
Clotting Time Measurement: Immediately start a timer and measure the time it takes for a visible fibrin clot to form. This can be done manually or using an automated coagulometer.
-
Analysis: The prolongation of the clotting time is proportional to the concentration of active this compound in the sample. A standard curve can be generated using known concentrations of this compound to quantify its activity.
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the direct, high-affinity, and specific inhibition of thrombin. This inhibition occurs through a bivalent interaction, where different domains of the this compound molecule bind to distinct sites on thrombin.
-
N-terminal Domain: The N-terminal region of this compound binds to the catalytic active site of thrombin, directly blocking its enzymatic activity.[2]
-
C-terminal Tail: The acidic C-terminal tail of this compound interacts with the anion-binding exosite I of thrombin, which is the fibrinogen recognition site.[20] This interaction prevents thrombin from binding to its substrate, fibrinogen.
This dual-binding mechanism results in the formation of a stable, non-covalent 1:1 stoichiometric complex between this compound and thrombin, effectively neutralizing thrombin's procoagulant functions.[2]
Blood Coagulation Cascade and this compound's Point of Inhibition
The blood coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot. Thrombin plays a central role in this cascade by converting fibrinogen to fibrin and by activating other clotting factors, thereby amplifying its own production. This compound's inhibition of thrombin effectively halts these processes.
The blood coagulation cascade and the inhibitory action of this compound on Thrombin.
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the analysis of this compound, from gene to function.
A typical experimental workflow for the analysis of this compound from gene to function.
Conclusion
This technical guide has provided a detailed overview of the gene and protein sequence analysis of this compound. The information presented, from the molecular characteristics of different this compound variants to detailed experimental protocols and its mechanism of action, serves as a valuable resource for researchers, scientists, and professionals in drug development. A thorough understanding of this compound's molecular biology and biochemistry is crucial for the development of novel and improved antithrombotic therapies. The provided methodologies and data offer a solid foundation for further research and application of this potent thrombin inhibitor.
References
- 1. Development of a chromogenic substrate assay for the determination of this compound in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Activities and Mechanisms of this compound and Its Derivatives - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. grokipedia.com [grokipedia.com]
- 6. uniprot.org [uniprot.org]
- 7. uniprot.org [uniprot.org]
- 8. uniprot.org [uniprot.org]
- 9. cellsciences.com [cellsciences.com]
- 10. Diversity of this compound and this compound-like factor genes in the North-African medicinal leech, Hirudo troctina - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cloning, characterization, and heterologous expression of a candidate this compound gene from the salivary gland transcriptome of Hirudo nipponia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Production and purification of recombinant this compound expressed in the methylotrophic yeast Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. static.igem.org [static.igem.org]
- 14. pichia.com [pichia.com]
- 15. Immobilized this compound and this compound-based peptides used for the purification of recombinant human thrombin prepared from recombinant human prothrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biovendor.com [biovendor.com]
- 18. This compound - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Thrombin inhibition by this compound: how this compound inhibits thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Role of Hirudin in Leech Hematophagy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hirudin, a naturally occurring polypeptide found in the salivary glands of the medicinal leech Hirudo medicinalis, is the most potent and specific natural inhibitor of thrombin known.[1][2] Its pivotal role in the hematophagous (blood-feeding) lifestyle of the leech is to prevent the host's blood from clotting at the bite site, ensuring a continuous flow of blood for the duration of the meal.[3][4] This technical guide provides an in-depth exploration of the physiological function of this compound, its biochemical properties, and the experimental methodologies used for its characterization. The content herein is intended to serve as a comprehensive resource for researchers in the fields of hematology, pharmacology, and drug development.
Introduction: The Biological Context of Leech Hematophagy
Biochemical Properties and Mechanism of Action of this compound
This compound is a small protein, typically composed of 65-66 amino acids, with a molecular weight of approximately 7 kDa.[8] Its structure is characterized by a compact N-terminal domain stabilized by three disulfide bonds and a highly acidic C-terminal tail.[8][9] This unique structure dictates its highly specific and potent inhibition of thrombin.
The interaction between this compound and thrombin is a two-site binding mechanism. The globular N-terminal domain of this compound binds to the catalytic site of thrombin, while the acidic C-terminal tail interacts with the anion-binding exosite I of thrombin, which is the fibrinogen recognition site.[10][11] This dual interaction results in a near-irreversible 1:1 stoichiometric complex, effectively neutralizing all of thrombin's procoagulant activities.[1][11] Unlike heparin, this compound's activity is independent of antithrombin III and it can also inhibit clot-bound thrombin.[2][12]
Data Presentation: Quantitative Properties of this compound
The following table summarizes key quantitative data for this compound, providing a basis for comparison and experimental design.
| Parameter | Value | Species/Variant | Reference(s) |
| Molecular Weight | ~7 kDa | Hirudo medicinalis (Natural this compound) | [8] |
| Number of Amino Acids | 65-66 | Hirudo medicinalis (Natural this compound) | [8] |
| Dissociation Constant (Kd) | 2.3 x 10⁻¹⁴ M (minimum) | This compound Variants (HVs) | [11] |
| 20 fM (extrapolated to zero substrate) | Recombinant this compound | [7] | |
| Inhibition Constant (Ki) | 0.323 nM | Recombinant this compound (rHMg) | [2] |
| Specific Activity | ≥7,000 ATU/mg | Recombinant this compound (HV-1) | [11] |
| 9573 ± 296.1 ATU/mg | Recombinant this compound (rHMg) | [2] | |
| 5625 - 5675.3 ATU/mg | Recombinant this compound (Poecilobdella javanica) | [12] | |
| Concentration in Saliva | 5 AT-U/mL | Hirudinaria manillensis | [13] |
ATU: Antithrombin Units. One ATU is defined as the amount of this compound that neutralizes one NIH unit of thrombin.
Signaling Pathways and Logical Relationships
The Blood Coagulation Cascade and the Point of this compound Intervention
The blood coagulation cascade is a series of enzymatic reactions involving the sequential activation of clotting factors, culminating in the formation of a stable fibrin (B1330869) clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. This compound's primary target, thrombin (Factor IIa), is the central enzyme in this cascade, responsible for converting fibrinogen to fibrin. By inhibiting thrombin, this compound effectively blocks the final, crucial step of clot formation.
Caption: The blood coagulation cascade and the inhibitory action of this compound on thrombin.
Experimental Workflow for Characterization of a Novel Anticoagulant Protein
The following diagram outlines a typical experimental workflow for the discovery and characterization of a novel anticoagulant protein from a natural source, using this compound as a model.
Caption: A generalized experimental workflow for the characterization of a novel anticoagulant protein.
Experimental Protocols
Purification of this compound from Leech Saliva
This protocol is a composite of established methods for the purification of this compound from natural sources.
1. Saliva Collection:
-
Starve medicinal leeches (Hirudo medicinalis) for an appropriate period (e.g., several weeks).
-
Stimulate saliva secretion by placing the leeches in a solution of 0.1 M L-arginine.
-
Alternatively, induce regurgitation after a blood meal.[10]
-
Collect the secreted saliva and centrifuge at 4°C to remove any cellular debris.
2. Initial Precipitation:
-
Cool the saliva supernatant on ice.
-
Slowly add cold acetone (B3395972) to the supernatant with constant stirring to precipitate proteins.
-
Allow the precipitate to settle overnight at 4°C.
-
Centrifuge to collect the protein pellet and discard the supernatant.
3. Anion-Exchange Chromatography:
-
Resuspend the protein pellet in a low-salt starting buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Load the sample onto a pre-equilibrated anion-exchange column (e.g., DEAE-Sepharose).
-
Elute the bound proteins using a linear salt gradient (e.g., 0-1 M NaCl in the starting buffer).
-
Collect fractions and assay each for antithrombin activity (see Protocol 4.2).
4. Gel Filtration Chromatography:
-
Pool the active fractions from the anion-exchange chromatography step.
-
Concentrate the pooled fractions (e.g., by ultrafiltration).
-
Load the concentrated sample onto a gel filtration column (e.g., Sephadex G-50) equilibrated with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Elute the proteins and collect fractions.
-
Assay the fractions for antithrombin activity.
5. Purity Assessment:
-
Analyze the purified fractions by SDS-PAGE to assess purity and estimate molecular weight.
-
Further purification and analysis can be performed using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
Thrombin Inhibition Assay (Chromogenic Substrate Method)
This assay measures the ability of this compound to inhibit the enzymatic activity of thrombin using a synthetic chromogenic substrate.
Materials:
-
Purified this compound sample
-
Human α-thrombin (e.g., NIH standard)
-
Chromogenic thrombin substrate (e.g., S-2238: H-D-Phe-Pip-Arg-pNA)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.3)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a series of dilutions of the this compound sample in the assay buffer.
-
In the wells of a 96-well microplate, add a fixed amount of thrombin solution.
-
Add the different dilutions of the this compound sample to the wells containing thrombin. Include a control well with buffer instead of this compound.
-
Incubate the plate at 37°C for a defined period (e.g., 5-10 minutes) to allow for this compound-thrombin binding.
-
Add the chromogenic substrate to all wells to initiate the reaction.
-
Immediately place the microplate in the reader and measure the change in absorbance at 405 nm over time (kinetic mode).
-
The rate of p-nitroaniline (pNA) release is proportional to the residual thrombin activity.
-
Plot the percentage of thrombin inhibition against the this compound concentration to determine the IC50 value.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade and is sensitive to the presence of thrombin inhibitors like this compound.
Materials:
-
Platelet-poor plasma (PPP)
-
aPTT reagent (containing a contact activator and phospholipids)
-
0.025 M Calcium Chloride (CaCl₂) solution
-
This compound sample at various concentrations
-
Coagulometer
Procedure:
-
Prepare dilutions of the this compound sample in PPP.
-
Pipette a volume of the this compound-spiked plasma (or control plasma) into a coagulometer cuvette.
-
Add an equal volume of the aPTT reagent to the cuvette.
-
Incubate the mixture at 37°C for a time specified by the reagent manufacturer (typically 3-5 minutes).
-
Add an equal volume of pre-warmed CaCl₂ solution to the cuvette to initiate clotting.
-
The coagulometer will measure the time (in seconds) for a fibrin clot to form.
-
A prolongation of the clotting time compared to the control is indicative of the anticoagulant activity of this compound.
Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of coagulation. While less sensitive to direct thrombin inhibitors than the aPTT, it can still be used to assess their anticoagulant effect at higher concentrations.
Materials:
-
Platelet-poor plasma (PPP)
-
PT reagent (thromboplastin)
-
This compound sample at various concentrations
-
Coagulometer
Procedure:
-
Prepare dilutions of the this compound sample in PPP.
-
Pipette a volume of the this compound-spiked plasma (or control plasma) into a coagulometer cuvette.
-
Incubate the plasma at 37°C for a short period (e.g., 1-2 minutes).
-
Add a specified volume of pre-warmed PT reagent to the cuvette to initiate clotting.
-
The coagulometer will measure the time (in seconds) for a fibrin clot to form.
-
An increase in the clotting time relative to the control indicates the anticoagulant activity of this compound.
Conclusion
This compound stands as a remarkable example of nature's ingenuity in biochemical adaptation. Its highly specific and potent inhibition of thrombin is central to the survival of the medicinal leech. The study of this compound has not only provided profound insights into the mechanisms of blood coagulation but has also paved the way for the development of recombinant this compound analogues as valuable therapeutic agents in the management of thrombotic disorders. The experimental protocols and data presented in this guide offer a foundational resource for the continued investigation of this fascinating molecule and the discovery of novel anticoagulants.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid purification and revised amino-terminal sequence of this compound: a specific thrombin inhibitor of the bloodsucking leech - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. kintai-bio.com [kintai-bio.com]
- 6. Isolation and purification of novel hirudins from the leech Hirudinaria manillensis by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
- 8. CN104926937A - Method for extracting this compound from leech saliva - Google Patents [patents.google.com]
- 9. discol.umk.edu.my [discol.umk.edu.my]
- 10. researchgate.net [researchgate.net]
- 11. worldscientific.com [worldscientific.com]
- 12. Platelet aggregation and coagulation inhibitors in leech saliva and their roles in leech therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The saliva of the medicinal leech Hirudo medicinalis--I. Biochemical characterization of the high molecular weight fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unrivaled Specificity of Hirudin for Thrombin: A Deep Dive into its Molecular Interactions and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Hirudin, a naturally occurring polypeptide from the salivary glands of the medicinal leech Hirudo medicinalis, stands as the most potent and specific natural inhibitor of thrombin known to date.[1][2] Its remarkable affinity and selectivity for thrombin have made it a subject of intense research and a valuable therapeutic agent in the management of thrombotic disorders. This technical guide provides a comprehensive analysis of the molecular underpinnings of this compound's high specificity, supported by quantitative data, detailed experimental methodologies, and visual representations of the key interactions and pathways.
Quantitative Analysis of this compound-Thrombin Interaction
The interaction between this compound and thrombin is characterized by an extremely low dissociation constant (Kd), indicating a very stable complex. This high affinity is a result of a rapid association rate (Kon) and a very slow dissociation rate (Koff). The inhibitory constant (Ki) further underscores the potency of this interaction.
Table 1: Kinetic Constants for the Interaction of this compound and its Variants with Thrombin
| This compound Variant | Ki (pM) | Kd (pM) | Kon (x 10⁷ M⁻¹s⁻¹) | Koff (x 10⁻⁴ s⁻¹) | Method | Reference |
| Natural this compound | 0.02 | 0.2 | 20 | 2.2 | Kinetic Analysis | [3] |
| Recombinant this compound (HV1) | 0.23 | - | - | - | Kinetic Analysis | [1] |
| Recombinant this compound (HV2, Lys47) | ~20 | - | - | - | Kinetic Analysis | [4] |
| Desirudin (Recombinant this compound) | - | 230 | - | - | Kinetic Analysis | [1] |
| Lepirudin (Recombinant this compound) | - | - | - | - | - | |
| Bivalirudin (B194457) (Hirulog) | 2800 | - | - | - | Kinetic Analysis | [5] |
Note: Kinetic constants can vary depending on experimental conditions such as pH, ionic strength, and temperature.
The Structural Basis of this compound's Specificity
The exceptional specificity of this compound for thrombin arises from a unique bivalent binding mechanism that involves interactions with both the active site and a specific exosite on the thrombin molecule.[6] This dual recognition is not observed with most other serine protease inhibitors, which typically only target the active site.[6]
The this compound polypeptide consists of two main domains:
-
N-terminal Domain: This globular domain, stabilized by three disulfide bridges, interacts with the catalytic site of thrombin.[1]
-
C-terminal Domain: This extended, acidic tail binds to the fibrinogen-binding exosite (exosite I) of thrombin.[7]
This bivalent interaction creates a large contact surface with numerous electrostatic and hydrophobic interactions, resulting in a highly stable and specific complex. The C-terminal tail's interaction with exosite I is particularly crucial for the high affinity and specificity, as this exosite is a unique feature of thrombin among serine proteases.[6][7]
Comparative Specificity: this compound vs. Other Proteases
This compound's inhibitory activity is highly directed towards thrombin, with negligible effects on other serine proteases involved in coagulation and fibrinolysis, such as trypsin, chymotrypsin, plasmin, and Factor Xa. This remarkable specificity is a key advantage in its therapeutic use, as it minimizes off-target effects.
Table 2: Inhibitory Activity of this compound Against Various Proteases
| Protease | This compound Ki or IC50 | Comments | Reference |
| Thrombin | ~20 fM - 2.3 pM | Extremely potent and specific inhibition. | [1][3] |
| Trypsin | > 10 µM | No significant inhibition observed. | [8] |
| Chymotrypsin | > 10 µM | No significant inhibition observed. | [8] |
| Plasmin | No inhibition | Does not inhibit the key enzyme of fibrinolysis. | [8][9] |
| Factor Xa | No inhibition | Does not interfere with this upstream coagulation factor. | [8][9] |
| Kallikrein | No inhibition | No effect on this enzyme of the contact activation pathway. | [8] |
| Activated Protein C (APC) | No inhibition | Does not interfere with the natural anticoagulant pathway. | [8] |
This high degree of specificity contrasts sharply with other anticoagulants like heparin, which requires antithrombin III as a cofactor and can interact with other proteins, leading to a less predictable anticoagulant response.[10][11]
Experimental Protocols for Assessing this compound-Thrombin Interaction
The following are detailed methodologies for key experiments used to quantify the interaction between this compound and thrombin.
Chromogenic Substrate Assay for Determining Inhibitory Constant (Ki)
This assay measures the ability of this compound to inhibit the enzymatic activity of thrombin on a synthetic chromogenic substrate.
Materials:
-
Human α-thrombin
-
Recombinant this compound (or other variants)
-
Chromogenic thrombin substrate (e.g., S-2238: H-D-Phe-Pip-Arg-p-nitroanilide)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.3)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of thrombin in the assay buffer.
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a fixed concentration of thrombin to each well.
-
Add the different concentrations of this compound to the wells and incubate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Immediately measure the absorbance at 405 nm kinetically over a period of time (e.g., 5-10 minutes) using a microplate reader.
-
Determine the initial reaction velocity (V₀) for each this compound concentration from the linear portion of the absorbance vs. time plot.
-
Plot the reaction velocity against the this compound concentration and fit the data to the Morrison equation for tight-binding inhibitors to determine the Ki value.
Surface Plasmon Resonance (SPR) for Determining Kinetic Constants (Kon, Koff, Kd)
SPR allows for the real-time, label-free analysis of the binding kinetics between this compound and thrombin.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Human α-thrombin (ligand)
-
Recombinant this compound (analyte)
-
Running buffer (e.g., HBS-EP: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
Procedure:
-
Immobilization of Thrombin:
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip with a mixture of EDC and NHS.
-
Inject a solution of thrombin in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to allow for covalent coupling to the surface.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Kinetic Analysis:
-
Inject a series of dilutions of this compound (analyte) in running buffer over the immobilized thrombin surface at a constant flow rate.
-
Monitor the association phase in real-time as the this compound binds to the thrombin.
-
After the association phase, switch to flowing only the running buffer over the surface to monitor the dissociation phase.
-
Regenerate the sensor surface between different this compound concentrations using a short pulse of a low pH solution (e.g., glycine-HCl, pH 2.5) if necessary.
-
-
Data Analysis:
-
Fit the association and dissociation curves globally to a 1:1 Langmuir binding model using the instrument's software to determine the association rate constant (Kon), dissociation rate constant (Koff), and the equilibrium dissociation constant (Kd = Koff/Kon).
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity
A competitive ELISA can be used to determine the relative binding affinity of different this compound variants.
Materials:
-
96-well microplate
-
Human α-thrombin
-
Biotinylated this compound
-
Unlabeled this compound variants (competitors)
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Coating buffer (e.g., 0.1 M sodium carbonate, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
Procedure:
-
Coat the wells of a microplate with thrombin in coating buffer overnight at 4°C.
-
Wash the wells with wash buffer and block with blocking buffer for 1-2 hours at room temperature.
-
Prepare a mixture of a fixed concentration of biotinylated this compound and a serial dilution of the unlabeled this compound variant (competitor).
-
Add the mixtures to the thrombin-coated wells and incubate for 1-2 hours at room temperature.
-
Wash the wells to remove unbound reagents.
-
Add streptavidin-HRP and incubate for 1 hour at room temperature.
-
Wash the wells and add TMB substrate.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
The signal will be inversely proportional to the concentration of the unlabeled this compound variant. The IC50 value can be determined, which is indicative of the binding affinity.
Visualizing the Molecular Interactions and Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key interactions and pathways involving this compound and thrombin.
Caption: Bivalent binding of this compound to thrombin.
Caption: this compound's inhibition of thrombin in the coagulation cascade.
References
- 1. Pharmacological Activities and Mechanisms of this compound and Its Derivatives - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Recombinant this compound: kinetic mechanism for the inhibition of human thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production and functional characteristics of a novel this compound variant with better anticoagulant activities than bivalirudin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of the thrombin-hirudin complex: a novel mode of serine protease inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thrombin inhibition by this compound: how this compound inhibits thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ec.europa.eu [ec.europa.eu]
- 9. Mechanisms and specificity of factor XIa and trypsin inhibition by protease nexin 2 and basic pancreatic trypsin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: clinical potential of a thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of this compound on the consumption of antithrombin III in experimental DIC - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Weight and Amino Acid Composition of Hirudin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular characteristics of hirudin, a potent natural anticoagulant. It details the molecular weight and amino acid composition of various this compound forms, outlines the experimental protocols for their determination, and illustrates its mechanism of action.
Introduction to this compound
Molecular Weight of this compound and Its Variants
The molecular weight of this compound varies depending on its source (natural or recombinant) and the specific isoform. Natural this compound is a polypeptide of approximately 7 kDa.[6][7] Recombinant variants have been engineered, resulting in slight differences in their molecular masses. The molecular weights of several key forms of this compound are summarized below.
| This compound Type | Description | Molecular Weight (Da) | Data Source(s) |
| Natural this compound | Isolated from Hirudo medicinalis | ~7,000 | [3][6][7] |
| Recombinant this compound Variant 1 (rHV1) / Desirudin | Recombinant form corresponding to variant 1 | 6979.5 | [8][9] |
| Recombinant this compound Variant 2 (rHV2) / Lepirudin | Recombinant form corresponding to variant 2 | 6892.4 | [10] |
| rHV2-Lys47 | A recombinant variant of HV2 | 6906.5 | [10] |
| rHV2-Arg47 | A recombinant variant of HV2 | 6934.5 | [10] |
| Bivalirudin | A synthetic polypeptide analogue | 2,180 | [6][8] |
| PubChem Calculated | Theoretical molecular weight | 7,044 | [11] |
Amino Acid Composition and Structure
Full-length natural this compound is a single-chain polypeptide typically composed of 65 amino acids.[1][12] However, isoforms ranging from 64 to 66 amino acids exist.[6][7] The structure is characterized by a compact N-terminal domain and a disordered C-terminal tail.[1]
Key structural features include:
-
Amino Acid Count: 65 residues is the most cited length for the mature polypeptide.[1][13]
-
Disulfide Bridges: The N-terminal domain is stabilized by three intramolecular disulfide bonds, linking Cys6-Cys14, Cys16-Cys28, and Cys32-Cys39.[6][7][8]
-
N-Terminal Domain: This globular core region is responsible for binding to the catalytic active site of thrombin.[6][14]
-
C-Terminal Tail: This region is rich in acidic amino acid residues, such as aspartic acid and glutamic acid, and it interacts with the fibrinogen-binding site (exosite I) of thrombin.[6]
-
Unique Composition: this compound notably lacks tryptophan, arginine, and methionine residues.[3] Native this compound also features a sulfated tyrosine residue at position 63, which is often absent in recombinant forms.[3][15]
The amino acid sequence for a common this compound variant (HV-1) is as follows: VVYTDCTESGQNLCLCEGSNVCGQGNKCILGSDGEKNQCVTGEGTPKPQSHNDGDFEEIPEEYLQ[11][16]
A comparison of the N-terminal amino acids of two clinically relevant recombinant hirudins highlights minor, yet significant, differences:
| Recombinant this compound | N-Terminal Sequence |
|---|---|
| Lepirudin | Leu¹ - Thr² |
| Desirudin | Val¹ - Val² |
Experimental Protocols
The characterization of this compound's molecular weight and amino acid sequence relies on a combination of chromatographic, spectrometric, and sequencing techniques.
A common protocol for purifying this compound from leech extracts or recombinant production media involves a two-step high-performance liquid chromatography (HPLC) process.[12]
-
Ion-Exchange Chromatography: The crude extract is first loaded onto a DEAE (diethylaminoethyl) HPLC column. Elution is performed using a salt gradient, which separates proteins based on their net charge. Fractions are collected and assayed for antithrombin activity.[12]
-
Reverse-Phase HPLC (RP-HPLC): Fractions exhibiting antithrombin activity are pooled and further purified using RP-HPLC. This step separates molecules based on their hydrophobicity, yielding a highly purified and homogenous this compound preparation.[12] The purity can be confirmed by analytical RP-HPLC and SDS-PAGE.[15][17]
Mass spectrometry is the primary method for the precise determination of this compound's molecular weight.
-
Method: Electrospray Ionization Mass Spectrometry (ESI-MS) or Liquid Secondary Ion Mass Spectrometry (LSIMS) are frequently used.[10][18]
-
Sample Preparation: The purified this compound sample is dissolved in an appropriate solvent, often containing a small percentage of an acid like trifluoroacetic acid (TFA).
-
Analysis: The sample is introduced into the mass spectrometer. The instrument ionizes the protein molecules and separates them based on their mass-to-charge ratio (m/z). The resulting spectrum allows for the calculation of the protein's average or monoisotopic molecular weight with high accuracy.[10][19] For instance, LSIMS has been used to measure the molecular weights of three recombinant this compound molecules with an accuracy of less than 0.3 Da.[10]
The precise order of amino acids in the this compound polypeptide chain is determined using established sequencing techniques.
-
Method: Automated Edman degradation is a classic and reliable method for determining the amino acid sequence.[20]
-
Protocol:
-
Fragmentation (if necessary): For longer proteins, the purified this compound is first cleaved into smaller peptide fragments using proteolytic enzymes like trypsin or thermolysin.[20]
-
Fragment Separation: The resulting peptide fragments are separated using RP-HPLC.
-
Sequencing: Each purified peptide fragment is subjected to sequential Edman degradation in an automated sequencer. This process sequentially removes, identifies, and quantifies the N-terminal amino acid residue of the peptide.
-
Sequence Reconstruction: The sequences of the individual fragments are pieced together by identifying overlapping regions to deduce the complete amino acid sequence of the parent this compound molecule.[20]
-
Visualization of this compound's Mechanism and Analysis Workflow
This compound functions as a direct thrombin inhibitor. The following diagram illustrates the key interactions in the this compound-thrombin complex, which blocks the downstream coagulation cascade.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ddescholar.acemap.info [ddescholar.acemap.info]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. kintai-bio.com [kintai-bio.com]
- 5. genscript.com [genscript.com]
- 6. Frontiers | Pharmacological Activities and Mechanisms of this compound and Its Derivatives - A Review [frontiersin.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Pharmacological Activities and Mechanisms of this compound and Its Derivatives - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbsbio.co.uk [nbsbio.co.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound | C287H440N80O113S7 | CID 72941487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Rapid purification and revised amino-terminal sequence of this compound: a specific thrombin inhibitor of the bloodsucking leech - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uniprot.org [uniprot.org]
- 14. This compound - Proteopedia, life in 3D [proteopedia.org]
- 15. biovendor.com [biovendor.com]
- 16. cusabio.com [cusabio.com]
- 17. This compound protein [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. Distribution and Blood Penetration of this compound in Various Organs and Tissues of Rabbits With Carotid Artery Injury by Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The complete amino acid sequence of a this compound variant from the leech Hirudinaria manillensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Recombinant Hirudin: A Technical Guide to Production and Advantages
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of recombinant hirudin production, detailing expression systems, purification strategies, and activity assays. It further explores the significant advantages of recombinant this compound as a therapeutic anticoagulant, supported by quantitative data and detailed experimental protocols.
Introduction to this compound
This compound is a potent and highly specific direct thrombin inhibitor originally isolated from the salivary glands of the medicinal leech, Hirudo medicinalis.[1][2] Unlike traditional anticoagulants like heparin, which require a cofactor (antithrombin III) to exert their effect, this compound directly binds to and inactivates both free and clot-bound thrombin.[2][3] This direct mechanism of action contributes to a more predictable anticoagulant response and a lower risk of certain side effects.[3] The challenges associated with extracting this compound from natural sources have led to the development of robust recombinant production methods, making this valuable therapeutic agent more accessible for clinical and research purposes.[1]
Advantages of Recombinant this compound
Recombinant this compound offers several distinct advantages over both natural this compound and other anticoagulants like heparin:
-
High Specificity for Thrombin: this compound forms a stable, non-covalent 1:1 complex with thrombin, exhibiting high affinity and specificity. This targeted action minimizes off-target effects.
-
Inhibition of Clot-Bound Thrombin: A key advantage of this compound is its ability to inactivate thrombin that is already bound to fibrin (B1330869) clots. Heparin, in contrast, is less effective at inhibiting clot-bound thrombin. This property makes this compound particularly effective in preventing the growth of existing thrombi.
-
Independence from Antithrombin III: this compound's activity is independent of antithrombin III, a plasma cofactor required for heparin's anticoagulant effect. This leads to a more consistent and predictable anticoagulant response among patients, who may have varying levels of antithrombin III.[2][3]
-
Reduced Risk of Heparin-Induced Thrombocytopenia (HIT): this compound is a non-heparin-based anticoagulant and does not induce the formation of antibodies that cause HIT, a serious complication of heparin therapy. It is considered a treatment of choice for patients with HIT.[3]
-
No Effect on Platelets: Unlike heparin, recombinant this compound does not directly affect platelet function, reducing the risk of bleeding complications associated with platelet activation.[2]
-
Favorable Pharmacokinetic Profile: Recombinant this compound has a relatively short half-life, allowing for better control of its anticoagulant effect.[2]
-
Purity and Consistency: Recombinant production ensures a high degree of purity and batch-to-batch consistency, which can be a challenge with this compound extracted from natural sources.
Recombinant this compound Production
The production of recombinant this compound has been successfully achieved in various expression systems, each with its own set of advantages and challenges. The choice of system often depends on the desired yield, post-translational modifications, and downstream processing considerations.
Expression Systems
Commonly used expression systems for recombinant this compound include:
-
Escherichia coli : As a well-characterized and cost-effective host, E. coli is frequently used for this compound production. However, as a prokaryotic system, it lacks the machinery for proper protein folding and disulfide bond formation, often leading to the formation of inactive inclusion bodies that require subsequent refolding steps.[4]
-
Saccharomyces cerevisiae (Yeast): This eukaryotic system offers advantages over E. coli, including the ability to perform post-translational modifications and secrete the recombinant protein into the culture medium, simplifying initial purification.[5]
-
Pichia pastoris (Yeast): This methylotrophic yeast is known for its ability to achieve very high cell densities and high levels of recombinant protein expression and secretion, making it an attractive system for large-scale production of this compound.[6]
Quantitative Production Data
The following table summarizes representative yields of recombinant this compound obtained in different expression systems.
| Expression System | Strain | Fermentation Scale | Yield | Reference |
| Pichia pastoris | GS115 | Shake Flask/Fermenter | Up to 1.5 g/L | [6] |
| Escherichia coli | BL21(DE3) | Fermentation | Not specified | [7] |
| Saccharomyces cerevisiae | Not specified | Not specified | Not specified | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the production and characterization of recombinant this compound.
Recombinant this compound Expression in E. coli BL21(DE3)
This protocol describes the expression of His-tagged recombinant this compound in the E. coli strain BL21(DE3) using a pET vector system with a T7 promoter.
Materials:
-
E. coli BL21(DE3) competent cells
-
pET expression vector containing the this compound gene with a C-terminal His-tag
-
Luria-Bertani (LB) broth and agar (B569324)
-
Kanamycin (or other appropriate antibiotic for plasmid selection)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Protocol:
-
Transformation:
-
Thaw a vial of E. coli BL21(DE3) competent cells on ice.
-
Add 1-5 µL of the pET-hirudin plasmid DNA to the cells.
-
Incubate on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45 seconds.
-
Immediately place the cells on ice for 2 minutes.
-
Add 950 µL of pre-warmed SOC medium and incubate at 37°C for 1 hour with shaking.
-
Plate 100 µL of the transformed cells onto LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
-
Expression:
-
Inoculate a single colony from the LB plate into 5 mL of LB broth with the selective antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 500 mL of LB broth (with antibiotic) with the overnight culture to an initial OD600 of 0.05-0.1.
-
Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM.
-
Continue to incubate the culture for 4-6 hours at 30°C with shaking.
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until purification.
-
Purification of His-tagged Recombinant this compound
This protocol describes the purification of His-tagged this compound from E. coli cell lysate using Immobilized Metal Affinity Chromatography (IMAC).
Materials:
-
Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
DNase I
-
Ni-NTA Agarose (B213101) resin
-
Chromatography column
Protocol:
-
Cell Lysis:
-
Resuspend the frozen cell pellet in 25 mL of ice-cold Lysis Buffer per gram of wet cell paste.
-
Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice using short bursts (e.g., 10 seconds on, 30 seconds off) until the lysate is no longer viscous.
-
Add DNase I to a final concentration of 5 µg/mL and incubate on ice for 15 minutes.
-
Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C.
-
Collect the supernatant containing the soluble His-tagged this compound.
-
-
IMAC Purification:
-
Equilibrate the Ni-NTA agarose resin in a chromatography column with 5 column volumes (CV) of Lysis Buffer.
-
Load the clarified lysate onto the column at a slow flow rate (e.g., 0.5-1 mL/min).
-
Wash the column with 10 CV of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged this compound with 5 CV of Elution Buffer.
-
Collect fractions and analyze for the presence of the purified protein by SDS-PAGE.
-
Pool the fractions containing pure this compound and dialyze against a suitable storage buffer (e.g., PBS, pH 7.4).
-
Chromogenic Thrombin Inhibition Assay
This assay is used to determine the biological activity of the purified recombinant this compound by measuring its ability to inhibit the enzymatic activity of thrombin.
Materials:
-
Purified recombinant this compound
-
Thrombin (human or bovine)
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.3)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a standard curve of a known concentration of this compound.
-
In a 96-well microplate, add 50 µL of Assay Buffer to each well.
-
Add 10 µL of the this compound standard or the purified recombinant this compound sample to the appropriate wells in duplicate or triplicate.
-
Add 20 µL of a pre-determined concentration of thrombin to each well and incubate for 2 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the chromogenic substrate to each well.
-
Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.
-
The rate of substrate cleavage is inversely proportional to the concentration of active this compound.
-
Calculate the anti-thrombin units (ATU) of the sample by comparing its inhibitory activity to the standard curve. One ATU is defined as the amount of this compound that neutralizes one NIH unit of thrombin.
Signaling Pathways and Logical Relationships
The anticoagulant effect of this compound is a direct consequence of its interaction with thrombin. However, the broader physiological effects can be understood in the context of the signaling pathways that thrombin regulates.
This compound's Mechanism of Action
The primary mechanism of this compound is the direct, high-affinity binding to thrombin, which sterically blocks the active site of the enzyme. This prevents thrombin from cleaving fibrinogen to fibrin, the final step in the coagulation cascade.
Caption: Direct inhibition of thrombin by recombinant this compound.
Experimental Workflow for Production and Purification
The overall process of generating and purifying recombinant this compound follows a logical sequence of steps from gene to purified protein.
Caption: Workflow for recombinant this compound production.
Conclusion
Recombinant this compound stands out as a powerful and specific anticoagulant with significant clinical advantages over traditional therapies. The ability to produce high-yield, pure, and consistent batches of recombinant this compound through well-established expression and purification protocols has been instrumental in its therapeutic success. This guide provides a foundational understanding and practical methodologies for researchers and professionals in the field of drug development, facilitating further research and application of this important biomolecule.
References
- 1. biovendor.com [biovendor.com]
- 2. Comparison of recombinant this compound and heparin as an anticoagulant in a cardiopulmonary bypass model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recombinant hirudins: an overview of recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. Production and evaluation of recombinant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production and purification of recombinant this compound expressed in the methylotrophic yeast Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production and purification of constructed recombinant this compound in BL21(DE3) strain | Al-Badran | Journal of Biomedical Engineering and Informatics [sciedupress.com]
An In-depth Technical Guide to Hirudin Derivatives: Lepirudin and Desirudin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biochemical and pharmacological properties of hirudin and its recombinant derivatives, lepirudin and desirudin (B48585). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key biological pathways.
Introduction
This compound, a naturally occurring polypeptide found in the salivary glands of the medicinal leech Hirudo medicinalis, is the most potent natural inhibitor of thrombin known.[1] Its high specificity and affinity for thrombin make it a powerful anticoagulant. However, the limited availability of natural this compound has led to the development of recombinant forms, primarily lepirudin and desirudin, produced in yeast.[2] These derivatives have become crucial therapeutic agents, particularly in the management of heparin-induced thrombocytopenia (HIT), an adverse immune response to heparin.[3] This guide will delve into the core characteristics of these direct thrombin inhibitors, providing a comparative analysis to aid in research and development.
Biochemical and Physicochemical Properties
This compound is a single polypeptide chain of 65 amino acids.[4] Lepirudin and desirudin are recombinant hirudins that are structurally very similar to the natural form.[5][6] Desirudin differs from lepirudin in the first two amino acids at the N-terminal.[5]
Table 1: Core Biochemical and Physicochemical Properties
| Property | This compound (Natural) | Lepirudin | Desirudin |
| Molecular Weight (Da) | ~7000 | 6979.5 | 6963.52[4] |
| Amino Acid Residues | 65 | 65 | 65[4] |
| Source | Hirudo medicinalis | Recombinant (Yeast)[2] | Recombinant (Yeast) |
| Thrombin Inhibition Constant (Ki) | ~2.3 nM[7] | Not explicitly found | ~2.6 x 10⁻¹³ M[4][8] |
Mechanism of Action: Direct Thrombin Inhibition
This compound and its derivatives exert their anticoagulant effect by directly, selectively, and irreversibly binding to thrombin.[6] This binding is non-covalent and forms a stable 1:1 stoichiometric complex, effectively blocking the enzymatic activity of thrombin.[4] By inhibiting thrombin, these drugs prevent the conversion of fibrinogen to fibrin (B1330869), the activation of coagulation factors V, VIII, and XIII, and thrombin-induced platelet aggregation.[6] A key advantage of direct thrombin inhibitors over indirect inhibitors like heparin is their ability to inhibit both free (circulating) and clot-bound thrombin.
Signaling Pathway: Inhibition of the Coagulation Cascade
The primary mechanism of action of this compound derivatives is the direct inhibition of thrombin, a key enzyme in the coagulation cascade. This inhibition prevents the downstream events leading to the formation of a stable fibrin clot.
Signaling Pathway: Interaction with Protease-Activated Receptors (PARs)
Thrombin exerts many of its cellular effects by activating a family of G-protein coupled receptors known as Protease-Activated Receptors (PARs).[9] Specifically, PAR1, found on platelets and other cells, has a this compound-like domain that facilitates high-affinity binding of thrombin.[10][11][12] By binding to thrombin, this compound and its derivatives can prevent the interaction of thrombin with PAR1, thereby inhibiting thrombin-mediated cellular activation.
References
- 1. Iprivask (desirudin) dosing, indications, interactions, adverse effects, and more. [reference.medscape.com]
- 2. biovendor.com [biovendor.com]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. preprints.org [preprints.org]
- 6. Desirudin | C287H440N80O110S6 | CID 16129703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Iprivask (Desirudin for Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. Pharmacological Activities and Mechanisms of this compound and Its Derivatives - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protease-activated receptors in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential Signaling by Protease-Activated Receptors: Implications for Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interaction of thrombin with PAR1 and PAR4 at the thrombin cleavage site - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
In Vitro Anticoagulation Studies Using Hirudin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hirudin, a naturally occurring polypeptide derived from the salivary glands of the medicinal leech (Hirudo medicinalis), is the most potent and specific natural inhibitor of thrombin.[1] Unlike heparin, the anticoagulant activity of this compound is independent of antithrombin III and can inhibit both circulating and clot-bound thrombin.[2][3] This direct and potent mechanism of action makes this compound and its recombinant forms (e.g., lepirudin, desirudin) valuable tools for in vitro anticoagulation research and potential therapeutic agents.[4] These application notes provide detailed protocols for key in vitro assays to characterize the anticoagulant properties of this compound.
Mechanism of Action
This compound forms a high-affinity, stable, and non-covalent 1:1 complex with thrombin, effectively blocking its enzymatic activity.[2] The N-terminal domain of this compound binds to the catalytic site of thrombin, while its acidic C-terminal tail interacts with the fibrinogen-binding exosite I of thrombin.[2][5] This dual interaction ensures a highly specific and potent inhibition. By neutralizing thrombin, this compound prevents the conversion of fibrinogen to fibrin (B1330869), a critical step in the formation of a blood clot.[6] Furthermore, it inhibits thrombin-mediated activation of coagulation factors V, VIII, and XIII, thereby attenuating the amplification of the coagulation cascade.[2][7]
Data Presentation: In Vitro Anticoagulant Activity of this compound
The anticoagulant effect of this compound can be quantified using various plasma-based clotting assays. The following tables summarize representative data on the concentration-dependent effects of recombinant this compound (r-hirudin) on these assays.
Table 1: Effect of r-Hirudin on Activated Partial Thromboplastin (B12709170) Time (aPTT)
| r-Hirudin Concentration (µg/mL) | Approximate aPTT (seconds) | Fold Increase vs. Baseline |
|---|---|---|
| 0 (Baseline) | 35 | 1.0 |
| 0.15 - 0.20 | 52.5 | ~1.5[8] |
| 0.30 - 0.75 | 70 | ~2.0[8] |
| < 5.0 | Dose-dependent increase | -[9] |
| > 5.0 | Unclottable | -[9] |
Table 2: Effect of r-Hirudin on Ecarin Clotting Time (ECT)
| r-Hirudin Concentration (µg/mL) | Approximate ECT (seconds) |
|---|---|
| 0 (Baseline) | 35.3[1] |
| 1.0 | 65.5[1] |
| 2.0 | 93.5[1] |
| 3.1 | 309[10] |
Note: Absolute clotting times can vary significantly based on the specific reagents, instrumentation, and donor plasma used.
Experimental Workflow
A typical in vitro workflow for screening and characterizing a novel anticoagulant like this compound involves a tiered approach, starting with general clotting assays and progressing to more specific mechanistic tests.
Experimental Protocols
Preparation of Platelet-Poor Plasma (PPP)
Objective: To prepare plasma with a low platelet count, which is essential for accurate and reproducible coagulation testing.
Materials:
-
Freshly collected human whole blood.
-
3.2% (0.109 M) buffered sodium citrate (B86180) anticoagulant tubes.
-
Refrigerated centrifuge.
-
Plastic pipettes and tubes.
Protocol:
-
Collect whole blood into a 3.2% sodium citrate tube. The ratio of blood to anticoagulant should be 9:1.[11]
-
Gently invert the tube 3-4 times to ensure thorough mixing.
-
Centrifuge the blood sample at 2,500 x g for 15 minutes at room temperature.[12][13]
-
Carefully aspirate the supernatant (plasma) using a plastic pipette, avoiding disturbance of the buffy coat layer.
-
Transfer the plasma to a clean plastic tube.
-
For assays highly sensitive to platelets, a double centrifugation step is recommended: recentrifuge the collected plasma at 2,500 x g for another 15 minutes to further minimize platelet contamination.
-
Use the resulting platelet-poor plasma (PPP) for the coagulation assays. Plasma should be tested within 4 hours of collection if stored at room temperature.[12] For longer storage, aliquot and freeze at -20°C or below.
Activated Partial Thromboplastin Time (aPTT) Assay
Objective: To assess the integrity of the intrinsic and common coagulation pathways. The aPTT is sensitive to deficiencies in factors XII, XI, IX, VIII, X, V, II, and fibrinogen, and is prolonged by inhibitors such as this compound.[14]
Materials:
-
Platelet-Poor Plasma (PPP).
-
This compound standard solutions of known concentrations.
-
aPTT reagent (containing a contact activator like ellagic acid and phospholipids).[14]
-
0.025 M Calcium Chloride (CaCl₂), pre-warmed to 37°C.
-
Coagulometer or a 37°C water bath and stopwatch.
-
Test tubes.
Protocol:
-
Pipette 50 µL of PPP (or control plasma) into a test cuvette or tube.[11]
-
Add 50 µL of the this compound solution (or vehicle control).
-
Incubate the plasma-hirudin mixture for 1-2 minutes at 37°C.
-
Add 50 µL of aPTT reagent to the cuvette.[11]
-
Incubate the mixture for exactly 3 to 5 minutes at 37°C to activate the contact factors.[14]
-
Forcibly add 50 µL of pre-warmed 0.025 M CaCl₂ to the mixture and simultaneously start the timer.[11]
-
Record the time in seconds for the formation of a fibrin clot. This is the aPTT.
Prothrombin Time (PT) Assay
Objective: To evaluate the extrinsic and common pathways of coagulation. The PT is sensitive to deficiencies in factors VII, X, V, II, and fibrinogen. This compound prolongs the PT by inhibiting thrombin (Factor IIa).[3][15]
Materials:
-
Platelet-Poor Plasma (PPP).
-
This compound standard solutions of known concentrations.
-
PT reagent (a mixture of tissue thromboplastin and calcium).[12]
-
Coagulometer or a 37°C water bath and stopwatch.
-
Test tubes.
Protocol:
-
Pipette 50 µL of PPP (or control plasma) into a test cuvette.[16]
-
Add 50 µL of the this compound solution (or vehicle control).
-
Incubate the mixture at 37°C for 1-3 minutes.[16]
-
Add 100 µL of pre-warmed PT reagent to the cuvette and simultaneously start the timer.
-
Record the time in seconds for clot formation. This is the PT.
Thrombin Time (TT) Assay
Objective: To measure the time it takes for a clot to form in plasma after the addition of a standard amount of thrombin. The TT is highly sensitive to the presence of thrombin inhibitors like this compound.[15]
Materials:
-
Platelet-Poor Plasma (PPP), typically diluted (e.g., 1:10 with buffer) to increase sensitivity.[17]
-
This compound standard solutions of known concentrations.
-
Thrombin reagent (human or bovine, e.g., 5-7.5 U/mL).[17]
-
Fibrinogen solution (optional, to standardize fibrinogen concentration).[17]
-
Coagulometer or a 37°C water bath and stopwatch.
Protocol:
-
Pipette 50 µL of diluted PPP into a test cuvette.[17]
-
Add 50 µL of the this compound solution (or vehicle control).
-
(Optional) Add 50 µL of fibrinogen solution.[17]
-
Pre-warm the mixture to 37°C for 1-2 minutes.
-
Add 50 µL of thrombin reagent to initiate clotting and start the timer simultaneously.[17]
-
Record the time in seconds for clot formation. This is the TT.
Ecarin Clotting Time (ECT) Assay
Objective: To specifically quantify the activity of direct thrombin inhibitors. Ecarin, a snake venom enzyme, activates prothrombin to meizothrombin. This compound stoichiometrically neutralizes meizothrombin, and clotting only occurs after all this compound is consumed. This results in a linear dose-dependent prolongation of the clotting time.[18][19]
Materials:
-
Platelet-Poor Plasma (PPP).
-
This compound standard solutions for calibration curve.
-
Ecarin reagent (derived from the venom of Echis carinatus).[18]
-
Coagulometer or a 37°C water bath and stopwatch.
Protocol:
-
Pipette 100 µL of PPP into a test cuvette.[1]
-
Add the this compound solution (or vehicle/standard for calibration curve).
-
Incubate the mixture at 37°C for 1-2 minutes.
-
Add a known quantity of ecarin reagent (e.g., 25 µL of 5.3 EU/mL ecarin) to the plasma and simultaneously start the timer.[1]
-
Record the time in seconds for clot formation. This is the ECT.
-
Generate a calibration curve by plotting the ECT values against the known this compound concentrations of the standard solutions.[1] The relationship should be linear.[18]
Conclusion
This compound is a powerful and specific thrombin inhibitor that serves as an important tool in hemostasis research. The protocols provided herein for aPTT, PT, TT, and ECT offer a comprehensive framework for the in vitro characterization of this compound and other direct thrombin inhibitors. Consistent and careful application of these methodologies will yield reliable and reproducible data, facilitating the development and understanding of novel anticoagulant therapies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Pharmacological Activities and Mechanisms of this compound and Its Derivatives - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. The anticoagulant mechanism of action of recombinant this compound (CGP 39393) in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monitoring anticoagulant therapy by activated partial thromboplastin time: this compound assessment. An evaluation of native blood and plasma assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental studies on a recombinant this compound, CGP 39393 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of PEG-hirudin in clotting parameters and platelet function and its interaction with aspirin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. linear.es [linear.es]
- 12. atlas-medical.com [atlas-medical.com]
- 13. iacld.com [iacld.com]
- 14. atlas-medical.com [atlas-medical.com]
- 15. Pharmacokinetics and anticoagulant effect of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. uomus.edu.iq [uomus.edu.iq]
- 17. A quantitative thrombin time for determining levels of this compound and Hirulog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ecarin clotting time - Wikipedia [en.wikipedia.org]
- 19. ject.edpsciences.org [ject.edpsciences.org]
Application Notes and Protocols for Utilizing Hirudin in Animal Models of Arterial and Venous Thrombosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of hirudin, a potent direct thrombin inhibitor, in preclinical animal models of arterial and venous thrombosis.[1][2] This document outlines detailed experimental protocols, presents key quantitative data for comparative analysis, and includes visual diagrams of the underlying signaling pathways and experimental workflows.
Introduction to this compound
This compound is a naturally occurring polypeptide found in the salivary glands of the medicinal leech, Hirudo medicinalis.[1][2] It is the most potent natural inhibitor of thrombin, a key enzyme in the coagulation cascade responsible for the conversion of fibrinogen to fibrin (B1330869).[1] Unlike heparin, this compound's anticoagulant activity is independent of antithrombin III and it can inhibit both free and clot-bound thrombin.[2][3] Recombinant forms of this compound are widely used in research and clinical settings.[4][5] this compound's high specificity and potency make it a valuable tool for studying thrombotic diseases and for the development of novel antithrombotic therapies.[3][4]
Mechanism of Action: Direct Thrombin Inhibition
This compound exerts its anticoagulant effect by binding directly and tightly to thrombin in a 1:1 stoichiometric ratio, effectively blocking its enzymatic activity.[2] This inhibition prevents the thrombin-mediated conversion of fibrinogen to fibrin, a critical step in clot formation.[1] Furthermore, by inhibiting thrombin, this compound interferes with thrombin-induced platelet activation and aggregation, as well as the amplification of the coagulation cascade through the activation of Factors V, VIII, and XI.[6][7]
Quantitative Data Summary
The following tables summarize the effective doses and antithrombotic effects of recombinant this compound (r-hirudin) in various animal models of arterial and venous thrombosis.
Table 1: Arterial Thrombosis Models
| Animal Model | Species | Method of Induction | This compound (r-hirudin) Dose | Key Findings | Reference |
| Arteriolar Thrombus | Rat | Argon laser injury or photochemical reaction | 40 µg/kg/min (i.v. infusion) | Significantly inhibited thrombus formation and prolonged arterial bleeding time. | [8][9] |
| Carotid Artery Thrombosis | Rabbit | Stenosis and endothelial damage | ED50: 0.7 mg/kg (i.v.) | Dose-dependently reduced the incidence of occlusive thrombosis. | [8][9] |
| Traumatic Anastomosis | Rabbit | Arterial crush-avulsion | High concentration (topical) | Higher patency rate at 7 days with minimized systemic complications. | [10] |
Table 2: Venous Thrombosis Models
| Animal Model | Species | Method of Induction | This compound (r-hirudin) Dose | Key Findings | Reference |
| Caval Vein Thrombosis | Rat | Stainless steel coil insertion | ED50: 0.16 mg/kg (i.v.) | Dose-dependently reduced thrombosis. Antithrombotic effect lasted ~60 min. | [8][9] |
| Jugular Vein Thrombosis | Rabbit | Stenosis and endothelial damage | ED50: 1.0 mg/kg (i.v.) | Dose-dependently reduced the incidence of occlusive thrombosis. | [8][9] |
| Jugular Vein Thrombosis | Rabbit | Pre-formed thrombi | 0.8 - 1.25 mg/kg (infused over 3h) | Significantly inhibited the growth of pre-existing thrombi. | [11] |
| Tail Thrombosis | Mouse | Carrageenan injection | 0.05, 0.1, 0.2 mg/kg (i.p.) | Significantly shortened thrombus length and prolonged prothrombin time. | [12] |
| Acute Pulmonary Embolism | Rat | Thrombi injection | 0.25, 0.5, 1.0 mg/kg (s.c.) | Attenuated pulmonary hypertension and thrombosis. | [13] |
Experimental Protocols
Arterial Thrombosis Model: Ferric Chloride-Induced Carotid Artery Thrombosis in Mice
This model is widely used to study platelet-rich arterial thrombosis.
Materials:
-
Male C57BL/6 mice (or other suitable strain)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
Dissecting microscope
-
Ferric chloride (FeCl₃) solution (e.g., 10%)
-
Filter paper strips
-
Doppler flow probe
-
Recombinant this compound
-
Vehicle control (e.g., saline)
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the mouse and place it in a supine position. Make a midline cervical incision and carefully dissect the soft tissues to expose the left common carotid artery.
-
Drug Administration: Administer this compound or vehicle control via intravenous (tail vein) or intraperitoneal injection at the desired dose and time point before injury.
-
Baseline Blood Flow: Place a Doppler flow probe over the carotid artery to measure baseline blood flow.
-
Induction of Thrombosis: Apply a small piece of filter paper saturated with ferric chloride solution to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).[14] The ferric chloride induces endothelial injury through oxidative stress, initiating thrombus formation.[15]
-
Monitoring and Endpoint: Continuously monitor blood flow using the Doppler probe. The primary endpoint is the time to complete cessation of blood flow (occlusion). Alternatively, the vessel segment containing the thrombus can be excised after a set time for measurement of thrombus weight.
Venous Thrombosis Model: Inferior Vena Cava (IVC) Ligation in Rats
This model simulates venous stasis, a major risk factor for deep vein thrombosis (DVT).
Materials:
-
Male Sprague-Dawley rats (or other suitable strain)
-
Anesthetic (e.g., ketamine/xylazine)
-
Surgical instruments
-
Suture material (e.g., 4-0 silk)
-
Recombinant this compound
-
Vehicle control (e.g., saline)
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rat and perform a midline laparotomy to expose the abdominal contents.
-
IVC Exposure: Gently retract the intestines to visualize the inferior vena cava (IVC).
-
Drug Administration: Administer this compound or vehicle control at the desired dose and route (e.g., intravenous or subcutaneous).
-
IVC Ligation: Carefully dissect the IVC just caudal to the renal veins. Ligate the IVC completely using a non-absorbable suture.[14] Ligate any small side branches in the area to ensure complete stasis.
-
Closure and Recovery: Return the intestines to the abdominal cavity and close the incision in layers. Allow the animal to recover.
-
Thrombus Harvesting and Analysis: At a predetermined time point (e.g., 24 or 48 hours), re-anesthetize the animal and re-open the abdomen. Excise the IVC segment containing the thrombus. Open the vessel longitudinally, remove the thrombus, and determine its wet weight.
Concluding Remarks
This compound is a highly effective antithrombotic agent in a variety of animal models of both arterial and venous thrombosis.[4][8] The protocols and data presented in these application notes serve as a guide for researchers to design and execute preclinical studies evaluating the efficacy and mechanism of action of this compound and other novel anticoagulants. Careful selection of the animal model, route of administration, and dosage is crucial for obtaining reproducible and clinically relevant results. The primary adverse effect to consider is an increased risk of bleeding, which is a common complication with most anticoagulants.[16]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacological Activities and Mechanisms of this compound and Its Derivatives - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: clinical potential of a thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hirudins: from leeches to man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound for prophylaxis and treatment of deep vein thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anticoagulant mechanism of action of recombinant this compound (CGP 39393) in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pathological Thrombosis in Animals - Circulatory System - Merck Veterinary Manual [merckvetmanual.com]
- 8. Antithrombotic effects of recombinant this compound in different animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Comparative study on the use of anticoagulants heparin and recombinant this compound in a rabbit traumatic anastomosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The comparative effects of recombinant this compound (CGP 39393) and standard heparin on thrombus growth in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Antithrombotic effects of recombinant this compound in mice and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recombinant this compound attenuates pulmonary hypertension and thrombosis in acute pulmonary embolism rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. cdn.amegroups.cn [cdn.amegroups.cn]
- 16. This compound - Humanitas.net [humanitas.net]
Application Notes and Protocols for Recombinant Hirudin Expression and Purification in Yeast
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the expression and purification of recombinant hirudin, a potent thrombin inhibitor, using yeast-based systems. The methodologies detailed below are tailored for both Pichia pastoris and Saccharomyces cerevisiae, two of the most widely used yeast species for recombinant protein production.
Introduction
This compound, a 65-amino acid polypeptide originally isolated from the salivary glands of the medicinal leech Hirudo medicinalis, is a highly specific and potent inhibitor of thrombin. Its anticoagulant properties make it a valuable therapeutic agent for the treatment and prevention of thrombotic diseases. Recombinant DNA technology has enabled the large-scale production of this compound in various expression systems, with yeast offering several advantages, including high expression levels, post-translational modifications, and the ability to secrete the protein, which simplifies downstream processing.
This document outlines established methods for producing and purifying recombinant this compound in P. pastoris and S. cerevisiae, providing detailed experimental protocols, quantitative data summaries, and visual workflows to guide researchers in this field.
Yeast Expression Systems for Recombinant this compound
Both Pichia pastoris and Saccharomyces cerevisiae have been successfully employed for the production of recombinant this compound. The choice of expression system often depends on the desired yield, post-translational modifications, and available resources.
Pichia pastoris is a methylotrophic yeast capable of utilizing methanol (B129727) as its sole carbon source. The expression of recombinant proteins in P. pastoris is often driven by the strong and tightly regulated alcohol oxidase 1 (AOX1) promoter. This system can achieve very high cell densities and, consequently, high product yields, with some studies reporting this compound expression levels of up to 1.5 g/L.[1]
Saccharomyces cerevisiae , or baker's yeast, is a well-characterized and widely used eukaryotic expression host. Recombinant this compound expression in S. cerevisiae is commonly controlled by the galactose-inducible GAL10 promoter. The use of the α-mating factor pre-pro signal sequence facilitates the secretion of this compound into the culture medium, simplifying its purification.[2][3]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the expression and purification of recombinant this compound in yeast.
Table 1: Recombinant this compound Expression in Yeast
| Yeast Species | Host Strain | Promoter | Expression Level | Reference |
| Pichia pastoris | GS115 | AOX1 | 1.5 g/L | [1] |
| Pichia pastoris | GS115 | AOX1 | 23.1 mg/L | [4] |
| S. cerevisiae | c13ABYS86 | MF alpha 1 | 500 mg/L | [5] |
| S. cerevisiae | - | GAL10 | ~1 mg/L | [3] |
| S. cerevisiae | - | GAL10 | 50 mg/L | [6] |
Table 2: Recombinant this compound Purification from Yeast
| Yeast Species | Purification Method | Purity | Recovery Yield | Reference |
| Pichia pastoris | Two-step chromatography | > 97% | 63% | [1] |
| S. cerevisiae | Anion Exchange & RP-HPLC | > 98% | 84% | |
| S. cerevisiae | Reverse-phase chromatography | ≥ 95% | - | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the molecular mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Signaling Pathways
Experimental Workflow
Experimental Protocols
The following are detailed protocols for the expression and purification of recombinant this compound in Pichia pastoris and Saccharomyces cerevisiae.
Protocol 1: Expression of Recombinant this compound in Pichia pastoris
This protocol describes the expression of this compound using the pPIC9K vector in the GS115 host strain, which involves integration of the expression cassette into the yeast genome and subsequent induction with methanol.
Materials:
-
P. pastoris strain GS115
-
pPIC9K vector containing the this compound gene
-
YPD Medium: 1% yeast extract, 2% peptone, 2% dextrose
-
BMGY Medium: 1% yeast extract, 2% peptone, 100 mM potassium phosphate (B84403) (pH 6.0), 1.34% YNB, 4 x 10⁻⁵% biotin, 1% glycerol
-
BMMY Medium: 1% yeast extract, 2% peptone, 100 mM potassium phosphate (pH 6.0), 1.34% YNB, 4 x 10⁻⁵% biotin, 0.5% methanol
-
Methanol (100%)
-
Sterile water
-
Electroporator and cuvettes
Methodology:
-
Vector Linearization: Linearize the pPIC9K-hirudin plasmid with a suitable restriction enzyme (e.g., SalI or SacI) to promote integration into the P. pastoris genome.
-
Preparation of Competent Cells: a. Inoculate a single colony of P. pastoris GS115 into 50 mL of YPD medium and grow overnight at 30°C with vigorous shaking (250-300 rpm). b. The next day, dilute the overnight culture into 500 mL of YPD to an OD₆₀₀ of ~0.1 and grow to an OD₆₀₀ of 1.3-1.5. c. Harvest the cells by centrifugation at 1,500 x g for 5 minutes at 4°C. d. Wash the cell pellet twice with ice-cold sterile water. e. Resuspend the cells in 20 mL of ice-cold 1 M sorbitol. f. Centrifuge again and resuspend the pellet in 1 mL of ice-cold 1 M sorbitol. The competent cells are now ready for transformation.
-
Transformation (Electroporation): a. Mix 80 µL of competent cells with 5-10 µg of linearized pPIC9K-hirudin DNA. b. Transfer the mixture to an ice-cold 0.2 cm electroporation cuvette. c. Pulse the cells at 1.5 kV, 25 µF, and 200 Ω. d. Immediately add 1 mL of ice-cold 1 M sorbitol to the cuvette. e. Spread the transformed cells on Minimal Dextrose (MD) plates and incubate at 30°C for 2-4 days until colonies appear.
-
Screening for High-Copy Integrants: a. Select His⁺ transformants and screen for multicopy integrants by plating on YPD plates containing increasing concentrations of G418 (e.g., 0.25-4.0 mg/mL).
-
Expression: a. Inoculate a single colony of a G418-resistant transformant into 25 mL of BMGY medium in a 250 mL baffled flask. b. Grow at 30°C with shaking (250-300 rpm) for 16-18 hours until the culture reaches an OD₆₀₀ of 2-6. c. Harvest the cells by centrifugation at 1,500-3,000 x g for 5 minutes. d. Resuspend the cell pellet in BMMY medium to an OD₆₀₀ of 1.0 to induce expression. e. Continue to grow the culture at 30°C with vigorous shaking. f. Maintain induction by adding 100% methanol to a final concentration of 0.5% every 24 hours. g. Collect samples at various time points (e.g., 24, 48, 72, 96 hours) to determine the optimal induction time.
Protocol 2: Expression of Recombinant this compound in Saccharomyces cerevisiae
This protocol details the expression of this compound using a galactose-inducible expression system, such as a vector containing the GAL10 promoter and the α-mating factor secretion signal.
Materials:
-
S. cerevisiae host strain (e.g., a protease-deficient strain)
-
Expression vector with GAL10 promoter and α-mating factor signal sequence fused to the this compound gene
-
YPD Medium: 1% yeast extract, 2% peptone, 2% dextrose
-
Selective Medium (e.g., SC-Ura): Synthetic complete medium lacking uracil (B121893) for plasmid selection.
-
YPG Medium: 1% yeast extract, 2% peptone, 2% galactose
-
Sterile water
-
Lithium Acetate (LiAc) solution (0.1 M)
-
Polyethylene Glycol (PEG) 3350 (50% w/v)
-
Single-stranded carrier DNA
Methodology:
-
Preparation of Competent Cells (LiAc/PEG Method): a. Inoculate a single colony of S. cerevisiae into 50 mL of YPD and grow overnight at 30°C. b. Dilute the culture to an OD₆₀₀ of ~0.2 in 50 mL of fresh YPD and grow to an OD₆₀₀ of 0.5-0.8. c. Harvest the cells by centrifugation at 3,000 x g for 5 minutes. d. Wash the cells with 30 mL of sterile water. e. Resuspend the cells in 1 mL of 0.1 M LiAc and incubate for 15 minutes at room temperature.
-
Transformation: a. In a microfuge tube, mix 100 µL of competent cells with 1-5 µg of plasmid DNA and 50 µg of carrier DNA. b. Add 600 µL of 50% PEG 3350 and vortex gently. c. Incubate at 30°C for 30 minutes. d. Heat shock at 42°C for 15-20 minutes. e. Pellet the cells by centrifugation, remove the supernatant, and resuspend in 200 µL of sterile water. f. Plate on selective media (e.g., SC-Ura) and incubate at 30°C for 2-3 days.
-
Expression: a. Inoculate a single colony of a transformant into 5 mL of selective medium containing 2% glucose and grow overnight at 30°C. b. The next day, dilute the preculture into a larger volume of selective medium with 2% raffinose (B1225341) (a non-repressing sugar) and grow to mid-log phase (OD₆₀₀ ~0.8-1.0). c. To induce expression, add galactose to a final concentration of 2%. d. Continue to incubate at 30°C with shaking for 24-72 hours. e. Collect the culture supernatant for purification of secreted this compound.
Protocol 3: Purification of Secreted Recombinant this compound
This protocol describes a two-step chromatography procedure for purifying secreted this compound from the yeast culture supernatant.
Materials:
-
Yeast culture supernatant containing recombinant this compound
-
Anion Exchange Chromatography Column (e.g., DEAE-Sepharose or Q-Sepharose)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
Binding Buffer (Anion Exchange): 20 mM Tris-HCl, pH 8.0
-
Elution Buffer (Anion Exchange): 20 mM Tris-HCl, pH 8.0, 1 M NaCl
-
Solvent A (RP-HPLC): 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B (RP-HPLC): 0.1% TFA in acetonitrile (B52724)
-
Centrifugation and filtration equipment
Methodology:
-
Clarification of Supernatant: a. Centrifuge the yeast culture at 5,000 x g for 15 minutes at 4°C to pellet the cells. b. Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any remaining cells and debris.
-
Anion Exchange Chromatography: a. Equilibrate the anion exchange column with 5-10 column volumes of Binding Buffer. b. Load the clarified supernatant onto the column. c. Wash the column with 5-10 column volumes of Binding Buffer to remove unbound proteins. d. Elute the bound this compound using a linear gradient of 0-100% Elution Buffer (0-1 M NaCl) over 10-20 column volumes. e. Collect fractions and analyze them for this compound activity or by SDS-PAGE. f. Pool the fractions containing this compound.
-
Reverse-Phase HPLC: a. Equilibrate the C18 RP-HPLC column with 95% Solvent A and 5% Solvent B. b. Inject the pooled fractions from the anion exchange step onto the column. c. Elute the this compound using a linear gradient of acetonitrile (Solvent B), for example, from 5% to 60% Solvent B over 30-60 minutes. d. Monitor the elution profile at 214 nm and 280 nm. e. Collect the peak corresponding to this compound.
-
Buffer Exchange and Concentration: a. If necessary, exchange the buffer of the purified this compound solution and concentrate it using ultrafiltration.
Protocol 4: Purification of His-tagged Recombinant this compound
This protocol is for the purification of this compound that has been engineered to include a polyhistidine tag (His-tag), typically at the N- or C-terminus.
Materials:
-
Yeast culture supernatant or cell lysate containing His-tagged this compound
-
Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity chromatography column
-
Lysis Buffer (for intracellular expression): 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0
-
Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0
-
Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0
Methodology:
-
Sample Preparation: a. For secreted this compound, clarify the supernatant as described in Protocol 3. b. For intracellular this compound, harvest the cells and resuspend them in Lysis Buffer. Lyse the cells using methods such as glass bead vortexing or a French press. Clarify the lysate by centrifugation at 10,000 x g for 30 minutes at 4°C.
-
Affinity Chromatography: a. Equilibrate the Ni-NTA column with 5-10 column volumes of Lysis Buffer. b. Load the clarified supernatant or lysate onto the column. c. Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins. d. Elute the His-tagged this compound with 5-10 column volumes of Elution Buffer. e. Collect the eluate in fractions.
-
Analysis and Further Purification: a. Analyze the fractions by SDS-PAGE to assess purity. b. If further purification is required, the eluate can be subjected to a second chromatography step, such as size-exclusion or ion-exchange chromatography, after buffer exchange.
Conclusion
The protocols and data presented in these application notes provide a solid foundation for the successful expression and purification of recombinant this compound in yeast. Both Pichia pastoris and Saccharomyces cerevisiae are robust and efficient systems for producing this therapeutically important protein. The choice of the specific host, vector, and purification strategy should be tailored to the specific research or production goals. By following these detailed methodologies, researchers can achieve high yields of pure, biologically active recombinant this compound for a variety of applications.
References
- 1. static.igem.org [static.igem.org]
- 2. Isolation of recombinant this compound by preparative high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Expression of Recombinant Proteins in the Methylotrophic Yeast Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Purification and biochemical characterization of recombinant this compound produced by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Hirudin in Cell Culture to Prevent Coagulation: Application Notes and Protocols
Introduction
In cell culture, particularly when working with primary cells, blood-derived samples, or tissues prone to releasing thrombogenic factors, the prevention of coagulation is critical for maintaining cell viability and experimental integrity. Fibrin (B1330869) clot formation can entrap cells, interfere with nutrient and gas exchange, and activate cellular signaling pathways that can confound experimental results. Hirudin, a potent and highly specific direct thrombin inhibitor originally isolated from the salivary glands of the medicinal leech (Hirudo medicinalis), offers a superior alternative to traditional anticoagulants like heparin for cell culture applications.[1][2]
Recombinant versions of this compound are widely available and provide a consistent and high-purity source for laboratory use.[2][3] Unlike heparin, which requires antithrombin III as a cofactor to indirectly inhibit thrombin, this compound binds directly to thrombin in a 1:1 stoichiometric ratio.[1] This direct mechanism of action makes its anticoagulant effect more predictable and independent of other plasma factors.[4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound to prevent coagulation in various cell culture systems.
Mechanism of Action: Direct Thrombin Inhibition
Thrombin is a serine protease that plays a central role in the coagulation cascade by converting soluble fibrinogen into insoluble fibrin monomers, which then polymerize to form a clot.[1][6] this compound is the most potent natural inhibitor of thrombin known.[1][2] It forms a high-affinity, non-covalent complex with thrombin, effectively blocking its active site and its fibrinogen-binding site (exosite I). This action inhibits thrombin's ability to cleave fibrinogen, thereby preventing the final step of clot formation.[1]
The key advantages of this compound's mechanism in a cell culture context are:
-
High Specificity: It acts specifically on thrombin without significantly affecting other proteases in the culture medium.[1][7]
-
Direct Action: Its function is independent of cofactors like antithrombin, which can be variable in serum-containing media.[1]
-
Inhibition of Clot-Bound Thrombin: this compound can inhibit thrombin that is already bound to a fibrin clot, preventing further clot growth.[4]
Figure 1. this compound's mechanism of action in the coagulation cascade.
Advantages of this compound Over Heparin in Cell Culture
While heparin is a commonly used anticoagulant, it has several drawbacks in sensitive cell culture systems. This compound overcomes many of these limitations, providing more physiological and reproducible experimental conditions.[8][9]
| Feature | This compound | Heparin | References |
| Mechanism of Action | Direct thrombin inhibitor; no cofactor needed. | Indirect thrombin inhibitor; requires antithrombin III. | [1][10] |
| Specificity | Highly specific for thrombin. | Binds to various plasma proteins (e.g., platelet factor 4), leading to unpredictable effects. | [2][4] |
| Effect on Complement System | Minimal interference; preserves complement reactivity. | Interacts with and can activate the complement system, which may affect cellular responses. | [8] |
| Cellular Interactions | Considered more "friendly" to blood cells, producing more physiological conditions. | Can influence cell adhesion, proliferation, and differentiation in a dose- and cell-type-dependent manner. | [9][10] |
| Predictability | More predictable anticoagulant response due to direct action and lack of protein binding. | Unpredictable response due to variable levels of binding proteins and antithrombin in plasma/serum. | [4] |
| Reversibility | Irreversible binding to thrombin. | Reversible; can be neutralized by protamine sulfate. | [11] |
Quantitative Data Summary
The effective concentration of this compound can vary depending on the application, cell type, and the amount of thrombin present or generated in the culture system.
Table 1: Properties of Recombinant this compound
| Property | Value | References |
|---|---|---|
| Source | Pichia pastoris (yeast) or other expression systems. | [3][7][12] |
| Molecular Weight | ~6.7 - 6.9 kDa | [7][12] |
| Specific Activity | ≥14,000 ATU/mg protein | [7][12][13] |
| Purity | >96-98% (by SDS-PAGE and HPLC) | [7][12] |
| Endotoxin Level | <1 EU/mg | [7][12] |
One Antithrombin Unit (ATU) is defined as the amount of this compound that neutralizes one NIH unit of thrombin.[7][13]
Table 2: Effective Concentrations of this compound in In Vitro Applications
| Application | Cell/System Type | Effective Concentration | References |
|---|---|---|---|
| In Vitro Biocompatibility | Whole human blood | 50 µg/mL | [8][9] |
| Inhibition of Thrombin Binding | Rabbit aorta endothelium | IC₅₀: 0.1 ATU/mL | [11] |
| Inhibition of Cell Proliferation | Human glioma cells (LN229) | IC₅₀: 30 mM | [6][14] |
| Inhibition of Cell Proliferation | Human glioma cells (U251) | IC₅₀: 15 mM | [6][14] |
| Inhibition of Hemangioma Cells | Mouse EOMA cells | 4 U/mL | [6] |
| Inhibition of Ovarian Cancer Cells | Human A2780 cells | 1 µg/mL (maximally inhibited thrombin effect) |[15] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a concentrated stock solution of lyophilized recombinant this compound.
Figure 2. Workflow for preparing this compound stock solutions.
Materials:
-
Lyophilized recombinant this compound[7]
-
Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Preparation: Before opening, briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.[7]
-
Reconstitution: Under sterile conditions (e.g., in a laminar flow hood), reconstitute the this compound by adding the appropriate volume of sterile water or PBS to achieve a stock concentration of 0.1-1.0 mg/mL.[7][13] For example, add 1 mL of sterile water to 1 mg of this compound to make a 1 mg/mL stock solution.
-
Dissolution: Gently swirl or pipette the solution up and down to ensure complete dissolution. Avoid vigorous vortexing, which can damage the protein.
-
Aliquoting: Aliquot the stock solution into single-use, sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles, which can degrade the protein.[7][12]
-
Storage:
-
Preparation of Working Solution: When needed, thaw a single aliquot. Dilute the stock solution directly into the pre-warmed cell culture medium to achieve the desired final concentration (e.g., 1-50 µg/mL).
Protocol 2: Preventing Coagulation During Primary Cell Isolation
This protocol provides a general guideline for using this compound when isolating primary cells from tissue digests or blood samples.
Figure 3. Workflow for using this compound in primary cell isolation.
Materials:
-
This compound working solution (diluted in culture medium or buffer)
-
Tissue sample or whole blood
-
Complete cell culture medium
-
Standard primary cell isolation reagents (e.g., collagenase, dispase, PBS)[16]
Procedure:
-
Sample Processing: Process the tissue or blood sample according to your standard protocol to obtain a single-cell suspension.[16][17]
-
This compound Addition: Add this compound to the cell suspension to a final concentration empirically determined to be effective for your system (a starting range of 10-50 ATU/mL or ~1-4 µg/mL is common). This compound can be added at several points:
-
To the enzyme digestion buffer during tissue dissociation.
-
To the cell suspension immediately after dissociation.
-
To the initial plating medium.
-
-
Cell Washing and Plating: Wash and centrifuge the cells as required by your protocol.[17]
-
Culture Initiation: Resuspend the final cell pellet in complete culture medium supplemented with the appropriate concentration of this compound.
-
Incubation: Plate the cells and incubate under standard conditions (37°C, 5% CO₂).[18] Monitor the culture for any signs of coagulation. The medium can be changed to one without this compound after the cells have adhered and the risk of clot formation has passed (typically after 24-48 hours).
This compound's Role in Modulating Cellular Signaling
Thrombin does more than just form clots; it is a potent cell-signaling molecule that activates a family of G protein-coupled receptors called Protease-Activated Receptors (PARs), particularly PAR-1.[19] Activation of PARs can trigger various downstream pathways, influencing cell proliferation, apoptosis, and inflammation.[1][6] By specifically inhibiting thrombin, this compound serves as an invaluable tool to study and block these signaling cascades.
Thrombin-Mediated Signaling Pathways:
-
JAK/STAT Pathway: Thrombin can activate the JAK/STAT pathway, which is involved in cell proliferation, differentiation, and apoptosis. This compound has been shown to attenuate thrombin-induced apoptosis in human microvascular endothelial cells by blocking this pathway.[1][19]
-
ERK/MAPK Pathway: The ERK/MAPK pathway is crucial for cell growth and proliferation. In some cancer cells, like gliomas, this pathway is upregulated. This compound has been demonstrated to suppress the growth of glioma cells by down-regulating the ERK/MAPK signaling pathway.[6][14]
Figure 4. this compound's inhibition of the Thrombin-PAR-JAK/STAT pathway.
Conclusion
This compound is a powerful and precise tool for preventing coagulation in a wide range of cell culture applications. Its direct, specific inhibition of thrombin offers significant advantages over heparin, leading to more reliable and physiologically relevant experimental outcomes. By understanding its mechanism of action and following established protocols for its preparation and use, researchers can effectively eliminate the confounding variable of clot formation, thereby improving the quality and reproducibility of their cell culture work.
References
- 1. Pharmacological Activities and Mechanisms of this compound and Its Derivatives - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. cellsciences.com [cellsciences.com]
- 4. The mechanism of action of thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production and functional characteristics of a novel this compound variant with better anticoagulant activities than bivalirudin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacological Activities and Mechanisms of this compound and Its Derivatives - A Review [frontiersin.org]
- 7. cellsciences.com [cellsciences.com]
- 8. This compound versus heparin for use in whole blood in vitro biocompatibility models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Comparison of the effects of heparin and this compound on thrombin binding to the normal and the de-endothelialized rabbit aorta in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cellsciences.com [cellsciences.com]
- 13. cellsciences.com [cellsciences.com]
- 14. This compound inhibits cell growth via ERK/MAPK signaling in human glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of this compound-Mediated Inhibition of Proliferation in Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cellbiologics.com [cellbiologics.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. The effect of this compound on antagonisting thrombin induced apoptosis of human microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hirudin Conjugation and Labeling in In Vivo Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the conjugation and labeling of hirudin, a potent thrombin inhibitor, for in vivo imaging applications. This compound's high affinity and specificity for thrombin make it an excellent candidate for developing targeted imaging agents for the detection and monitoring of thrombotic diseases.[1] This document covers methodologies for fluorescent and radionuclide-based imaging, including Near-Infrared (NIR) fluorescence imaging, Single-Photon Emission Computed Tomography (SPECT), and Positron Emission Tomography (PET).
Introduction to this compound as an Imaging Agent
This compound is a naturally occurring polypeptide found in the salivary glands of the medicinal leech Hirudo medicinalis. It is a direct thrombin inhibitor, binding with high affinity to thrombin and blocking its enzymatic activity in the coagulation cascade. This specific interaction can be leveraged for in vivo imaging by conjugating this compound to a reporter molecule, such as a fluorescent dye or a radionuclide. Labeled this compound can then be administered systemically to visualize the location and extent of thrombus formation in real-time.
Imaging Modalities for Labeled this compound
The choice of imaging modality depends on the specific research question, required sensitivity, and resolution.
-
Fluorescence Imaging: Particularly in the near-infrared (NIR) window (700-900 nm), this modality offers good tissue penetration and low autofluorescence, making it suitable for preclinical in vivo imaging in small animals. Dyes like Cyanine 5.5 (Cy5.5) are commonly used.
-
Single-Photon Emission Computed Tomography (SPECT): A nuclear imaging technique that uses gamma-emitting radioisotopes. Technetium-99m (99mTc) is a widely used SPECT isotope due to its favorable decay characteristics and availability.
-
Positron Emission Tomography (PET): A highly sensitive nuclear imaging technique that utilizes positron-emitting radionuclides. Gallium-68 (68Ga) is a generator-produced PET isotope with a short half-life, ideal for imaging with peptides like this compound.[2][3][4]
Quantitative Data from In Vivo Imaging Studies
The following tables summarize representative quantitative data from in vivo studies using labeled this compound and analogous thrombus-targeting agents. This data is crucial for comparing the efficacy of different labeling strategies and for planning future in vivo experiments.
Table 1: Biodistribution of Radiolabeled this compound and Analogs in Key Organs
| Labeled Agent | Animal Model | Time Post-Injection | Organ | Uptake (%ID/g) | Reference |
| Neorudin (this compound derivative) | Rat | 15 min | Plasma | ~350 ng/mL | [5] |
| Neorudin (this compound derivative) | Rat | 1 hour | Plasma | ~150 ng/mL | [5] |
| 68Ga-NOTA-Nb109 | Mouse | 90 min | Kidney | 33.7 | [6] |
| 68Ga-NOTA-Nb109 | Mouse | 90 min | Liver | 1.1 | [6] |
| 68Ga-NOTA-Nb109 | Mouse | 90 min | Spleen | < 1.5 | [6] |
| 99mTc-Duramycin | Rat | 3 min | Blood | ~10 | [7] |
| 99mTc-Duramycin | Rat | 3 min | Liver | ~5 | [7] |
| 99mTc-Duramycin | Rat | 3 min | Kidneys | ~2 | [7] |
Table 2: Thrombus Uptake of Labeled this compound and Thrombus-Specific Agents
| Labeled Agent | Animal Model | Thrombus Age | Time Post-Injection | Thrombus Uptake | Reference |
| This compound in Thrombus Homogenate | Rat | Fresh | 15 min | ~200 ng/mL | [5] |
| This compound in Thrombus Homogenate | Rat | Fresh | 1 hour | ~244 ng/mL | [5] |
| 64Cu-FBP8 | Rat | 1 day | Not Specified | High | [8][9] |
| 64Cu-FBP8 | Rat | 7 days | Not Specified | Low | [8][9] |
| 18F-FDG (Tumor Thrombus) | Human | Not Applicable | Not Specified | SUVmax: 6.0 | [10] |
| 18F-FDG (Benign Thrombus) | Human | Not Applicable | Not Specified | SUVmax: 3.2 | [10] |
Experimental Protocols
Detailed methodologies for the conjugation and labeling of this compound are provided below. These protocols are adapted from established methods for peptides and proteins and should be optimized for specific laboratory conditions.
Protocol 1: Fluorescent Labeling of this compound with Cy5.5-NHS Ester
This protocol describes the conjugation of this compound with the near-infrared fluorescent dye Cyanine 5.5 (Cy5.5) using an N-hydroxysuccinimide (NHS) ester functional group, which reacts with primary amines on this compound.
Materials:
-
Recombinant this compound
-
Cy5.5-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS), pH 8.0-8.5
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
This compound Preparation: Dissolve recombinant this compound in PBS (pH 8.0-8.5) to a final concentration of 2-5 mg/mL.
-
Cy5.5-NHS Ester Preparation: Immediately before use, dissolve Cy5.5-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
Add the Cy5.5-NHS ester solution to the this compound solution at a molar ratio of 5:1 to 10:1 (dye:protein).
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark with gentle stirring.
-
-
Purification of this compound-Cy5.5 Conjugate:
-
Equilibrate a Sephadex G-25 column with PBS (pH 7.4).
-
Apply the reaction mixture to the column.
-
Elute the conjugate with PBS (pH 7.4). The first colored fraction will contain the labeled this compound, while the later fractions will contain unconjugated dye.
-
-
Characterization:
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~675 nm (for Cy5.5).
-
Calculate the degree of labeling (DOL) using the molar extinction coefficients of this compound and Cy5.5.
-
Protocol 2: Radiolabeling of this compound with 99mTc via HYNIC Chelator (for SPECT)
This protocol involves a two-step process: first, the conjugation of this compound with the bifunctional chelator 6-hydrazinonicotinamide (HYNIC), and second, the radiolabeling with 99mTc.
Materials:
-
Recombinant this compound
-
Succinimidyl-HYNIC (S-HYNIC)
-
Dimethylformamide (DMF)
-
0.1 M Sodium Bicarbonate buffer, pH 8.2
-
PD-10 desalting column
-
99mTc-pertechnetate (Na99mTcO4)
-
Stannous chloride (SnCl2)
-
Nitrogen gas
-
ITLC-SG strips
-
Saline
Procedure:
Part A: Conjugation of this compound with S-HYNIC
-
Dissolve this compound in 0.1 M sodium bicarbonate buffer (pH 8.2) to a concentration of 5-10 mg/mL.
-
Dissolve S-HYNIC in DMF to a concentration of 10 mg/mL.
-
Add the S-HYNIC solution to the this compound solution at a 10-fold molar excess.
-
Incubate for 2 hours at room temperature.
-
Purify the HYNIC-hirudin conjugate using a PD-10 desalting column equilibrated with 0.1 M ammonium (B1175870) acetate (B1210297).
-
Lyophilize the purified conjugate and store at -20°C.
Part B: 99mTc Labeling of HYNIC-Hirudin
-
In a nitrogen-purged vial, dissolve 20-50 µg of HYNIC-hirudin in 100 µL of deoxygenated water.
-
Add 500 µL of a labeling solution containing 20 mg/mL tricine and 1 mg/mL SnCl2 in deoxygenated water.
-
Add 5-10 mCi of Na99mTcO4 to the vial.
-
Incubate at room temperature for 20-30 minutes.
-
Determine the radiochemical purity by ITLC-SG using saline as the mobile phase. The 99mTc-HYNIC-hirudin will remain at the origin.
Protocol 3: Radiolabeling of this compound with 68Ga via DOTA Chelator (for PET)
This protocol describes the conjugation of this compound with the macrocyclic chelator DOTA-NHS-ester, followed by radiolabeling with 68Ga.[2][3][4]
Materials:
-
Recombinant this compound
-
DOTA-NHS-ester
-
0.1 M Sodium Bicarbonate buffer, pH 8.5
-
PD-10 desalting column
-
68Ge/68Ga generator
-
0.05 M HCl
-
Sodium acetate buffer, pH 4.5
-
C18 Sep-Pak cartridge
-
Sterile water for injection
-
Radio-TLC or radio-HPLC system
Procedure:
Part A: Conjugation of this compound with DOTA-NHS-ester
-
Dissolve this compound in 0.1 M sodium bicarbonate buffer (pH 8.5) to a concentration of 5 mg/mL.
-
Dissolve DOTA-NHS-ester in DMSO to a concentration of 20 mg/mL.
-
Add the DOTA-NHS-ester solution to the this compound solution at a 5-fold molar excess.
-
Incubate for 4 hours at room temperature with gentle mixing.
-
Purify the DOTA-hirudin conjugate using a PD-10 desalting column equilibrated with metal-free water.
-
Lyophilize the purified conjugate and store at -20°C.
Part B: 68Ga Labeling of DOTA-Hirudin
-
Elute the 68Ge/68Ga generator with 0.05 M HCl to obtain 68GaCl3.
-
In a reaction vial, combine 20-50 µg of DOTA-hirudin with 500 µL of sodium acetate buffer (pH 4.5).
-
Add the 68GaCl3 eluate to the reaction vial.
-
Incubate the reaction mixture at 95°C for 10 minutes.
-
Cool the reaction to room temperature.
-
Purify the 68Ga-DOTA-hirudin using a C18 Sep-Pak cartridge. Wash with water and elute with ethanol/water mixture.
-
Evaporate the ethanol and redissolve the final product in sterile saline for injection.
-
Determine radiochemical purity using radio-TLC or radio-HPLC.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound directly binds to and inactivates thrombin, preventing the conversion of fibrinogen to fibrin and subsequent clot formation.
Caption: A generalized workflow for the preparation of labeled this compound for in vivo imaging studies.
Conclusion
The specific and high-affinity interaction of this compound with thrombin makes it a highly attractive molecule for the development of targeted imaging agents for thrombotic diseases. The protocols and data presented in these application notes provide a foundation for researchers to develop and utilize fluorescently and radiolabeled this compound conjugates for preclinical and potentially clinical in vivo imaging. Careful optimization of the conjugation and labeling procedures is essential to ensure the biological activity of this compound is retained and to achieve high-quality imaging results.
References
- 1. Pharmacological Activities and Mechanisms of this compound and Its Derivatives - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiolabeling of DOTA-like conjugated peptides with generator-produced (68)Ga and using NaCl-based cationic elution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]
- 5. Radiolabelling DOTA-peptides with 68Ga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose escalation biodistribution, positron emission tomography/computed tomography imaging and dosimetry of a highly specific radionuclide-labeled non-blocking nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A single-step kit formulation for the 99mTc-labeling of HYNIC-Duramycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multisite Thrombus Imaging and Fibrin Content Estimation With a Single Whole-Body PET Scan in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 18F-FDG PET-CT in the diagnosis of tumor thrombus: can it be differentiated from benign thrombus? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Dosage Determination of Hirudin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the determination of Hirudin dosage in preclinical animal studies. This document outlines the mechanism of action of this compound, summarizes effective dosages in various animal models, and provides detailed protocols for essential coagulation assays.
Introduction to this compound
This compound is a potent and highly specific direct thrombin inhibitor originally isolated from the salivary glands of the medicinal leech, Hirudo medicinalis.[1] Unlike heparin, this compound's anticoagulant activity is independent of antithrombin III and it can inhibit both free and fibrin-bound thrombin.[1] This makes it a valuable tool for research into anticoagulation and a potential therapeutic agent. Recombinant forms of this compound are now widely available for research and clinical development.
Mechanism of Action
This compound forms a stable, non-covalent 1:1 complex with α-thrombin, effectively blocking its enzymatic activity.[1] Thrombin is a critical enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin (B1330869), the activation of clotting factors V, VIII, XI, and XIII, and the activation of platelets. By inhibiting thrombin, this compound effectively prevents the formation of a stable fibrin clot.
Beyond its direct anticoagulant effects, this compound has been shown to modulate other signaling pathways. For instance, it can influence the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway and the Vascular Endothelial Growth Factor (VEGF)-Notch signaling pathway, which are involved in processes like inflammation, cell proliferation, and angiogenesis.[2]
Preclinical Animal Models for Anticoagulant Studies
A variety of animal models are utilized to assess the efficacy and safety of anticoagulants like this compound.[3][4] Common models include:
-
Venous Thrombosis Models: These models, often induced by stasis, vessel ligation, or injury in vessels like the vena cava or jugular vein, are used to evaluate the ability of the anticoagulant to prevent or treat venous thromboembolism.[4]
-
Arterial Thrombosis Models: These models typically involve inducing thrombosis in arteries, such as the carotid or coronary artery, through methods like ferric chloride application or electrical injury. They are crucial for assessing the efficacy of anticoagulants in preventing arterial thrombosis, which is often associated with atherosclerosis.
-
Bleeding Time Models: To assess the primary safety concern of anticoagulants, which is bleeding, models like the tail transection model or ear bleeding model are employed.[5] These help in determining the therapeutic window of the drug.
Dosage Determination in Preclinical Animal Models
The effective dose of this compound varies depending on the animal species, the specific thrombosis model, and the desired level of anticoagulation. The following tables summarize reported effective doses and toxicity data for this compound in common preclinical animal models.
Table 1: Effective Doses of this compound in Rat Models
| Thrombosis Model | Route of Administration | Effective Dose | Outcome |
| Venous Thrombosis (Vena Cava) | Intravenous (i.v.) | 0.16 mg/kg (ED50) | Reduction in thrombus formation.[1] |
| Venous Thrombosis | Intravenous (i.v.) | 12.5 - 50 µg/kg | Antithrombotic effect and limitation of thrombus extension.[6] |
| Arteriolar Thrombosis (Laser Injury) | Intravenous (i.v.) Infusion | 40 µg/kg/min | Inhibition of arteriolar thrombus formation.[1] |
| Microcirculatory Thrombosis | Intravenous (i.v.) | 0.05 - 0.1 mg/kg | Dose-dependent antithrombotic effects.[3] |
| Microcirculatory Thrombosis | Subcutaneous (s.c.) | 0.05 - 0.1 mg/kg | Dose-dependent antithrombotic effects.[3] |
Table 2: Effective Doses of this compound in Rabbit Models
| Thrombosis Model | Route of Administration | Effective Dose | Outcome |
| Jugular Vein & Carotid Artery Thrombosis | Intravenous (i.v.) | 0.7 mg/kg (ED50, arterial) | Dose-dependent reduction in thrombosis incidence.[1] |
| Jugular Vein & Carotid Artery Thrombosis | Intravenous (i.v.) | 1.0 mg/kg (ED50, venous) | Dose-dependent reduction in thrombosis incidence.[1] |
| Jugular Vein Thrombus Growth | Intravenous (i.v.) Infusion | 0.8 - 1.25 mg/kg over 3h | Prolongation of aPTT by 1.5-2 times and inhibition of thrombus growth.[7] |
Table 3: Effective Doses of this compound in Dog Models
| Thrombosis Model | Route of Administration | Effective Dose | Outcome |
| Coronary Artery Thrombosis | Intravenous (i.v.) Bolus + Infusion | 0.3 mg/kg + 0.3 mg/kg/h | Modest prolongation of coagulation time.[8] |
| Coronary Artery Thrombosis | Intravenous (i.v.) Bolus + Infusion | 1.0 mg/kg + 1.0 mg/kg/h | Dose-dependent promotion of reperfusion and inhibition of reocclusion.[8] |
| Coronary Artery Thrombosis | Intravenous (i.v.) Bolus + Infusion | 2.0 mg/kg + 2.0 mg/kg/h | Dose-dependent promotion of reperfusion and inhibition of reocclusion.[8] |
| Coronary Artery Thrombosis (CX-397, a this compound analog) | Intravenous (i.v.) Bolus + Infusion | 15,000 ATU/kg + 15,000 ATU/kg/h | Significant antithrombotic effects.[9] |
Table 4: this compound Toxicity Data
| Animal Species | Parameter | Value |
| Rat | LD50 (Intravenous) | > 50 mg/kg[10] |
Experimental Protocols
Accurate monitoring of coagulation parameters is essential for determining the appropriate dosage of this compound. The following are detailed protocols for the most common coagulation assays used in preclinical studies.
Blood Sample Collection
-
Animal Anesthesia: Anesthetize the animal using an appropriate and approved method.
-
Blood Collection: Collect blood via cardiac puncture or from a cannulated artery or vein.
-
Anticoagulant: Immediately transfer the blood into a tube containing 3.2% sodium citrate. The ratio of blood to anticoagulant should be 9:1.
-
Mixing: Gently invert the tube several times to ensure thorough mixing.
-
Plasma Preparation: Centrifuge the blood sample at 2000-2500 x g for 15 minutes to obtain platelet-poor plasma.
-
Storage: Carefully aspirate the plasma supernatant and store it at -80°C if not used immediately.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay evaluates the integrity of the intrinsic and common coagulation pathways.
Materials:
-
Platelet-poor plasma from the test animal
-
aPTT reagent (containing a contact activator like kaolin (B608303) or silica, and phospholipids)
-
0.025 M Calcium Chloride (CaCl₂)
-
Coagulometer or water bath at 37°C
-
Pipettes
Procedure:
-
Pre-warm the aPTT reagent and CaCl₂ solution to 37°C.
-
Pipette 100 µL of the plasma sample into a pre-warmed cuvette.
-
Incubate the plasma at 37°C for 1-3 minutes.
-
Add 100 µL of the pre-warmed aPTT reagent to the plasma.
-
Incubate the plasma-reagent mixture for a specific time according to the reagent manufacturer's instructions (typically 3-5 minutes) at 37°C.
-
Add 100 µL of the pre-warmed CaCl₂ solution to the cuvette and simultaneously start a timer.
-
Record the time in seconds for a fibrin clot to form. This is the aPTT.
Prothrombin Time (PT) Assay
The PT assay assesses the extrinsic and common pathways of coagulation.
Materials:
-
Platelet-poor plasma from the test animal
-
PT reagent (containing tissue factor/thromboplastin)
-
Coagulometer or water bath at 37°C
-
Pipettes
Procedure:
-
Pre-warm the PT reagent to 37°C.
-
Pipette 50 µL of the plasma sample into a pre-warmed cuvette.
-
Incubate the plasma at 37°C for 1-3 minutes.
-
Add 100 µL of the pre-warmed PT reagent to the plasma and simultaneously start a timer.
-
Record the time in seconds for a fibrin clot to form. This is the PT.
Thrombin Time (TT) Assay
The TT assay measures the final step of coagulation – the conversion of fibrinogen to fibrin by thrombin. It is highly sensitive to the presence of thrombin inhibitors like this compound.
Materials:
-
Platelet-poor plasma from the test animal
-
Thrombin reagent (bovine or human thrombin of a standardized concentration)
-
Coagulometer or water bath at 37°C
-
Pipettes
Procedure:
-
Pre-warm the thrombin reagent to 37°C.
-
Pipette 100 µL of the plasma sample into a pre-warmed cuvette.
-
Incubate the plasma at 37°C for 1-3 minutes.
-
Add 100 µL of the pre-warmed thrombin reagent to the plasma and simultaneously start a timer.
-
Record the time in seconds for a fibrin clot to form. This is the TT.
Visualizations
Signaling Pathways
Caption: this compound's primary mechanism and its influence on other key signaling pathways.
Experimental Workflow
Caption: A typical experimental workflow for preclinical evaluation of this compound.
Conclusion
The determination of an appropriate this compound dosage for preclinical animal studies requires careful consideration of the animal model, the intended therapeutic application, and rigorous monitoring of coagulation parameters. The data and protocols provided in these application notes serve as a valuable resource for researchers to design and execute robust preclinical studies with this compound. It is recommended to perform pilot studies to establish the dose-response relationship in the specific experimental setup.
References
- 1. Antithrombotic effects of recombinant this compound in different animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Activities and Mechanisms of this compound and Its Derivatives - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of different hirudins and combinations of low doses of this compound, heparin and acetylsalicylic acid in a rat microcirculatory thrombosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound causes more bleeding than heparin in a rabbit ear bleeding model [pubmed.ncbi.nlm.nih.gov]
- 6. Antithrombotic activity of recombinant this compound in the rat: a comparative study with heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The comparative effects of recombinant this compound (CGP 39393) and standard heparin on thrombus growth in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of this compound and heparin as adjuncts to streptokinase thrombolysis in a canine model of coronary thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-thrombotic effects of CX-397, a recombinant this compound analog, in a canine model of coronary artery thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toxicological studies with recombinant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Hirudin as an Anticoagulant for In Vitro Diagnostic Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of hirudin as an anticoagulant for in vitro diagnostic (IVD) assays. This compound, a potent and specific direct thrombin inhibitor, offers distinct advantages over traditional anticoagulants like heparin, EDTA, and citrate (B86180) in specific applications. This document outlines its mechanism of action, suitable applications, and detailed protocols for its use.
Introduction to this compound
This compound is a naturally occurring polypeptide found in the salivary glands of the medicinal leech, Hirudo medicinalis.[1][2] Recombinant forms of this compound are now widely available for research and clinical use. Its primary function is to prevent blood coagulation by directly and irreversibly binding to thrombin, a key enzyme in the coagulation cascade.[1][2] This specific mechanism of action makes this compound a valuable tool for certain diagnostic assays where the interference from other anticoagulants is a concern.
Mechanism of Anticoagulant Action
This compound is the most potent natural inhibitor of thrombin known.[2] Unlike heparin, which requires antithrombin III as a cofactor to inhibit thrombin, this compound binds directly to thrombin in a 1:1 stoichiometric ratio.[1] This binding occurs at two sites on the thrombin molecule: the catalytic site and the fibrinogen-binding exosite.[2] By blocking these sites, this compound effectively prevents thrombin from cleaving fibrinogen to fibrin, the final step in the formation of a blood clot.[1] This direct and specific inhibition of thrombin, without affecting other coagulation factors, is a key advantage of this compound in many in vitro applications.
Caption: Mechanism of this compound's anticoagulant action.
Applications in In Vitro Diagnostic Assays
This compound is particularly advantageous in assays where the preservation of the physiological milieu is critical and where other anticoagulants are known to interfere.
3.1. Recommended Applications:
-
Complement Activation Assays: this compound is considered the optimal anticoagulant for studying complement activation.[3][4][5] Unlike heparin, which can inhibit complement, and EDTA or citrate, which chelate the divalent cations necessary for complement function, this compound does not interfere with the complement cascade.[4]
-
Leukocyte Proliferation and Function Assays: Studies have shown that this compound is "gentler" on blood cells compared to other anticoagulants, minimally affecting their biochemical components and function.[3][4] This makes it suitable for assays assessing leukocyte proliferation and other cellular functions.
-
Hematology: this compound can be used for complete blood counts (CBC) and white blood cell (WBC) differential counts, with results showing good correlation with EDTA-anticoagulated blood, especially when analyzed within two hours of collection.[6]
-
Clinical Chemistry: Many clinical chemistry analytes can be accurately measured in this compound-anticoagulated plasma, with results comparable to those obtained from serum.[7]
3.2. Applications with Caution or Not Recommended:
-
Coagulation Assays: Due to its potent and direct inhibition of thrombin, this compound is not suitable for global coagulation tests such as Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT), as it will artificially prolong these measurements.[7]
-
Platelet Aggregation Assays: this compound can interfere with platelet aggregation assays, and its use in this context is generally not recommended.[3]
-
Cytokine Secretion Assays: Some studies suggest that traditional anticoagulants like heparin and citrate may be more appropriate for certain cytokine secretion assays.[3] The choice of anticoagulant for these assays should be carefully validated.
Data Presentation: this compound vs. Other Anticoagulants
The choice of anticoagulant can significantly impact the results of in vitro diagnostic assays. The following tables summarize the comparative performance of this compound against other common anticoagulants.
Table 1: General Comparison of Anticoagulants for In Vitro Diagnostic Assays
| Feature | This compound | Heparin | EDTA | Citrate |
| Mechanism of Action | Direct Thrombin Inhibitor | Potentiates Antithrombin III | Chelates Ca2+ | Chelates Ca2+ |
| Interference with Complement | Minimal to none[4][5] | Inhibits[5] | Inhibits (chelates Ca2+/Mg2+) | Inhibits (chelates Ca2+) |
| Effect on Platelets | Can interfere with aggregation[3] | Can cause platelet activation | Can cause pseudo-thrombocytopenia | Preserves platelet function (used for aggregation studies) |
| Suitability for Coagulation Assays | No (interferes)[7] | Yes (with caution) | No (interferes) | Yes (reversible) |
| Impact on Cellular Integrity | Minimal[3][4] | Can affect cell function | Can alter cell morphology | Generally well-preserved |
Table 2: Quantitative Comparison of this compound and EDTA for Hematology Parameters
| Parameter | This compound-anticoagulated Blood (Mean ± SD) | EDTA-anticoagulated Blood (Mean ± SD) | p-value |
| White Blood Cells (x10^9/L) | 7.2 ± 1.8 | 7.1 ± 1.7 | NS |
| Red Blood Cells (x10^12/L) | 4.8 ± 0.5 | 4.8 ± 0.5 | NS |
| Hemoglobin (g/dL) | 14.5 ± 1.5 | 14.6 ± 1.5 | NS |
| Hematocrit (%) | 42.8 ± 4.2 | 43.1 ± 4.1 | NS |
| Platelets (x10^9/L) | 245 ± 55 | 248 ± 58 | NS |
NS: Not Significant. Data adapted from studies comparing this compound and EDTA for complete blood counts.[1][6]
Table 3: Comparison of Selected Clinical Chemistry Analytes in this compound Plasma vs. Serum
| Analyte | This compound Plasma (Mean Value) | Serum (Mean Value) | Correlation Coefficient (r) |
| Glucose (mg/dL) | 95 | 98 | 0.992 |
| Urea (mg/dL) | 32 | 33 | 0.998 |
| Creatinine (mg/dL) | 0.9 | 0.9 | 0.997 |
| Total Protein (g/dL) | 7.1 | 7.0 | 0.974 |
| Albumin (g/dL) | 4.2 | 4.1 | 0.985 |
| Aspartate Aminotransferase (U/L) | 25 | 24 | 0.995 |
| Alanine Aminotransferase (U/L) | 28 | 27 | 0.996 |
Data adapted from studies showing a high correlation between analyte measurements in this compound-anticoagulated plasma and serum.[7]
Experimental Protocols
5.1. Reconstitution and Storage of this compound
-
Reconstitution: Recombinant this compound is typically supplied as a lyophilized powder. Reconstitute the powder in sterile, nuclease-free water or a buffer such as phosphate-buffered saline (PBS) to a desired stock concentration (e.g., 1 mg/mL). Gently swirl the vial to dissolve the powder completely; do not vortex.
-
Storage:
-
Lyophilized Powder: Store at -20°C for long-term stability.
-
Reconstituted Solution: Aliquot the reconstituted this compound into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C. For short-term storage (up to one week), the solution can be kept at 2-8°C.
-
5.2. Protocol for Blood Collection using this compound
-
Prepare this compound Tubes:
-
Determine the final concentration of this compound required for anticoagulation. A common starting concentration is 50 µg/mL of whole blood.
-
From a stock solution of this compound, calculate the volume needed for the desired final concentration in the blood collection tube.
-
Aliquot the calculated volume of this compound solution into sterile blood collection tubes.
-
If using lyophilized this compound, it can be pre-aliquoted into tubes and reconstituted with a small volume of sterile water just before blood collection.
-
-
Blood Collection:
-
Collect venous blood using standard phlebotomy techniques.
-
If using a winged collection set, draw a discard tube first to fill the dead space of the tubing and ensure the correct blood-to-anticoagulant ratio.
-
Dispense the blood into the prepared this compound-containing tube.
-
Immediately and gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant. Avoid vigorous shaking to prevent hemolysis and platelet activation.
-
-
Sample Processing:
-
Proceed with the specific diagnostic assay protocol. For plasma-based assays, centrifuge the blood sample according to the assay requirements (e.g., 1500 x g for 15 minutes at room temperature) to separate the plasma.
-
5.3. Protocol for a Complement Activation Assay using this compound-Anticoagulated Plasma
This protocol provides a general workflow for assessing complement activation in vitro.
Caption: Experimental workflow for a complement activation assay.
-
Prepare this compound-Anticoagulated Plasma: Collect and process blood as described in Protocol 5.2 to obtain platelet-poor plasma.
-
Incubation:
-
In a microplate, add the test article (e.g., drug candidate, nanoparticle formulation) at various concentrations to wells containing the this compound-anticoagulated plasma.
-
Include appropriate positive (e.g., zymosan) and negative (e.g., saline) controls.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for complement activation.
-
-
Measurement of Complement Activation Markers:
-
Stop the reaction by adding a chelating agent like EDTA if required by the assay kit.
-
Measure the levels of complement activation markers such as C3a, C4d, or the soluble terminal complement complex (sC5b-9) using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Quantify the concentration of the complement markers in each sample based on a standard curve.
-
Compare the levels of complement activation induced by the test article to the negative and positive controls to assess its potential to activate the complement system.
-
Summary and Conclusion
This compound is a valuable anticoagulant for a range of in vitro diagnostic assays, particularly those involving the complement system and cellular function studies. Its specific mechanism of action as a direct thrombin inhibitor minimizes interference observed with other anticoagulants. However, it is not suitable for routine coagulation or platelet aggregation testing. Researchers and scientists should carefully consider the specific requirements of their assays when selecting an anticoagulant and validate its use accordingly. The protocols and data presented in these application notes provide a foundation for the successful implementation of this compound in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticoagulants Influence the Performance of In Vitro Assays Intended for Characterization of Nanotechnology-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound versus heparin for use in whole blood in vitro biocompatibility models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound as an anticoagulant for both haematology and chemistry tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of hematological, clinical chemistry, and infection parameters from hirudinized blood collected in universal blood sampling tubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The use of this compound as universal anticoagulant in haematology, clinical chemistry and blood grouping - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hirudin for Preventing Thrombosis in Extracorporeal Circuits
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombosis in extracorporeal circuits, such as those used in hemodialysis, cardiopulmonary bypass (CPB), and extracorporeal membrane oxygenation (ECMO), remains a significant challenge, potentially leading to circuit failure and adverse patient outcomes. Unfractionated heparin is the standard anticoagulant used to mitigate this risk; however, its use can be complicated by heparin-induced thrombocytopenia (HIT), a serious immune-mediated reaction that paradoxically increases the risk of thrombosis.[1][2][3][4]
Hirudin, a potent and specific direct thrombin inhibitor originally isolated from the salivary glands of the medicinal leech (Hirudo medicinalis), offers a valuable alternative to heparin.[5][6] Recombinant forms of this compound, such as lepirudin, are available and have been successfully employed in clinical practice, particularly for patients with HIT requiring extracorporeal circulation.[7][8][9][10][11] Unlike heparin, this compound's anticoagulant effect is independent of antithrombin III, allowing it to inhibit both circulating and clot-bound thrombin.[6][7]
These application notes provide a comprehensive overview of the use of this compound for preventing thrombosis in extracorporeal circuits, including its mechanism of action, detailed experimental protocols, and quantitative data to guide researchers and drug development professionals.
Mechanism of Action
This compound is a 65-amino acid polypeptide that binds to thrombin with high affinity and specificity in a 1:1 stoichiometric ratio.[6][7] This binding blocks the catalytic site of thrombin, thereby inhibiting its primary function in the coagulation cascade: the conversion of fibrinogen to fibrin (B1330869).[5][12] By directly inhibiting thrombin, this compound effectively prevents the formation of a stable fibrin clot, the hallmark of thrombosis.[13]
The anticoagulant effect of this compound also extends to inhibiting thrombin-mediated activation of factors V, VIII, and XIII, further attenuating the amplification of the coagulation cascade.[13] This direct and potent mechanism of action makes this compound an effective anticoagulant in the high-shear environment of extracorporeal circuits.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in various extracorporeal circuits, compiled from published studies. Dosing and monitoring parameters can vary significantly based on the specific clinical application, patient population, and institutional protocols.
Table 1: this compound Dosing Regimens in Cardiopulmonary Bypass (CPB)
| Parameter | Dosage Range | Reference |
| Initial Bolus | 0.2 - 0.4 mg/kg | [7] |
| Circuit Prime | 5 - 50 mg | [7] |
| Continuous Infusion | 0.1 - 0.15 mg/kg/h | [7] |
| Maintenance Bolus | 5 mg (as needed) | [8] |
Table 2: this compound Dosing Regimens in Hemodialysis
| Parameter | Dosage Range | Reference |
| Initial Bolus | 0.08 mg/kg | [14] |
| Continuous Infusion | 0.006 - 0.025 mg/kg/h | [10] |
| Repetitive Boli | 0.007 - 0.04 mg/kg | [10] |
Table 3: Monitoring Parameters for this compound Anticoagulation
| Assay | Target Range | Notes | Reference |
| aPTT | 90 - 200+ seconds (or 1.5 - 2.0x baseline) | Can be insensitive at high this compound concentrations. | [2][7][10][15] |
| ECT | 80 - 100 seconds | More specific and linear for this compound monitoring. | [15][16][17] |
| This compound Plasma Level | 2.0 - 5.0 µg/mL | Provides direct measurement of drug concentration. | [7][16] |
Experimental Protocols
Protocol 1: In Vitro Evaluation of this compound in a Simulated Extracorporeal Circuit
This protocol describes a method for evaluating the efficacy of this compound in preventing thrombosis in a laboratory model of an extracorporeal circuit.
Materials:
-
Freshly drawn human whole blood from healthy donors
-
Recombinant this compound
-
Phosphate-buffered saline (PBS)
-
Extracorporeal circuit tubing (e.g., PVC)
-
Peristaltic pump
-
Blood reservoir
-
Coagulation analyzer for aPTT and ECT
-
ELISA kits for thrombin-antithrombin (TAT) complex and platelet factor 4 (PF4)
-
Complete blood count (CBC) analyzer
Methodology:
-
Blood Collection: Collect whole blood into tubes containing a standard anticoagulant (e.g., citrate) for baseline measurements. For the experimental circuit, collect blood without anticoagulant.
-
This compound Preparation: Prepare stock solutions of this compound in PBS. Spike whole blood with varying concentrations of this compound (e.g., 0, 2.5, 5.0 µg/mL).
-
Circuit Setup: Assemble a closed-loop extracorporeal circuit with a blood reservoir and peristaltic pump. Prime the circuit with PBS to remove air.
-
Blood Circulation: Introduce the this compound-spiked or control blood into the circuit. Circulate the blood at a physiological flow rate (e.g., 100-200 mL/min) at 37°C for a defined period (e.g., 2 hours).
-
Sample Collection: At predetermined time points (e.g., 0, 30, 60, 120 minutes), carefully draw blood samples from the circuit.
-
Coagulation Assays: Immediately analyze the samples for aPTT and ECT to assess the level of anticoagulation.
-
Platelet Activation and Coagulation Markers: Centrifuge a portion of the blood samples to obtain plasma. Measure levels of TAT complex and PF4 using ELISA kits to quantify thrombin generation and platelet activation, respectively.
-
Hematological Parameters: Perform a CBC to monitor platelet count and other hematological parameters.
-
Visual Inspection: At the end of the experiment, visually inspect the circuit components (tubing, reservoir) for any evidence of clot formation.
Protocol 2: Monitoring this compound Anticoagulation using Ecarin Clotting Time (ECT)
The Ecarin Clotting Time (ECT) is a specific assay for measuring the activity of direct thrombin inhibitors like this compound. It is based on the ability of ecarin, a metalloprotease from the venom of the saw-scaled viper (Echis carinatus), to convert prothrombin to meizothrombin. This compound inhibits meizothrombin, and the time to clot formation is directly proportional to the this compound concentration.[15][16][18]
Materials:
-
Patient or experimental plasma sample (citrated)
-
Ecarin reagent
-
Calcium chloride solution
-
Coagulation analyzer
Methodology:
-
Sample Preparation: Centrifuge citrated whole blood to obtain platelet-poor plasma.
-
Assay Performance: a. Pre-warm the plasma sample and reagents to 37°C. b. Pipette the plasma into a cuvette in the coagulation analyzer. c. Add the ecarin reagent to the plasma and incubate. d. Initiate the clotting reaction by adding calcium chloride. e. The analyzer will detect the time to clot formation, which is the ECT.
-
Calibration: A standard curve should be generated using calibrators with known this compound concentrations to accurately determine the this compound level in the test sample.
-
Interpretation: The resulting ECT is compared to the target therapeutic range to guide this compound dosing.
Discussion and Considerations
-
Bleeding Risk: While an effective anticoagulant, this compound carries a risk of bleeding, particularly at higher doses or in patients with renal impairment, as it is primarily cleared by the kidneys.[10][12] Careful monitoring is crucial to minimize this risk.
-
Lack of Reversal Agent: A significant consideration for the clinical use of this compound is the lack of a specific reversal agent. In cases of severe bleeding, management relies on supportive care and discontinuation of the drug.
-
Monitoring is Key: The choice of monitoring assay is critical for the safe and effective use of this compound. While aPTT is widely available, its non-linear relationship with this compound concentration at higher levels makes ECT the preferred method for accurate monitoring, especially during procedures like CPB.[15][16][18][19]
-
Heparin-Induced Thrombocytopenia (HIT): this compound is a primary alternative for patients with HIT who require anticoagulation for extracorporeal circulation.[1][3][9][11] Its use avoids the immunologic complications associated with heparin in these patients.
-
Bivalirudin (B194457): Bivalirudin, a synthetic analog of this compound, is another direct thrombin inhibitor used in extracorporeal circuits.[20][21][22][23] It has a shorter half-life than this compound, which may be advantageous in certain clinical scenarios.
Conclusion
This compound is a potent and specific direct thrombin inhibitor that serves as a valuable alternative to heparin for preventing thrombosis in extracorporeal circuits, particularly in the setting of HIT. A thorough understanding of its mechanism of action, appropriate dosing, and meticulous monitoring using assays like the ECT are essential for its safe and effective application. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to further investigate and optimize the use of this compound in this critical area.
References
- 1. The Emergency Use of Recombinant this compound in Cardiopulmonary Bypass | The Journal of ExtraCorporeal Technology [ject.edpsciences.org]
- 2. The emergency use of recombinant this compound in cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticoagulation in extracorporeal circulation using recombinant this compound: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticoagulation strategies in extracorporeal circulatory devices in adult populations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Pharmacological Activities and Mechanisms of this compound and Its Derivatives - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Emergency Use of Recombinant this compound in Cardiopulmonary Bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recombinant this compound for cardiopulmonary bypass anticoagulation: a randomized, prospective, and heparin-controlled pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recombinant this compound as an alternative for anticoagulation during cardiopulmonary bypass in patients with heparin-induced thrombocytopenia type II: a 1-year experience in 57 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recombinant this compound (lepirudin) as anticoagulant in intensive care patients treated with continuous hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lepirudin in heparin-induced thrombocytopenia and extracorporeal membranous oxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound - Humanitas.net [humanitas.net]
- 13. The anticoagulant mechanism of action of recombinant this compound (CGP 39393) in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recombinant this compound: a specific thrombin inhibiting anticoagulant for hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical monitoring of this compound and direct thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Monitoring of r-hirudin anticoagulation during cardiopulmonary bypass--assessment of the whole blood ecarin clotting time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound versus heparin for anticoagulation in continuous renal replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 19. ovid.com [ovid.com]
- 20. Comparison of Anticoagulation Strategies in Patients Requiring Venovenous Extracorporeal Membrane Oxygenation: Heparin Versus Bivalirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Successful use of a bivalirudin treatment protocol to prevent extracorporeal thrombosis in ambulatory hemodialysis patients with heparin-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Bivalirudin in Extracorporeal Membrane Oxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Heparin Versus Bivalirudin for Anticoagulation in Adult Extracorporeal Membrane Oxygenation: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lyophilization and Reconstitution of Hirudin for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hirudin, a potent and specific thrombin inhibitor originally isolated from the salivary glands of the medicinal leech (Hirudo medicinalis), is a critical tool in anticoagulation research and the development of antithrombotic therapies.[1][2][3] Its high affinity and specificity for thrombin make it an invaluable reagent in studies of the coagulation cascade and for the prevention of thrombosis in experimental models.[3][4][5] To ensure its stability and maintain its biological activity over time, this compound is often supplied in a lyophilized (freeze-dried) form. Proper reconstitution of lyophilized this compound is paramount for obtaining accurate and reproducible experimental results.
These application notes provide detailed protocols for the lyophilization of this compound and its subsequent reconstitution for use in various research applications. Additionally, information on stability, storage, and activity assessment is presented to guide researchers in the effective use of this powerful anticoagulant.
Data Presentation
Table 1: Stability of Lyophilized and Reconstituted this compound
| Condition | Storage Temperature | Duration | Stability Notes |
| Lyophilized | Room Temperature | Up to 3 weeks | Should be stored desiccated.[4] |
| Lyophilized | Below -18°C | Long-term | Recommended for optimal stability.[4] |
| Reconstituted | 4°C | 2-7 days | For short-term use.[4][6] |
| Reconstituted | Below -18°C | For future use | Addition of a carrier protein (0.1% HSA or BSA) is recommended for long-term storage; prevent freeze-thaw cycles.[4][6] |
| In solution | Extreme pH (1.47-12.9) | Not specified | This compound is stable across a wide pH range.[7][8] |
| In solution | 95°C | Not specified | This compound exhibits high temperature stability.[7][8] |
| In solution | 6 M guanidinium (B1211019) chloride or 8 M urea | Not specified | Stable in the presence of denaturants.[7][8] |
Table 2: Typical Formulations for this compound Lyophilization
| Component | Concentration | Purpose | Reference |
| Recombinant this compound | Varies | Active Pharmaceutical Ingredient | [4][6] |
| Mannitol (B672) | 2% | Bulking agent, cryoprotectant | [4][6][9] |
| PBS (Phosphate Buffered Saline) | 20 mM, pH 7.0-7.4 | Buffering agent | [4][10] |
| Sodium Acetate | 0.03% | pH adjustment | [9] |
| Water for Injection | q.s. | Solvent | [9] |
Table 3: this compound Activity Data
| Parameter | Value | Method | Reference |
| Specific Activity | ≥14,000 ATU/mg protein | Chromogenic Assay | [6][10] |
| Specific Activity | 16,000 ATU/mg protein | Chromogenic Assay | [4] |
| IC₅₀ (rHMg) | 2.8 nM | Chromogenic Substrate Assay | [11] |
| Kᵢ (rHMg) | 175.1 nM | Chromogenic Substrate Assay | [11] |
| EC₅₀ (TT) | 0.09 nM | Thrombin Time Assay | [11] |
| EC₅₀ (APTT) | 79.25 nM | Activated Partial Thromboplastin Time Assay | [11] |
| EC₅₀ (PT) | 1048 nM | Prothrombin Time Assay | [11] |
ATU: Antithrombin Units. One unit will neutralize 1 NIH unit of thrombin.[4][12]
Experimental Protocols
Protocol 1: Lyophilization of Recombinant this compound
This protocol is a general guideline and should be optimized for specific equipment and this compound concentrations.
1. Formulation Preparation: a. Prepare a sterile solution of 20 mM PBS at pH 7.0.[4][10] b. Dissolve mannitol to a final concentration of 2% (w/v).[4][6][9] c. Dissolve the recombinant this compound in the formulation buffer to the desired concentration. d. Filter the final solution through a 0.22 µm sterile filter.
2. Filling and Freezing: a. Dispense the sterile this compound solution into lyophilization vials. b. Partially insert sterile lyophilization stoppers onto the vials. c. Place the vials onto the shelves of the lyophilizer. d. Freeze the solution to a temperature of at least -40°C.[9] An annealing step, where the temperature is raised slightly (e.g., to -10°C) and held before re-cooling, can be incorporated to ensure complete crystallization of the bulking agent.[9][13]
3. Primary Drying (Sublimation): a. Once the product is completely frozen, apply a vacuum to the chamber (e.g., 100 to 300 mTorr).[9] b. Gradually raise the shelf temperature to facilitate the sublimation of ice. The temperature should be kept below the collapse temperature of the formulation. A typical primary drying temperature could be in the range of -10°C to -5°C.[9] c. Continue primary drying until all the ice has been removed. This can be monitored by observing the product temperature approaching the shelf temperature.
4. Secondary Drying (Desorption): a. Increase the shelf temperature to a positive value (e.g., 20-25°C) to remove residual moisture. b. Maintain the vacuum and continue drying until the desired final moisture content is achieved (typically <2%).[9]
5. Stoppering and Sealing: a. Once drying is complete, backfill the chamber with an inert gas like nitrogen. b. Fully insert the stoppers into the vials while under vacuum or inert gas. c. Remove the vials from the lyophilizer and secure the stoppers with aluminum crimp seals.
6. Storage: a. Store the lyophilized this compound at or below -18°C for long-term stability.[4]
Protocol 2: Reconstitution of Lyophilized this compound
1. Equilibration: a. Before opening, allow the vial of lyophilized this compound and the desired reconstitution buffer to equilibrate to room temperature.[14]
2. Preparation: a. Briefly centrifuge the vial to ensure that all of the lyophilized powder is at the bottom.[14]
3. Reconstitution: a. Using a sterile syringe, slowly add the recommended volume of sterile, high-purity water (18 MΩ-cm) or an appropriate aqueous buffer (e.g., sterile PBS).[4][6] It is recommended to reconstitute to a concentration of not less than 100 µg/ml.[4] For longer-term storage of the reconstituted solution, a buffer containing a carrier protein like 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) can be used to prevent loss of this compound due to adsorption to the vial surface.[4][6] b. Gently swirl or agitate the vial to dissolve the contents. Avoid vigorous shaking, as this can cause foaming and denaturation of the protein.[14] c. Allow the vial to sit at room temperature for 15-30 minutes to ensure complete dissolution.[14] If particulates are still visible, the solution can be gently mixed at room temperature for a couple of hours or overnight at 4°C on a rocker.[14]
4. Aliquoting and Storage: a. For future use, it is recommended to aliquot the reconstituted this compound into smaller, single-use volumes in polypropylene (B1209903) tubes.[14] b. Store the aliquots at -20°C or -80°C.[6] Avoid repeated freeze-thaw cycles.[4][6] For short-term storage, the reconstituted solution can be kept at 4°C for 2-7 days.[4][6]
Protocol 3: this compound Activity Assay (Chromogenic Substrate Method)
This protocol is based on the principle that this compound neutralizes thrombin in a stoichiometric manner. The residual thrombin activity is then measured using a chromogenic substrate.[15]
1. Reagents and Materials: a. Reconstituted this compound sample (unknown concentration). b. This compound standard of known concentration. c. Human Thrombin solution of known activity (e.g., NIH units/ml).[12] d. Chromogenic thrombin substrate (e.g., S-2238 or S-2366).[15][16] e. Tris buffer (e.g., 0.05 M Tris, 0.15 M NaCl, pH 8.4).[15] f. 96-well microplate. g. Microplate reader capable of measuring absorbance at 405 nm.[15]
2. Procedure: a. Prepare a standard curve using serial dilutions of the this compound standard. b. In the wells of the microplate, add a defined volume of the this compound standard dilutions or the unknown this compound sample. c. Add a known excess amount of thrombin solution to each well. d. Incubate the plate at 37°C for a specified time (e.g., 5-10 minutes) to allow for the formation of the thrombin-hirudin complex.[11] e. Add the chromogenic substrate to each well to initiate the reaction.[11] f. Immediately measure the change in absorbance at 405 nm over time using the microplate reader.[15] The rate of color development is proportional to the residual thrombin activity.
3. Calculation: a. Subtract the absorbance of the blank from the sample readings.[15] b. Plot the absorbance values of the standards against their known concentrations to generate a standard curve. c. Determine the concentration of this compound in the unknown sample by interpolating its absorbance value on the standard curve.[15]
Visualizations
Caption: Workflow for the lyophilization of this compound.
Caption: this compound's mechanism of action in the coagulation cascade.
References
- 1. Pharmacological Activities and Mechanisms of this compound and Its Derivatives - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. biovendor.com [biovendor.com]
- 5. The anticoagulant mechanism of action of recombinant this compound (CGP 39393) in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cellsciences.com [cellsciences.com]
- 7. Stability of this compound, a thrombin-specific inhibitor. The structure of alkaline-inactivated this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. banglajol.info [banglajol.info]
- 10. genscript.com [genscript.com]
- 11. Production and functional characteristics of a novel this compound variant with better anticoagulant activities than bivalirudin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. meridianbioscience.com [meridianbioscience.com]
- 14. youtube.com [youtube.com]
- 15. This compound - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 16. A simple activity assay for thrombin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Hirudin Stability & Long-Term Storage: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hirudin.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for lyophilized and reconstituted this compound?
A1: Proper storage is critical to maintain the stability and activity of this compound.[1][2]
-
Lyophilized this compound: For long-term stability, lyophilized this compound should be stored desiccated at temperatures below -18°C.[1] It can be stable for up to three weeks at room temperature, but cold storage is recommended for extended periods.[1]
-
Reconstituted this compound: Once reconstituted, this compound solutions can be stored at 4°C for 2-7 days for short-term use.[1][2] For long-term storage, it is advisable to add a carrier protein (such as 0.1% Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA)), create aliquots, and store them below -18°C to -80°C.[1][2] It is crucial to avoid repeated freeze-thaw cycles as this can lead to a loss of activity.[1][2]
Q2: How should I reconstitute lyophilized this compound?
A2: It is recommended to reconstitute lyophilized this compound in sterile 18 MΩ-cm H₂O to a concentration of at least 100 µg/ml.[1] After the initial reconstitution, it can be further diluted into other aqueous solutions as required for your experiment.[1]
Q3: What factors can lead to the degradation of this compound?
A3: this compound is a remarkably stable protein, resistant to extreme pH (1.47-12.9), high temperatures (up to 95°C), and chemical denaturants like 6 M guanidinium (B1211019) chloride or 8 M urea.[3][4] However, a combination of elevated temperature and alkaline pH will cause irreversible inactivation.[3][4] This inactivation is a result of the base-catalyzed β-elimination of its three disulfide bonds, which are crucial for its structural integrity and function.[3][4] This process can lead to the formation of heterogeneous polymers.[3][4]
Q4: Is there a difference in stability between natural and recombinant this compound?
A4: Recombinant this compound has a very similar structure and stability profile to natural this compound.[5] The primary difference is that recombinant this compound produced in systems like yeast or E. coli lacks the sulfation of the tyrosine residue at position 63.[1][2][5] This modification in natural this compound can contribute to its higher potency in some biological activities.[5] While both are generally stable, the subtle structural differences could potentially lead to minor variations in their stability under specific conditions.
Q5: Can this compound adsorb to plasticware or glassware?
A5: While not a widely reported issue leading to significant loss of activity in solution, proteins, in general, can adsorb to surfaces. Studies have shown that this compound can be covalently immobilized onto surfaces, indicating an affinity for certain materials.[6][7] To mitigate potential losses, especially when working with very dilute solutions, the use of low-protein-binding tubes and the addition of a carrier protein like 0.1% BSA or HSA to the solution is recommended.[1][2]
Troubleshooting Guides
Issue 1: Loss of this compound Activity in Solution
If you observe a decrease or complete loss of this compound's anticoagulant activity in your experiments, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Improper Storage | - Lyophilized Powder: Ensure it was stored at ≤ -18°C and desiccated. - Reconstituted Solution: Verify short-term storage was at 4°C and long-term storage at ≤ -18°C with a carrier protein. Avoid multiple freeze-thaw cycles. |
| Alkaline pH and High Temperature | - Check the pH of your buffers. This compound is inactivated at alkaline pH combined with elevated temperatures.[3][4] - Avoid heating this compound solutions in alkaline buffers. |
| Incorrect Reconstitution | - Ensure the reconstitution was done with high-purity water to a concentration of at least 100 µg/ml before further dilution.[1] |
| Adsorption to Surfaces | - For dilute solutions, use low-protein-binding microcentrifuge tubes and pipette tips. - Consider adding a carrier protein (e.g., 0.1% BSA) to your buffer to prevent surface adsorption.[1][2] |
Issue 2: Precipitation or Aggregation of this compound
While recombinant this compound typically exists as a monomer in solution under physiological conditions, you may encounter precipitation under certain circumstances.[8]
| Potential Cause | Troubleshooting Steps |
| Inappropriate Buffer Conditions | - Ensure the buffer pH is within the stable range for this compound (pH 1.47-12.9, avoiding alkaline conditions at high temperatures).[3][4] - Check the ionic strength of your buffer; extreme salt concentrations could potentially lead to precipitation. |
| Freeze-Thaw Cycles | - Repeated freezing and thawing can cause protein aggregation.[1][2] Aliquot your reconstituted this compound into single-use volumes to minimize this. |
| High Concentration | - If working with very high concentrations of this compound, you may be approaching its solubility limit in a particular buffer. Try diluting the sample or adjusting the buffer composition. |
| Chemical Incompatibility | - Ensure that other components in your solution are compatible with this compound. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound under Different pH and Temperature Conditions
This protocol outlines a method to assess the stability of this compound's anticoagulant activity after incubation under various conditions.
-
Preparation of this compound Stock Solution: Reconstitute lyophilized this compound in sterile, purified water to a concentration of 1 mg/ml.
-
Preparation of Buffers: Prepare a range of buffers with varying pH values (e.g., pH 4.0, 7.4, and 9.0).
-
Incubation:
-
Dilute the this compound stock solution into each buffer to a final concentration of 100 µg/ml.
-
For each pH condition, create two sets of samples. Incubate one set at 4°C and the other at 37°C for a predetermined time course (e.g., 0, 24, 48, and 72 hours).
-
-
Activity Assay (Thrombin Inhibition Assay):
-
At each time point, take an aliquot from each sample.
-
The biological activity can be measured using a chromogenic assay.[1] This involves measuring the inhibition of thrombin's ability to cleave a chromogenic substrate.
-
The remaining thrombin activity is inversely proportional to the active this compound concentration.
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound activity at each time point relative to the activity at time zero.
-
Plot the percentage of remaining activity against time for each pH and temperature condition to determine the stability profile.
-
Protocol 2: Analysis of this compound Purity by RP-HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method for assessing the purity of this compound and detecting degradation products.[1]
-
Sample Preparation: Prepare this compound samples at a concentration of approximately 1 mg/ml in the mobile phase A.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over a specified time (e.g., 5% to 95% B over 30 minutes).
-
Flow Rate: 1.0 ml/min.
-
Detection: UV detector at 214 nm or 280 nm.
-
Column Temperature: 35°C.[9]
-
-
Injection and Data Acquisition: Inject 10-20 µl of the sample and record the chromatogram.
-
Data Analysis:
-
The purity of this compound is determined by calculating the area of the main peak as a percentage of the total area of all peaks.
-
The appearance of new peaks or a decrease in the main peak area in stability samples can indicate degradation.
-
Visualizations
Caption: Troubleshooting flowchart for loss of this compound activity.
Caption: Recommended workflow for this compound storage and handling.
References
- 1. biovendor.com [biovendor.com]
- 2. cellsciences.com [cellsciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability of this compound, a thrombin-specific inhibitor. The structure of alkaline-inactivated this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Activities and Mechanisms of this compound and Its Derivatives - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 7. Surface characterization and platelet adhesion studies on polyethylene surface with this compound immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. State of aggregation of recombinant this compound in solution under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification, screening, and comprehensive evaluation of novel thrombin inhibitory peptides from the hirudo produced using pepsin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Hirudin in Anticoagulant Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hirudin in anticoagulant assays.
Frequently Asked Questions (FAQs)
Q1: Why is my Activated Partial Thromboplastin (B12709170) Time (aPTT) response non-linear or plateauing at higher this compound concentrations?
A1: The relationship between aPTT and this compound concentration is inherently non-linear.[1][2] At lower concentrations, the aPTT is responsive, but it becomes less sensitive at higher this compound levels, eventually reaching a plateau.[3][4] This is because the aPTT assay is not designed for the high levels of anticoagulation that this compound can achieve. For monitoring higher concentrations, consider using an alternative assay like the Ecarin Clotting Time (ECT).[3][5]
Q2: My Thrombin Time (TT) is significantly prolonged, even at very low this compound concentrations. Is this expected?
A2: Yes, the Thrombin Time (TT) assay is extremely sensitive to direct thrombin inhibitors like this compound.[6] Even minute amounts of this compound can cause a significant prolongation of the clotting time, making the standard TT unsuitable for quantifying a therapeutic range.[6][7] For quantitative measurements, a diluted TT or a chromogenic assay may be more appropriate.[6]
Q3: Can I use the Activated Clotting Time (ACT) to monitor this compound during in vitro experiments?
A3: While the ACT is prolonged by this compound, it has been reported to be insufficiently sensitive for monitoring high levels of this compound.[3] Similar to the aPTT, the ACT can show a non-linear response at higher concentrations.[3] For more precise and linear monitoring, especially in research settings simulating high-dose applications, the Ecarin Clotting Time (ECT) or a modified ACT (ACTT) assay may provide greater sensitivity and linearity.[3]
Q4: I am observing unexpected variability in my assay results. What are some potential causes related to this compound itself?
A4: Variability can stem from several factors related to this compound handling and stability. Recombinant this compound is stable when stored correctly as a lyophilized powder, typically at -18°C or below.[8] Once reconstituted, its stability can be limited, and it should be stored at 4°C for short periods (2-7 days) or below -18°C for long-term use.[8] It is crucial to prevent freeze-thaw cycles.[8] For long-term storage of reconstituted this compound, adding a carrier protein like 0.1% HSA or BSA is recommended.[8] Also, ensure that the this compound is fully dissolved and homogeneously mixed in your solution before adding it to the plasma sample.
Q5: How does a low prothrombin level in my plasma sample affect this compound assays?
A5: A low prothrombin level can significantly impact assays that rely on prothrombin conversion, particularly the Ecarin Clotting Time (ECT). The ECT assay can show falsely elevated this compound concentrations in plasma with prothrombin deficiency.[9] If you suspect low prothrombin levels in your samples, a chromogenic substrate assay may provide more accurate this compound quantification as it is less dependent on prothrombin concentration.[9]
Troubleshooting Guides
Issue: Non-Linear aPTT Response
A troubleshooting workflow for addressing non-linear aPTT responses with this compound.
Caption: Troubleshooting workflow for non-linear aPTT results.
Issue: Prolonged Thrombin Time (TT) at Low this compound Concentrations
A logical diagram to troubleshoot excessively prolonged TT results.
Caption: Troubleshooting logic for prolonged Thrombin Time.
Data Presentation
Table 1: Recommended this compound Concentration Ranges for Common Anticoagulant Assays
| Assay | Typical Linear Range (µg/mL) | Remarks |
| Activated Partial Thromboplastin Time (aPTT) | Up to ~0.3[1] | Non-linear response at higher concentrations.[1][2] |
| Thrombin Time (TT) | Not suitable for quantification | Highly sensitive; prolonged even at very low concentrations.[6] |
| Ecarin Clotting Time (ECT) | 0.02 - 6.0[10][11] | Linear over a wide range, making it suitable for higher concentrations.[10] |
| Diluted Thrombin Time (dTT) | Varies with dilution | Can be optimized for specific concentration ranges. |
| Chromogenic Anti-IIa Assay | 0.1 - 3.0[12] | Highly specific and less affected by plasma variables.[12] |
Experimental Protocols
Protocol 1: Ecarin Clotting Time (ECT) Assay
This protocol describes a typical plasma-based ECT assay for the quantification of this compound.
Materials:
-
Citrated plasma sample containing this compound
-
Coagulation analyzer or a water bath at 37°C and a stopwatch
-
Micropipettes and tips
Procedure:
-
Pre-warm the citrated plasma sample to 37°C.
-
Pipette 100 µL of the pre-warmed plasma into a cuvette or test tube.[11]
-
Incubate the plasma for a defined period (e.g., 60 seconds) at 37°C.[10]
-
Add 50 µL of the Ecarin reagent to the plasma and simultaneously start the timer.[11]
-
Record the time until clot formation is detected.
-
To quantify this compound concentration, a calibration curve should be constructed using plasma spiked with known concentrations of this compound (e.g., 0.75, 1.5, 2.0, 3.0, 4.5, and 6.0 µg/mL).[10]
An experimental workflow for the Ecarin Clotting Time assay.
Caption: Experimental workflow for the ECT assay.
Protocol 2: Activated Partial Thromboplastin Time (aPTT) Assay
This protocol outlines a standard aPTT assay for assessing the anticoagulant effect of this compound.
Materials:
-
Citrated plasma sample containing this compound
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl2) solution (e.g., 0.025 M)
-
Coagulation analyzer or a water bath at 37°C and a stopwatch
-
Micropipettes and tips
Procedure:
-
Pre-warm the CaCl2 solution to 37°C.
-
Pipette 100 µL of the citrated plasma sample into a cuvette or test tube.
-
Add 100 µL of the aPTT reagent to the plasma.
-
Incubate the plasma-reagent mixture for a specified time (e.g., 3-5 minutes) at 37°C.
-
Add 100 µL of the pre-warmed CaCl2 solution to the mixture and simultaneously start the timer.
-
Record the time until clot formation is detected.
Protocol 3: Thrombin Time (TT) Assay
This protocol details a basic Thrombin Time assay.
Materials:
-
Citrated plasma sample containing this compound
-
Thrombin reagent (with a known concentration, e.g., 5-7.5 U/mL)[13]
-
Coagulation analyzer or a water bath at 37°C and a stopwatch
-
Micropipettes and tips
Procedure:
-
Pre-warm the plasma sample to 37°C.
-
Pipette 200 µL of the pre-warmed plasma into a cuvette or test tube.
-
Incubate the plasma for a short period (e.g., 1-2 minutes) at 37°C.
-
Add 100 µL of the thrombin reagent to the plasma and simultaneously start the timer.
-
Record the time until clot formation is detected.
This compound Signaling and Mechanism of Action
This compound is a potent and specific direct inhibitor of thrombin.[14][15] Unlike heparin, its action is independent of antithrombin III.[14] this compound forms a stable, non-covalent 1:1 complex with thrombin, blocking its enzymatic activity.[14] This inhibition prevents the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot.[14] Furthermore, by neutralizing thrombin, this compound also inhibits thrombin-mediated activation of factors V, VIII, and XIII, thereby dampening the amplification of the coagulation cascade.[14]
A diagram illustrating the inhibitory action of this compound on the coagulation cascade.
Caption: this compound's mechanism of thrombin inhibition.
References
- 1. Monitoring anticoagulant therapy by activated partial thromboplastin time: this compound assessment. An evaluation of native blood and plasma assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Optimizing management of this compound anticoagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurofins-biomnis.com [eurofins-biomnis.com]
- 5. Clinical monitoring of this compound and direct thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Laboratory assays for the evaluation of recombinant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. biovendor.com [biovendor.com]
- 9. This compound determination in plasma can be strongly influenced by the prothrombin level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Monitoring of recombinant this compound: assessment of a plasma-based ecarin clotting time assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ecarin chromogenic assay--a new method for quantitative determination of direct thrombin inhibitors like this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A quantitative thrombin time for determining levels of this compound and Hirulog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological Activities and Mechanisms of this compound and Its Derivatives - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Hirudin Resistance in In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential hirudin resistance in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound resistance?
A1: this compound resistance refers to a reduced anticoagulant effect of this compound in vivo, despite administering a dose that is expected to be effective. This can manifest as a failure to achieve the target prolongation of coagulation times, such as the activated partial thromboplastin (B12709170) time (aPTT). The primary cause of acquired this compound resistance is the development of anti-hirudin antibodies (AHAb).[1]
Q2: How do anti-hirudin antibodies (AHAb) cause resistance?
A2: Anti-hirudin antibodies can cause resistance through two main mechanisms:
-
Neutralization: Antibodies can bind to this compound and directly block its ability to inhibit thrombin, thereby neutralizing its anticoagulant effect.
-
Altered Pharmacokinetics: Antibodies can form complexes with this compound. These complexes can have a reduced renal clearance, leading to an accumulation of this compound in the plasma and a prolonged half-life.[1][2] Paradoxically, this accumulation can sometimes enhance the anticoagulant effect, making dosing and monitoring challenging.[3]
Q3: How quickly can anti-hirudin antibodies develop?
A3: The development of anti-hirudin antibodies is dependent on the duration of treatment. In clinical studies, a high incidence of AHAb formation has been reported in patients treated with recombinant this compound for more than five days.[1] In preclinical animal models, the timeline for antibody development may vary depending on the species, dose, and duration of administration.
Q4: My aPTT is not as prolonged as expected. Does this confirm this compound resistance?
A4: Not necessarily. While an unexpectedly low aPTT is a key indicator of potential resistance, other factors could be at play. These include:
-
Incorrect Dosing: Errors in dose calculation, preparation, or administration can lead to a lower than intended circulating concentration of this compound.
-
Sample Handling: Improper collection, processing, or storage of blood samples can affect coagulation assay results.
-
Assay Variability: Different aPTT reagents have varying sensitivity to this compound.
It is crucial to rule out these technical issues before concluding that true resistance has occurred.
Q5: What should I do if I suspect this compound resistance?
A5: If you suspect this compound resistance, a systematic approach is recommended. This involves confirming the unexpected anticoagulant response, testing for the presence of anti-hirudin antibodies, and considering alternative anticoagulants if resistance is confirmed. The following troubleshooting guide provides a more detailed workflow.
Troubleshooting Guide
Problem: Reduced or Unpredictable Anticoagulant Effect of this compound
Initial Steps:
-
Verify Dosing and Administration: Double-check all calculations, dilutions, and the administration route to ensure the correct dose of this compound was delivered.
-
Review Sample Handling and aPTT Protocol: Ensure that blood samples were collected and processed according to standard procedures for coagulation testing. Review the aPTT protocol to confirm its suitability for this compound monitoring.
-
Repeat aPTT Measurement: If possible, use a fresh blood sample and repeat the aPTT measurement to rule out a one-time technical error.
Investigating True Resistance:
If the initial steps do not resolve the issue, proceed with the following investigations:
-
Test for Anti-Hirudin Antibodies (AHAb): The most definitive way to confirm immune-mediated this compound resistance is to test for the presence of AHAb in the plasma of the experimental animals using an enzyme-linked immunosorbent assay (ELISA).
-
Monitor this compound Plasma Concentration: If an appropriate assay is available, measuring the plasma concentration of this compound can help differentiate between rapid clearance and neutralization by antibodies.
Data Presentation: Quantitative Insights into this compound Resistance
The following tables summarize key quantitative data related to this compound administration and the development of resistance.
Table 1: In Vivo this compound Dosing and Administration
| Animal Model | Recombinant this compound | Dosing Regimen | Route of Administration | Anticoagulant Effect/Objective |
| Pig | Lepirudin | 1 mg/kg bolus, followed by 1 mg/kg/h infusion | Intravenous | Anticoagulation during cardiopulmonary bypass |
| Rabbit | Desirudin | 100 µg/kg | Intravenous | Dose-dependent antithrombotic effect |
| Rat | Lepirudin | 0.25 mg/kg | Intravenous | Antithrombotic effect with a duration of ~60 minutes |
| Rabbit | Lepirudin/Heparin | Varying concentrations | Topical | Local antithrombotic effect |
Table 2: Pharmacokinetic Changes with Non-Neutralizing Anti-Hirudin Antibodies in Rats
| Parameter | Control (this compound alone) | This compound + Non-Neutralizing AHAb |
| Elimination Half-life | 59 ± 25 minutes | 142 ± 25 minutes |
| Volume of Distribution | 275 ± 112 mL/kg | 35 ± 3 mL/kg |
Data from a study examining the influence of a non-neutralizing monoclonal mouse AHAb on r-hirudin pharmacokinetics in rats.[1]
Table 3: Incidence of Anti-Hirudin Antibody (AHAb) Formation in Clinical Studies
| Recombinant this compound | Patient Population | Treatment Duration | Incidence of AHAb |
| Lepirudin | Heparin-Induced Thrombocytopenia (HIT) | ≥ 5 days | 44.4% |
| Desirudin | Post-hip replacement surgery | Mean of 8-11 days | 9.8% |
| Lepirudin | Heparin-Induced Thrombocytopenia (HIT) | ≥ 5 days | 56% |
Table 4: Comparison of Alternative Direct Thrombin Inhibitors
| Anticoagulant | Mechanism of Action | Half-life | Metabolism/Elimination | Monitoring |
| This compound (Lepirudin/Desirudin) | Irreversible direct thrombin inhibitor | ~1.3 hours | Primarily renal | aPTT |
| Argatroban | Reversible direct thrombin inhibitor | ~45 minutes | Hepatic | aPTT |
| Bivalirudin | Reversible direct thrombin inhibitor | ~25 minutes | Proteolytic cleavage and renal | aPTT, ACT |
Experimental Protocols
Anti-Hirudin Antibody (AHAb) ELISA Protocol
This protocol is a general guideline for detecting anti-hirudin antibodies in plasma samples.
Materials:
-
96-well microtiter plates
-
Recombinant this compound (for coating)
-
Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Plasma samples from experimental animals (and pre-treatment controls)
-
Secondary antibody conjugated to HRP (e.g., anti-species IgG-HRP)
-
TMB substrate
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute recombinant this compound to 1-5 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Sample Incubation: Dilute plasma samples (e.g., 1:100) in Blocking Buffer. Add 100 µL of diluted samples to the wells. Include positive and negative controls. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Activated Partial Thromboplastin Time (aPTT) Assay Protocol
This protocol provides a general procedure for measuring aPTT in citrated plasma.
Materials:
-
Citrated plasma samples
-
aPTT reagent (containing a contact activator and phospholipids)
-
0.025 M Calcium Chloride (CaCl₂) solution
-
Water bath at 37°C
-
Coagulometer or stopwatch and test tubes
Procedure:
-
Pre-warming: Pre-warm the aPTT reagent and CaCl₂ solution to 37°C.
-
Sample Preparation: Pipette 100 µL of the citrated plasma sample into a test tube. Incubate at 37°C for 1-2 minutes.
-
aPTT Reagent Addition: Add 100 µL of the pre-warmed aPTT reagent to the test tube.
-
Incubation: Incubate the plasma-reagent mixture at 37°C for a specific time as recommended by the reagent manufacturer (typically 3-5 minutes).
-
Initiation of Clotting: Add 100 µL of the pre-warmed CaCl₂ solution to the tube and simultaneously start a timer.
-
Clot Detection: Record the time taken for a fibrin (B1330869) clot to form. This can be done visually or using an automated coagulometer.
Visualizations
Caption: Mechanism of immune-mediated this compound resistance.
Caption: Troubleshooting workflow for suspected this compound resistance.
References
- 1. Biological relevance of anti-recombinant this compound antibodies--results from in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-hirudin antibodies alter pharmacokinetics and pharmacodynamics of recombinant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antithis compound antibodies in patients with heparin-induced thrombocytopenia treated with lepirudin: incidence, effects on aPTT, and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Prevent Non-specific Binding of Hirudin in Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the non-specific binding (NSB) of Hirudin in various assay formats. These resources are intended for researchers, scientists, and drug development professionals to help improve assay accuracy and reliability.
Troubleshooting Guide
This guide addresses common issues encountered during assays involving this compound, with a focus on identifying and mitigating non-specific binding.
Q1: Why am I observing high background signal in my this compound ELISA?
High background in an ELISA is often a result of non-specific binding of this compound or the detection antibodies to the microplate surface. This can obscure the specific signal and reduce assay sensitivity.
Possible Causes and Solutions:
-
Inadequate Blocking: The blocking buffer may not be effectively saturating all non-specific binding sites on the plate.
-
Suboptimal Wash Steps: Insufficient or ineffective washing can leave behind unbound reagents that contribute to background noise.
-
Solution: Increase the number of wash cycles and the volume of wash buffer. Adding a non-ionic surfactant like Tween 20 (typically 0.05%) to the wash buffer can help reduce non-specific interactions.[3]
-
-
Inappropriate Buffer Composition: The pH or ionic strength of your assay buffers may be promoting non-specific interactions.
-
Solution: Evaluate the effect of varying the pH and salt concentration (e.g., NaCl) in your sample and wash buffers. Sometimes, increasing the ionic strength can disrupt electrostatic interactions that cause non-specific binding.
-
Q2: My results are inconsistent between replicate wells. What could be the cause?
Inconsistent results can stem from several factors, including issues with protein aggregation and uneven plate coating or blocking.
Possible Causes and Solutions:
-
This compound Aggregation: Proteins in solution can form aggregates, which may bind non-specifically and variably to the assay surface.
-
Solution: Before use, centrifuge the this compound stock solution to pellet any aggregates. It is also good practice to filter the diluted protein solution through a low protein binding membrane (e.g., 0.22 µm).[4]
-
-
Uneven Plate Blocking: Incomplete or uneven application of the blocking buffer can lead to variable non-specific binding across the plate.
-
Solution: Ensure that all wells receive the same volume of blocking buffer and that the plate is incubated on a level surface. Gently tap the plate to ensure the entire surface of each well is coated.
-
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem in this compound assays?
Non-specific binding refers to the attachment of molecules, such as this compound or detection antibodies, to surfaces in an assay through weak interactions like hydrophobic or electrostatic forces, rather than through the specific, intended binding event (e.g., antibody-antigen interaction). This is problematic because it generates a false-positive signal, leading to high background, reduced assay sensitivity, and inaccurate quantification of this compound.[2]
Q2: Which blocking agent is best for my this compound assay?
There is no single "best" blocking agent for all assays, as the optimal choice depends on the specific assay components and the nature of the solid phase (e.g., microplate).[2] Protein-based blockers like BSA and non-fat dry milk are common starting points. However, it is crucial to empirically test a panel of blocking agents to determine which one provides the lowest background without compromising the specific signal in your particular assay system.
Q3: Can the type of microplate I use affect non-specific binding of this compound?
Yes, the surface chemistry of the microplate can significantly influence non-specific binding. Plates are available with different surface properties (e.g., high-binding, medium-binding, low-binding, and covalently-binding surfaces). This compound, being a protein, may exhibit different levels of non-specific interaction with these surfaces. If you are experiencing high NSB, consider testing plates with different surface characteristics.
Q4: How does pH and ionic strength of the buffer affect this compound's non-specific binding?
The pH of the buffer determines the net charge of this compound and the assay surface.[5][6] If this compound and the surface have opposite charges, electrostatic attraction can increase non-specific binding. Adjusting the pH to a point where this attraction is minimized can be beneficial. Similarly, increasing the ionic strength (salt concentration) of the buffer can shield electrostatic charges and reduce charge-based non-specific interactions.[6]
Experimental Protocols
Protocol 1: Screening and Optimization of Blocking Buffers
This protocol outlines a method for systematically testing different blocking agents to identify the most effective one for a this compound assay.
Methodology:
-
Plate Coating: Coat the wells of a 96-well microplate with your capture antibody or antigen according to your standard protocol.
-
Preparation of Blocking Buffers: Prepare a panel of blocking buffers to be tested. Examples include:
-
1% BSA in PBS
-
3% Non-fat dry milk in PBS
-
1% Casein in PBS
-
A commercially available synthetic blocking buffer
-
-
Blocking: After washing the coated plate, add 200 µL of each blocking buffer to a set of replicate wells. Include a "no blocking" control. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Assay Procedure: Proceed with the remaining steps of your ELISA protocol, ensuring to test conditions both with and without the addition of this compound to differentiate between background from the detection system and NSB of this compound itself.
-
Data Analysis: Measure the signal in all wells. Calculate the signal-to-noise ratio for each blocking buffer. The optimal blocker will yield the lowest signal in the absence of the target analyte while maintaining a high signal in its presence.
Data Presentation
Table 1: Illustrative Comparison of Blocking Agents for a this compound ELISA
Disclaimer: The following data are for illustrative purposes to demonstrate the expected outcome of an optimization experiment and are not derived from a specific study.
| Blocking Agent | Average Background Signal (OD at 450 nm) | Average Specific Signal (OD at 450 nm) | Signal-to-Noise Ratio |
| No Blocker | 0.850 | 1.500 | 1.76 |
| 1% BSA in PBS | 0.150 | 1.800 | 12.00 |
| 3% Non-fat Dry Milk in PBS | 0.120 | 1.750 | 14.58 |
| 1% Casein in PBS | 0.180 | 1.820 | 10.11 |
| Commercial Blocker X | 0.100 | 1.950 | 19.50 |
Visualizations
References
- 1. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 2. bosterbio.com [bosterbio.com]
- 3. labcluster.com [labcluster.com]
- 4. corning.com [corning.com]
- 5. Contribution to the Understanding of the Interaction between a Polydopamine Molecular Imprint and a Protein Model: Ionic Strength and pH Effect Investigation | MDPI [mdpi.com]
- 6. Influence of ionic strength and pH on the interaction between high-affinity heparin and antithrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Complexities of Hirudin Derivative Development: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The clinical development of hirudin and its derivatives, potent direct thrombin inhibitors, presents a unique set of challenges. From unpredictable pharmacokinetic profiles to the potential for immunogenicity and bleeding complications, researchers often encounter hurdles that can delay or derail their progress. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments, ensuring a smoother path from the laboratory to clinical application.
Frequently Asked Questions (FAQs) & Troubleshooting
Pharmacokinetics and Pharmacodynamics (PK/PD)
Q1: We are observing unexpected variability in the anticoagulant effect of our this compound derivative in preclinical models. What could be the cause?
A1: Variability in anticoagulant response is a known challenge. Several factors could be at play:
-
Immunogenicity: The development of anti-hirudin antibodies can significantly alter the pharmacokinetics and pharmacodynamics of the drug.[1] These antibodies can lead to drug accumulation and an enhanced anticoagulant effect.[1][2] We recommend screening for anti-hirudin antibodies in your animal models.
-
Renal Function: this compound derivatives are primarily eliminated by the kidneys.[2][3] Any impairment in renal function, even minor, can lead to drug accumulation and an increased risk of bleeding.[3][4] Ensure you have baseline and ongoing assessments of renal function in your study animals.
-
Assay Sensitivity: Standard coagulation assays like Prothrombin Time (PT) and Activated Partial Thromboplastin (B12709170) Time (aPTT) may not be sensitive enough to accurately monitor high concentrations of this compound derivatives.[5][6][7] This can lead to misinterpretation of the anticoagulant effect. Consider using more sensitive assays like the Ecarin Clotting Time (ECT) for high-dose studies.[2]
Troubleshooting Workflow: Inconsistent Anticoagulant Effect
Caption: Troubleshooting inconsistent anticoagulant effects.
Immunogenicity
Q2: How can we detect and characterize anti-hirudin antibodies in our samples?
A2: An Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method for detecting anti-hirudin antibodies.[8] You can develop a sandwich ELISA to quantify different isotypes of antibodies (IgG, IgA, IgM).[8] It's important to note that even in treatment-naive subjects, pre-existing this compound-reactive IgG antibodies may be present.[9]
Q3: What is the clinical significance of developing anti-hirudin antibodies?
A3: The development of anti-hirudin antibodies can have significant clinical consequences. These antibodies can enhance the anticoagulant effect of lepirudin, potentially leading to an increased risk of bleeding.[2] Furthermore, they can interfere with the clearance of the drug, causing it to accumulate in the body.[1] In some cases, however, the production of anti-hirudin antibodies to derivatives like desirudin (B48585) has not shown an apparent effect on clinical events.[9]
Signaling Pathway: Impact of Anti-Hirudin Antibodies
Caption: Impact of anti-hirudin antibodies on drug action.
Bleeding Risk and Monitoring
Q4: We are observing a higher than expected incidence of bleeding in our animal studies. How can we mitigate this?
A4: Bleeding is the most significant adverse effect of this compound therapy.[10] Several factors can contribute to an increased bleeding risk:
-
Dosage: The therapeutic window for this compound derivatives is narrow.[10][11] Careful dose-finding studies are crucial. In case of overdose, the infusion should be stopped and restarted at a lower dose after a washout period.[2]
-
Renal Impairment: As mentioned, poor renal function can lead to drug accumulation and increased bleeding risk.[4]
-
Concomitant Medications: Co-administration with other anticoagulants or antiplatelet agents, such as aspirin (B1665792), can significantly increase bleeding time.[12]
-
Lack of Antidote: There is no specific antidote for this compound derivatives, which is a major concern in cases of severe bleeding.[2]
Q5: What is the best way to monitor the anticoagulant effect of our this compound derivative to ensure safety and efficacy?
A5: The Activated Partial Thromboplastin Time (aPTT) is the most commonly used assay for monitoring this compound therapy.[3][7][13] The target range is typically 1.5 to 2.5 times the baseline value.[10] However, the aPTT assay has limitations, especially at higher this compound concentrations where the dose-response curve flattens.[13][14] For high-dose anticoagulation, the Ecarin Clotting Time (ECT) is a more sensitive and reliable method.[2]
| Parameter | aPTT | ECT | ACT |
| Sensitivity to this compound | Good at therapeutic doses, less sensitive at high doses[7][13] | Excellent, especially at high doses[2] | Insensitive at lower therapeutic concentrations[5][7] |
| Linearity | Non-linear relationship with this compound concentration[13] | More linear response | Poor linearity |
| Common Use | Routine monitoring[3] | High-dose monitoring (e.g., cardiac surgery)[2] | Point-of-care monitoring, but less reliable for this compound[5] |
Manufacturing and Quality Control
Q6: What are the main challenges in the production of recombinant this compound derivatives?
A6: Large-scale production of recombinant this compound faces several hurdles:
-
Expression System: While prokaryotic systems like E. coli are cost-effective, they often lead to the formation of inclusion bodies and lack essential post-translational modifications, such as tyrosine sulfation, which is critical for optimal activity.[15]
-
Purification: Developing a robust and scalable purification process to achieve high purity and yield can be challenging.[16]
-
Potency Assays: Ensuring batch-to-batch consistency requires a reliable potency assay. A chromogenic assay measuring the neutralization of a standard thrombin preparation is commonly used.[17][18]
Experimental Workflow: Recombinant this compound Production & QC
Caption: Workflow for recombinant this compound production and quality control.
Experimental Protocols
Activated Partial Thromboplastin Time (aPTT) Assay
Objective: To measure the time it takes for a fibrin clot to form in plasma after the addition of a contact activator and calcium, reflecting the integrity of the intrinsic and common coagulation pathways.
Materials:
-
Platelet-poor plasma (PPP) from citrated whole blood
-
aPTT reagent (containing a contact activator like kaolin, silica, or ellagic acid, and phospholipids)[19][20]
-
0.025 M Calcium Chloride (CaCl2) solution
-
Coagulometer or water bath at 37°C
-
Pipettes and test tubes
-
Pre-warm the aPTT reagent and CaCl2 solution to 37°C.
-
Pipette 100 µL of PPP into a test tube.
-
Add 100 µL of the pre-warmed aPTT reagent to the plasma.
-
Incubate the mixture at 37°C for a specified time (typically 3-5 minutes) to allow for the activation of contact factors.
-
Rapidly add 100 µL of the pre-warmed CaCl2 solution to the mixture and simultaneously start a timer.
-
Record the time in seconds for a visible fibrin clot to form.
Anti-Hirudin Antibody ELISA
Objective: To detect and quantify the presence of anti-hirudin antibodies in plasma or serum samples.
Materials:
-
Recombinant this compound
-
Microtiter plates
-
Coating buffer (e.g., 0.1 M carbonate buffer, pH 9.2)[8]
-
Blocking buffer (e.g., 1% BSA in PBS)[8]
-
Wash buffer (e.g., PBS with 0.1% Tween-20)[8]
-
Patient/animal plasma or serum samples
-
Peroxidase-labeled secondary antibody specific for the immunoglobulin isotype of interest (e.g., anti-human IgG)
-
TMB substrate solution[8]
-
Stop solution (e.g., 0.18 M H2SO4)[23]
-
Plate reader
-
Coating: Coat the wells of a microtiter plate with 100 µL of recombinant this compound (e.g., 5 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the wells three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1 hour at 37°C to prevent non-specific binding.
-
Washing: Wash the wells three times with wash buffer.
-
Sample Incubation: Add 100 µL of diluted plasma/serum samples to the wells and incubate overnight at 4°C.
-
Washing: Wash the wells three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of diluted peroxidase-labeled secondary antibody to each well and incubate for 4 hours at 25°C.
-
Washing: Wash the wells three times with wash buffer.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Reading: Measure the absorbance at the appropriate wavelength using a plate reader.
This compound Potency Assay (Chromogenic)
Objective: To determine the biological activity of a this compound derivative by measuring its ability to inhibit a known amount of thrombin.
Materials:
-
This compound sample
-
Standard alpha-thrombin preparation[17]
-
Chromogenic thrombin substrate (e.g., S-2238)[8]
-
Assay buffer
-
Microplate reader
Procedure: [17]
-
Prepare a series of dilutions of the this compound sample and a reference standard.
-
In a microplate well, add a fixed amount of standard alpha-thrombin to each this compound dilution.
-
Incubate the mixture to allow the this compound to bind to and inhibit the thrombin.
-
Add the chromogenic substrate to each well. The residual, uninhibited thrombin will cleave the substrate, releasing a colored product.
-
Measure the rate of color development (change in absorbance over time) using a microplate reader.
-
The amount of color produced is inversely proportional to the amount of active this compound in the sample.
-
Calculate the potency of the sample by comparing its activity to the reference standard curve. The activity is typically expressed in Antithrombin Units (ATU).[25][26]
References
- 1. Anti-hirudin antibodies alter pharmacokinetics and pharmacodynamics of recombinant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lepirudin in the management of patients with heparin-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recombinant this compound (lepirudin) as anticoagulant in intensive care patients treated with continuous hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protracted bleeding after this compound anticoagulation for cardiac surgery in a patient with HIT II and chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimizing management of this compound anticoagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Laboratory assays for the evaluation of recombinant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recombinant this compound in patients with chronic, stable coronary artery disease. Safety, half-life, and effect on coagulation parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Interference of thrombin in immunological assays for this compound specific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Recombinant hirudins: an overview of recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of PEG-hirudin in clotting parameters and platelet function and its interaction with aspirin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Monitoring anticoagulant therapy by activated partial thromboplastin time: this compound assessment. An evaluation of native blood and plasma assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Experimental studies on a recombinant this compound, CGP 39393 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Production and functional characteristics of a novel this compound variant with better anticoagulant activities than bivalirudin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Production and purification of recombinant this compound expressed in the methylotrophic yeast Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An international collaborative study to investigate standardisation of this compound potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cellsciences.com [cellsciences.com]
- 19. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 20. labcarediagnostics.com [labcarediagnostics.com]
- 21. linear.es [linear.es]
- 22. researchgate.net [researchgate.net]
- 23. biomol.com [biomol.com]
- 24. mybiosource.com [mybiosource.com]
- 25. Production and functional characteristics of a novel this compound variant with better anticoagulant activities than bivalirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Circulating Half-life of Recombinant Hirudin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for methods aimed at improving the circulating half-life of recombinant Hirudin.
Frequently Asked Questions (FAQs)
Q1: Why is the circulating half-life of recombinant this compound short?
The short circulating half-life of recombinant this compound, typically around 1-2 hours in humans, is primarily due to its small molecular size (approximately 7 kDa).[1][2] This allows for rapid clearance from the bloodstream through renal filtration.[1][2]
Q2: What are the primary strategies to extend the half-life of recombinant this compound?
The main strategies to prolong the in vivo half-life of recombinant this compound involve increasing its hydrodynamic size to reduce the rate of renal clearance. The most common and effective methods are:
-
PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains.
-
Albumin Fusion: Genetically fusing this compound to human serum albumin (HSA).
-
Genetic Modification/Variant Creation: Introducing specific amino acid substitutions to potentially alter clearance mechanisms or improve stability.
Q3: How do these modification strategies compare in terms of half-life extension?
PEGylation and albumin fusion have both been shown to significantly extend the half-life of this compound. The degree of extension can vary depending on the size of the PEG polymer or the nature of the fusion construct. Novel this compound variants may also exhibit altered pharmacokinetic profiles.
Data Presentation: Comparison of this compound Half-life Extension Methods
| This compound Type | Modification | Species | Circulating Half-life | Fold Increase (Approx.) | Reference(s) |
| Recombinant this compound | None | Human | ~1-2 hours | - | [1][2] |
| Recombinant this compound | None | Rabbit | ~1.3 hours | - | [3] |
| PEG-Hirudin | PEGylation | Human (Normal Renal Function) | ~2 hours | ~1-2x | [4] |
| PEG-Hirudin | PEGylation | Human (Severe Renal Failure) | ~38.4 hours | ~19-38x | [4] |
| This compound-Albumin Fusion (HLA) | Fusion to Rabbit Serum Albumin | Rabbit | ~4.6 days (110.4 hours) | >160x | [3][5] |
| Bivalirudin (B194457) (this compound analogue) | Synthetic Peptide Analogue | Human | ~25 minutes | 0.2-0.4x | [6] |
Troubleshooting Guides
Method 1: PEGylation of Recombinant this compound
Issue 1: Low Yield of Mono-PEGylated this compound
-
Question: I am getting a low yield of the desired mono-PEGylated this compound and a high amount of unreacted this compound and/or multi-PEGylated species. What could be the cause?
-
Answer: Low yield of mono-PEGylated product can be due to several factors:
-
Suboptimal Reaction Conditions: The pH, temperature, and molar ratio of PEG to protein are critical. For N-terminal specific PEGylation with mPEG-propionaldehyde, a slightly acidic pH (around 6.0-7.0) is often used to favor the reaction with the N-terminal α-amine over the ε-amines of lysine (B10760008) residues.
-
Reagent Instability: Activated PEG reagents can be sensitive to hydrolysis. Ensure that the PEG reagent is fresh and properly stored.
-
Insufficient Reaction Time: The reaction may not have proceeded to completion.
-
Non-specific PEGylation: If the goal is site-specific PEGylation, random attachment to lysine residues can reduce the yield of the desired isomer.
-
-
Troubleshooting Steps:
-
Optimize Reaction pH: Perform small-scale reactions at varying pH values (e.g., 6.0, 6.5, 7.0, 7.5) to find the optimal condition for N-terminal specificity.
-
Adjust Molar Ratio: Vary the molar ratio of mPEG-propionaldehyde to this compound. A higher excess of PEG may increase the overall reaction rate but could also lead to more di- and multi-PEGylated products.
-
Monitor Reaction Over Time: Take aliquots at different time points (e.g., 4, 8, 12, 24 hours) and analyze by RP-HPLC or SDS-PAGE to determine the optimal reaction time.
-
Use Fresh Reagents: Prepare fresh solutions of the activated PEG reagent immediately before use.
-
Issue 2: Heterogeneity of the PEGylated Product
-
Question: My final product after PEGylation shows multiple peaks on HPLC, indicating a heterogeneous mixture. How can I improve the homogeneity?
-
Answer: Product heterogeneity is a common challenge in PEGylation, often resulting from the attachment of PEG to different sites on the protein (positional isomers) or a variable number of PEG chains.
-
Troubleshooting Steps:
-
Site-Specific PEGylation Strategy: For a homogeneous product, N-terminal specific PEGylation using reagents like mPEG-propionaldehyde under controlled pH is recommended.[7] This minimizes random PEGylation on lysine residues.
-
Purification Strategy: Employ high-resolution purification techniques such as ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) to separate the different PEGylated species. RP-HPLC is a powerful analytical tool to assess purity.
-
Characterize Isomers: Use peptide mapping or N-terminal sequencing (Edman degradation) to identify the sites of PEGylation and confirm the desired product.[7]
-
Method 2: this compound-Albumin Fusion Protein Expression
Issue 1: Low Expression Levels of the Fusion Protein in Pichia pastoris
-
Question: I am not getting detectable expression of my this compound-albumin fusion protein in Pichia pastoris. What are the possible reasons?
-
Answer: Low or no expression of recombinant proteins in P. pastoris can be a complex issue. Common causes include:
-
Incorrect Clone Selection: Not all transformants will be high producers.
-
Suboptimal Induction: Methanol (B129727) concentration and induction time are critical for the AOX1 promoter.
-
Codon Usage: The codon usage of the fusion gene might not be optimal for P. pastoris.
-
Proteolytic Degradation: The secreted fusion protein may be degraded by proteases in the culture medium.
-
Toxicity of the Expressed Protein: High levels of the fusion protein might be toxic to the yeast cells.
-
-
Troubleshooting Steps:
-
Screen Multiple Clones: After transformation, screen a larger number of colonies (at least 10-20) for expression to find a high-producing clone.[1]
-
Optimize Methanol Induction: Test different methanol concentrations (e.g., 0.5%, 1.0%, 1.5%) and extend the induction time, taking samples every 24 hours for up to 96-120 hours to find the peak expression time.[8]
-
Add Protease Inhibitors: Supplement the culture medium with protease inhibitors like PMSF.[9]
-
Check for Intracellular Accumulation: Lyse the yeast cells and check the intracellular fraction for the presence of your fusion protein, as it might not be efficiently secreted.[9]
-
Verify Gene Integration and Sequence: Confirm the correct integration of the expression cassette into the yeast genome by PCR and ensure the sequence is in-frame with the α-factor signal sequence.[1]
-
Issue 2: Misfolding and Aggregation of the Fusion Protein
-
Question: The expressed this compound-albumin fusion protein appears to be misfolded or is forming aggregates, leading to low yield of soluble, active protein. How can I address this?
-
Answer: Misfolding and aggregation are common problems when overexpressing large recombinant proteins.
-
Troubleshooting Steps:
-
Lower Induction Temperature: Reduce the induction temperature (e.g., from 30°C to 20-25°C) to slow down protein synthesis and allow more time for proper folding.[1]
-
Co-expression of Chaperones: Consider co-expressing molecular chaperones that can assist in proper protein folding.
-
Optimize Culture Medium: The composition of the culture medium, including pH and the presence of stabilizing agents, can influence protein folding and stability.
-
Purification Buffer Optimization: During purification, use buffers containing stabilizing additives like glycerol, arginine, or non-detergent sulfobetaines to prevent aggregation.
-
Experimental Protocols
Protocol 1: N-terminal Site-Specific PEGylation of Recombinant this compound Variant-2 (HV2)
This protocol is based on the methodology for site-specific PEGylation using mPEG-propionaldehyde (mPEG-ALD).[7]
Materials:
-
Recombinant this compound Variant-2 (HV2)
-
mPEG-propionaldehyde (mPEG-ALD), 5 kDa
-
Sodium cyanoborohydride (NaCNBH₃)
-
Sodium phosphate (B84403) buffer (pH 6.0 - 7.5)
-
RP-HPLC system for analysis and purification
-
Anion-exchange chromatography column for purification
Procedure:
-
Preparation of Reaction Mixture:
-
Dissolve HV2 in sodium phosphate buffer (e.g., 20 mM, pH 6.5) to a final concentration of 1-2 mg/mL.
-
Add mPEG-ALD to the HV2 solution at a molar ratio of 5:1 to 10:1 (mPEG-ALD:HV2).
-
Add NaCNBH₃ to a final concentration of 20 mM.
-
-
PEGylation Reaction:
-
Incubate the reaction mixture at 4°C with gentle stirring for 12-24 hours.
-
-
Reaction Monitoring and Quenching:
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by RP-HPLC to determine the yield of mono-PEG-HV2.
-
Once the desired yield is achieved, the reaction can be stopped by buffer exchange or purification.
-
-
Purification of Mono-PEG-HV2:
-
The reaction mixture is first purified using an anion-exchange chromatography column to separate mono-PEG-HV2 from unreacted HV2, multi-PEGylated species, and excess PEG reagent.
-
Further purification can be performed using RP-HPLC to obtain a highly pure product.
-
-
Characterization:
-
Confirm the purity and identity of the final product using SDS-PAGE, RP-HPLC, and MALDI-TOF mass spectrometry.
-
Verify the site of PEGylation using N-terminal sequencing (Edman degradation).[7]
-
Protocol 2: Expression and Purification of this compound-Albumin Fusion Protein in Pichia pastoris
This protocol is based on the expression of a this compound-albumin fusion protein (HLA) in P. pastoris.[3][5]
Materials:
-
Pichia pastoris expression vector (e.g., pPIC9K) containing the gene for this compound-albumin fusion with an N-terminal α-factor signal sequence and a C-terminal His-tag.
-
Pichia pastoris strain (e.g., GS115)
-
BMGY and BMMY media
-
Methanol
-
Ni-NTA agarose (B213101) resin
Procedure:
-
Transformation of P. pastoris :
-
Linearize the expression vector containing the this compound-albumin fusion gene.
-
Transform the linearized plasmid into competent P. pastoris cells by electroporation.
-
Select for positive transformants on appropriate selection plates.
-
-
Screening for High-Expressing Clones:
-
Inoculate several individual colonies into small-scale cultures in BMGY medium.
-
Induce expression by switching to BMMY medium (containing 0.5-1.0% methanol).
-
Analyze the culture supernatant after 48-72 hours by SDS-PAGE or Western blot to identify the clone with the highest expression level.
-
-
Large-Scale Expression:
-
Grow a large-scale culture of the best-expressing clone in BMGY medium at 30°C with vigorous shaking.
-
When the culture reaches a high cell density (OD₆₀₀ of 2-6), harvest the cells by centrifugation.
-
Resuspend the cell pellet in BMMY medium to an OD₆₀₀ of ~1.0 to induce expression.
-
Continue incubation at 28-30°C, adding methanol to a final concentration of 0.5-1.0% every 24 hours to maintain induction.
-
-
Purification of the Fusion Protein:
-
After 72-96 hours of induction, harvest the culture supernatant by centrifugation.
-
Add protease inhibitors (e.g., PMSF) to the supernatant.
-
Load the supernatant onto a Ni-NTA agarose column pre-equilibrated with a suitable binding buffer.
-
Wash the column extensively to remove non-specifically bound proteins.
-
Elute the His-tagged this compound-albumin fusion protein using an elution buffer containing imidazole.
-
Analyze the purified protein by SDS-PAGE for purity.
-
Protocol 3: In Vivo Half-life Determination of Modified this compound
This protocol provides a general workflow for determining the circulating half-life of a protein in an animal model.[10]
Materials:
-
Test animal model (e.g., mice or rabbits)
-
Purified modified this compound
-
Sterile saline or appropriate vehicle for injection
-
Blood collection supplies (e.g., capillary tubes, syringes)
-
Anticoagulant (e.g., EDTA or citrate)
-
ELISA kit or activity assay specific for this compound
-
Software for pharmacokinetic analysis
Procedure:
-
Animal Preparation and Dosing:
-
Acclimatize the animals to the laboratory conditions.
-
Administer a single intravenous (IV) bolus injection of the modified this compound at a predetermined dose.
-
-
Blood Sampling:
-
Collect small blood samples (e.g., from the tail vein in mice or ear artery in rabbits) at various time points post-injection (e.g., 0, 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr, 48 hr).
-
Collect the blood into tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Quantification of this compound:
-
Measure the concentration of the modified this compound in the plasma samples using a specific and validated ELISA or a functional anticoagulant assay (e.g., aPTT or chromogenic substrate assay).
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of the modified this compound versus time.
-
Use pharmacokinetic software to fit the data to a suitable model (e.g., a one- or two-compartment model) and calculate the elimination half-life (t½).
-
Visualizations
This compound Clearance Pathway
Caption: Simplified diagram of this compound clearance via the kidneys.
Experimental Workflow for this compound Half-life Extension
Caption: General workflow for developing this compound with an extended half-life.
Logical Relationships of Half-life Extension Methods
Caption: Logical relationships between the goal and methods for this compound half-life extension.
References
- 1. reddit.com [reddit.com]
- 2. Clinical pharmacology of recombinant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prolonged in vivo anticoagulant activity of a this compound-albumin fusion protein secreted from Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacodynamics and pharmacokinetics of polyethylene glycol-hirudin in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Production and functional characteristics of a novel this compound variant with better anticoagulant activities than bivalirudin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined optimization of N‐terminal site‐specific PEGylation of recombinant this compound using response surface methodology and kinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Immunogenicity of Recombinant Hirudin in Animal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with recombinant Hirudin. This resource provides troubleshooting guidance and answers to frequently asked questions related to managing the immunogenicity of recombinant this compound in animal models.
Frequently Asked Questions (FAQs)
Q1: What is immunogenicity and why is it a concern for recombinant this compound?
A1: Immunogenicity is the propensity of a substance, such as a therapeutic protein like recombinant this compound, to trigger an immune response in the body. Since recombinant this compound is derived from a non-human source (the medicinal leech Hirudo medicinalis), it can be recognized as foreign by the immune system of animal models, leading to the production of anti-drug antibodies (ADAs).[1] This immune response can have several consequences, including:
-
Neutralization of therapeutic effect: Antibodies can bind to this compound and inhibit its anticoagulant activity.[2]
-
Altered pharmacokinetics: The formation of this compound-antibody complexes can change the drug's circulation time and clearance, leading to either reduced efficacy or potential toxicity.[3]
-
Hypersensitivity reactions: In rare cases, an immune response can lead to allergic reactions.[1]
Q2: Which recombinant this compound variant is least immunogenic?
A2: Different recombinant this compound variants exhibit varying degrees of immunogenicity. Bivalirudin (B194457), a synthetic analogue of this compound, is generally considered to have low immunogenicity.[4] Studies comparing lepirudin and desirudin (B48585) have shown that both can elicit an antibody response, though some clinical data suggests that the production of anti-hirudin antibodies to desirudin may have less of an apparent effect on clinical events compared to lepirudin.[5]
Q3: What are the primary strategies to reduce the immunogenicity of recombinant this compound?
A3: The main approaches to mitigate the immunogenicity of recombinant this compound include:
-
PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the this compound molecule. This process can "shield" the protein from the immune system, reducing antibody formation.[4]
-
Site-Directed Mutagenesis: Altering the amino acid sequence of this compound to remove or modify immunogenic epitopes (the specific parts of the protein recognized by the immune system).[6]
-
Protein Engineering: Developing novel this compound variants with enhanced anticoagulant activity and potentially lower immunogenicity.[7]
Q4: How can I detect and characterize the anti-Hirudin antibody response in my animal model?
A4: The most common method for detecting anti-Hirudin antibodies is the Enzyme-Linked Immunosorbent Assay (ELISA).[8] An ELISA can be designed to measure the total anti-Hirudin antibody titer and can also be adapted to identify specific isotypes (e.g., IgG, IgM). To characterize the functional consequence of the antibody response, a neutralizing antibody assay can be performed. This is often a modified coagulation assay, such as the activated Partial Thromboplastin (B12709170) Time (aPTT), to determine if the antibodies inhibit this compound's anticoagulant activity.
Q5: What is the impact of adjuvants on the immunogenicity of recombinant this compound?
A5: Adjuvants are substances that can be co-administered with an antigen to enhance the immune response. When studying the immunogenicity of this compound, the choice of adjuvant is critical. Potent adjuvants can significantly increase antibody titers. Therefore, if the goal is to assess the baseline immunogenicity of a this compound variant, it may be preferable to administer it without an adjuvant or with a milder one. Conversely, to robustly test the effectiveness of a de-immunization strategy, a strong adjuvant can be used to challenge the modified this compound.
Troubleshooting Guides
Anti-Hirudin Antibody ELISA
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High Background | 1. Insufficient blocking. 2. Inadequate washing. 3. Detection antibody concentration too high. 4. Contaminated reagents. | 1. Increase blocking incubation time or try a different blocking buffer. 2. Increase the number of wash steps and ensure complete removal of wash buffer. 3. Titrate the detection antibody to determine the optimal concentration. 4. Use fresh, sterile buffers and reagents. |
| No or Weak Signal | 1. Incorrect coating of this compound. 2. Low antibody titer in the sample. 3. Inactive enzyme conjugate. 4. Incorrect buffer pH. | 1. Confirm this compound coating concentration and buffer conditions. 2. Use a more concentrated sample or screen animals at a later time point post-immunization. 3. Use a fresh or pre-tested enzyme conjugate. 4. Ensure all buffers are at the correct pH. |
| High Well-to-Well Variability | 1. Inconsistent pipetting. 2. Uneven plate coating. 3. "Edge effects" due to temperature or evaporation differences. | 1. Use calibrated pipettes and ensure consistent technique. 2. Ensure thorough mixing of coating solution and even distribution in wells. 3. Avoid using the outer wells of the plate or incubate plates in a humidified chamber. |
Activated Partial Thromboplastin Time (aPTT) Assay for this compound Activity
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Unexpectedly Prolonged aPTT in Control Samples | 1. Contamination of plasma with this compound. 2. Presence of other anticoagulants. 3. Coagulation factor deficiencies in the plasma pool. | 1. Use fresh, dedicated pipette tips and tubes for control samples. 2. Ensure animal plasma is from untreated animals. 3. Use commercially available pooled normal plasma. |
| Non-linear Dose-Response to this compound | 1. aPTT assay is not sensitive enough at high this compound concentrations.[9][10] 2. Presence of neutralizing antibodies in the test plasma. | 1. Dilute the plasma samples to bring the this compound concentration into the linear range of the assay.[11] 2. Pre-incubate the plasma sample to allow for antibody-Hirudin interaction and compare with a sample without pre-incubation. |
| High Variability Between Replicates | 1. Inaccurate timing of clot formation. 2. Temperature fluctuations. 3. Poor mixing of reagents. | 1. Use an automated coagulometer for consistent clot detection. 2. Ensure all reagents and samples are pre-warmed to 37°C. 3. Mix reagents thoroughly but gently to avoid bubble formation. |
Data Presentation
Table 1: Comparative Immunogenicity of Recombinant this compound Variants in Animal Models
| This compound Variant | Animal Model | Dosing Regimen | Incidence of Antibody Response | Notes |
| Desirudin | Human | 15 mg SC q12h | <8% of patients developed IgG antibodies.[5] | No apparent effect on clinical events was observed in antibody-positive patients.[5] |
| Lepirudin | Human | IV infusion for ≥5 days | 44.4% of patients developed IgG class anti-hirudin antibodies.[12] | Antibody development was dependent on the duration of treatment.[12] |
| Bivalirudin | Human | N/A | Generally considered to have low immunogenicity.[4] | Bivalirudin has a shorter half-life and is metabolized enzymatically, which may contribute to its lower immunogenic potential.[4] |
Table 2: Effect of Anti-Hirudin Antibodies on the Pharmacokinetics of Recombinant this compound in Rats
| Parameter | Control (r-Hirudin alone) | r-Hirudin + Anti-Hirudin Antibodies | Change |
| Half-life of elimination | Shorter | Prolonged | Increased[3] |
| Total plasma clearance | Higher | Diminished | Decreased[3] |
| Volume of distribution | Larger | Diminished | Decreased[3] |
| Maximum plasma concentration | Lower | Increased | Increased[3] |
Experimental Protocols
Protocol 1: Indirect ELISA for Detection of Anti-Hirudin IgG Antibodies
-
Coating: Coat a 96-well microplate with 100 µL/well of 5 µg/mL recombinant this compound in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Sample Incubation: Add 100 µL of diluted animal serum samples (e.g., 1:100 in blocking buffer) to the wells. Include positive and negative control sera. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Detection Antibody: Add 100 µL of HRP-conjugated anti-species IgG (e.g., anti-mouse IgG-HRP) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 2, followed by a final wash with PBS.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of 2N H₂SO₄.
-
Read Plate: Read the absorbance at 450 nm using a microplate reader.
Protocol 2: Activated Partial Thromboplastin Time (aPTT) Assay for this compound Activity
-
Sample Preparation: Collect blood from animals into citrate (B86180) tubes. Centrifuge to obtain platelet-poor plasma.
-
Reagent Preparation: Pre-warm the aPTT reagent and calcium chloride solution to 37°C.
-
Assay Procedure:
-
Pipette 50 µL of the plasma sample (or a standard dilution of this compound in pooled normal plasma) into a pre-warmed cuvette.
-
Add 50 µL of the pre-warmed aPTT reagent.
-
Incubate the mixture for 3-5 minutes at 37°C.
-
Initiate the clotting reaction by adding 50 µL of pre-warmed calcium chloride solution and simultaneously start a timer.
-
Record the time taken for clot formation.
-
-
Data Analysis: Plot the clotting time against the this compound concentration for the standards to generate a calibration curve. Determine the this compound concentration in the unknown samples by interpolation from the standard curve.
Visualizations
Caption: Experimental workflow for assessing the immunogenicity of modified this compound variants.
Caption: Simplified signaling pathway of the immunogenic response to recombinant this compound.
Caption: Factors influencing this compound immunogenicity and strategies for mitigation.
References
- 1. Lepirudin in the management of patients with heparin-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Script for dot probe [groups.google.com]
- 3. Anti-hirudin antibodies alter pharmacokinetics and pharmacodynamics of recombinant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The impact of PEGylation on protein immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interference of thrombin in immunological assays for this compound specific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of site-directed mutagenesis to investigate the basis for the specificity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production and functional characteristics of a novel this compound variant with better anticoagulant activities than bivalirudin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Frontiers | Pharmacological Activities and Mechanisms of this compound and Its Derivatives - A Review [frontiersin.org]
- 10. Monitoring anticoagulant therapy by activated partial thromboplastin time: this compound assessment. An evaluation of native blood and plasma assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Laboratory assays for the evaluation of recombinant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antithis compound antibodies in patients with heparin-induced thrombocytopenia treated with lepirudin: incidence, effects on aPTT, and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing bleeding complications associated with Hirudin administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address bleeding complications associated with Hirudin administration during experiments.
Troubleshooting Guide: Managing Bleeding Events
This guide provides a step-by-step approach to troubleshoot and manage bleeding complications that may arise during your experiments involving this compound.
Question: What are the immediate steps to take if a minor bleeding event (e.g., oozing from an incision site) is observed?
Answer:
-
Apply Local Hemostatic Measures:
-
Apply firm, direct pressure to the bleeding site.
-
Use topical hemostatic agents (e.g., sterile gauze, gelatin sponge).
-
For persistent oozing, topical adrenaline application may be considered.[1]
-
-
Review this compound Dosage:
-
Re-calculate the administered dose to ensure it aligns with the experimental protocol and subject's weight.
-
Consider if there is a potential for accidental overdose.
-
-
Assess Coagulation Status:
-
If possible, obtain a blood sample to measure relevant coagulation parameters such as Activated Partial Thromboplastin (B12709170) Time (aPTT) or Ecarin Clotting Time (ECT).[2][3] This will help determine if the bleeding is directly related to excessive anticoagulation.
-
Question: How should a major bleeding event be managed in a research setting?
Answer:
-
Discontinue this compound Administration Immediately: Stop any ongoing infusion or administration of this compound.
-
Provide Supportive Care:
-
Administer intravenous fluids to maintain hemodynamic stability.
-
Blood product transfusion may be necessary in cases of significant blood loss.
-
-
Consider Reversal Agents (with caution in a research context):
-
While there is no specific antidote for this compound, prothrombin complex concentrates (PCC) have been reported to be effective in treating this compound-induced bleeding.[4][5]
-
Desmopressin (DDAVP) has also been suggested as a potential agent to reduce bleeding.[5][6]
-
The use of these agents should be part of a pre-approved emergency protocol for your study.
-
-
Enhance Elimination in Case of Overdose:
-
Hemodialysis or hemofiltration can be used to rapidly remove this compound from circulation, especially in subjects with renal impairment.[3][5][7] this compound is primarily cleared by the kidneys, and impaired renal function can significantly prolong its half-life and increase bleeding risk.[3][8]
-
Logical Flow for Managing a Bleeding Event
Caption: Troubleshooting workflow for this compound-associated bleeding.
Frequently Asked Questions (FAQs)
1. Understanding this compound's Mechanism and Bleeding Risk
-
Q: How does this compound cause anticoagulation and potential bleeding?
-
A: this compound is a potent and specific direct thrombin inhibitor.[9][10] It binds directly to thrombin, a key enzyme in the coagulation cascade, at a 1:1 molar ratio, thereby preventing the conversion of fibrinogen to fibrin (B1330869), which is essential for clot formation.[9][11] Unlike heparin, this compound does not require antithrombin III as a cofactor.[9][12] This direct and potent action is what leads to the risk of bleeding if the dose is not carefully controlled.
-
-
Q: What are the key risk factors for bleeding with this compound?
2. Monitoring this compound's Anticoagulant Effect
-
Q: Which laboratory assays are recommended for monitoring this compound?
-
A: The Activated Partial Thromboplastin Time (aPTT) is commonly used for monitoring, with a target range typically 1.5 to 2.5 times the baseline value.[3][15] However, the aPTT can lose sensitivity at higher this compound concentrations.[3][16][17] The Ecarin Clotting Time (ECT) is a more specific and linear assay for measuring this compound levels, especially at higher concentrations required for procedures like cardiopulmonary bypass.[3][18] Thrombelastography can also be a useful tool for monitoring.[2][18]
-
-
Q: How often should monitoring be performed during an experiment?
-
A: Monitoring frequency should be dictated by the experimental protocol and the subject's condition. It is advisable to measure coagulation parameters 3-4 hours after initiating treatment and after any dose adjustment.[3] For continuous infusions, daily or twice-daily monitoring may be appropriate.[3]
-
3. Dosing and Administration
-
Q: Are there established therapeutic ranges for this compound in research models?
-
A: Therapeutic ranges can vary significantly depending on the animal model and the intended level of anticoagulation. It is crucial to perform dose-finding studies to establish the optimal dose that achieves the desired antithrombotic effect without causing excessive bleeding.[19] For example, in a rabbit venous stasis model, 150 micrograms/kg of recombinant this compound was effective in preventing thrombus formation without prolonging bleeding time.[19]
-
-
Q: What adjustments should be made for subjects with renal impairment?
-
A: Dose reduction is critical in the presence of renal impairment. The half-life of this compound is significantly prolonged, which can lead to drug accumulation and an increased risk of bleeding.[3][8] Specific dose adjustments will depend on the degree of renal dysfunction and should be determined in preliminary studies. Some guidelines suggest reducing the bolus dose and infusion rate based on serum creatinine (B1669602) levels.[6][8]
-
Quantitative Data Summary
Table 1: Comparison of Bleeding Complications: this compound vs. Heparin
| Study Population | This compound Bleeding Rate | Heparin Bleeding Rate | Significance (p-value) |
| Acute Coronary Syndromes[20][21] | 8.8% (moderate bleeding) | 7.7% (moderate bleeding) | 0.03 |
| Continuous Renal Replacement Therapy[14] | 3 out of 8 patients | 0 out of 9 patients | < 0.01 |
Table 2: Recommended Monitoring Parameters and Target Ranges
| Assay | Target Range | Notes |
| Activated Partial Thromboplastin Time (aPTT) | 1.5 - 2.5 times baseline[3] | Less sensitive at high this compound concentrations.[3][16] |
| Ecarin Clotting Time (ECT) | 80 - 100 seconds (in a CRRT study)[14] | More specific and linear for this compound monitoring.[3][18] |
Key Experimental Protocols
Protocol 1: Determination of Activated Partial Thromboplastin Time (aPTT)
-
Sample Collection: Collect whole blood into a tube containing 3.2% sodium citrate. The ratio of blood to anticoagulant should be 9:1.
-
Plasma Preparation: Centrifuge the sample at 1500 x g for 15 minutes to obtain platelet-poor plasma.
-
Assay Procedure:
-
Pre-warm the plasma sample and aPTT reagent to 37°C.
-
Mix equal volumes of plasma and aPTT reagent in a cuvette and incubate for the time specified by the reagent manufacturer (typically 3-5 minutes).
-
Add pre-warmed calcium chloride solution to initiate clotting.
-
Measure the time until clot formation using a coagulometer.
-
-
Data Interpretation: Compare the clotting time of the this compound-treated sample to a baseline (pre-treatment) sample.
Experimental Workflow for aPTT Monitoring
Caption: Workflow for aPTT-based monitoring of this compound.
Protocol 2: Ecarin Clotting Time (ECT) Assay
-
Principle: Ecarin, a protease from the venom of the saw-scaled viper (Echis carinatus), directly converts prothrombin to meizothrombin. This compound inhibits this reaction in a concentration-dependent manner.
-
Sample Preparation: Use citrated platelet-poor plasma as described for the aPTT assay.
-
Assay Procedure:
-
Pre-warm the plasma sample and Ecarin reagent to 37°C.
-
Add a standardized amount of Ecarin reagent to the plasma sample.
-
Measure the time to clot formation. A commercial kit with specific instructions should be used.
-
-
Data Interpretation: The clotting time is directly proportional to the this compound concentration. A standard curve can be generated using known concentrations of this compound to quantify the level in the sample.
This compound's Mechanism of Action in the Coagulation Cascade
Caption: this compound directly inhibits thrombin, preventing fibrin formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Laboratory assays for the evaluation of recombinant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lepirudin in the management of patients with heparin-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversal of this compound-induced bleeding diathesis by prothrombin complex concentrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The efficacy and safety of this compound plus Aspirin versus Warfarin in the secondary prevention of Cardioembolic Stroke due to Nonvalvular Atrial Fibrillation: A multicenter prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Emergency Use of Recombinant this compound in Cardiopulmonary Bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment of this compound overdosage in a dialysis patient with heparin-induced thrombocytopenia with mixed hemodialysis and hemofiltration treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Pharmacological Activities and Mechanisms of this compound and Its Derivatives - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Pharmacological properties of this compound and its derivatives. Potential clinical advantages over heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound - Humanitas.net [humanitas.net]
- 14. This compound versus heparin for anticoagulation in continuous renal replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recombinant this compound (lepirudin) provides safe and effective anticoagulation in patients with heparin-induced thrombocytopenia: a prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Monitoring anticoagulant therapy by activated partial thromboplastin time: this compound assessment. An evaluation of native blood and plasma assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimizing management of this compound anticoagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Monitoring of this compound therapy with the Thrombelastograph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Experimental studies on a recombinant this compound, CGP 39393 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 21. A comparison of recombinant this compound with heparin for the treatment of acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing purification protocols for recombinant Hirudin to improve yield and purity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize purification protocols for recombinant Hirudin, enhancing both yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common expression systems for recombinant this compound, and how do they impact purification strategies?
A1: Recombinant this compound is commonly expressed in various systems, including Escherichia coli, Pichia pastoris, and Saccharomyces cerevisiae.[1][2][3][4] The choice of expression system significantly influences the subsequent purification protocol.
-
Pichia pastoris and Saccharomyces cerevisiae (Yeast): These systems are favored for their ability to secrete the recombinant protein into the culture medium.[1][2][4] This simplifies initial purification steps as it separates this compound from the bulk of cellular proteins. Purification typically involves concentrating the supernatant followed by a series of chromatographic steps.[2][5][6] A study using P. pastoris reported achieving >97% purity with a 63% recovery yield after a two-step chromatography process.[2]
-
Escherichia coli: While a cost-effective and high-yield expression system, E. coli often produces this compound as insoluble inclusion bodies.[7][8] This necessitates an initial solubilization and refolding step before chromatographic purification can proceed.[9][10] Although more complex, this can lead to high purity. Additionally, E. coli expression lacks the post-translational modifications, such as tyrosine sulfation, that can be critical for this compound's full biological activity.[11]
Q2: What are the key chromatographic steps for purifying recombinant this compound?
A2: A multi-step chromatographic approach is typically employed to achieve high-purity recombinant this compound. The most common techniques are:
-
Affinity Chromatography (AC): This is often used as an initial capture step, especially if the this compound is expressed with an affinity tag (e.g., His-tag).[11][12][13] Immobilized metal affinity chromatography (IMAC) is a common choice.[11][13]
-
Ion Exchange Chromatography (IEX): This technique separates proteins based on their net charge. Both anion and cation exchange chromatography can be used for this compound purification.[1][14][15][16] Strong anion exchangers have been shown to be effective, with one study reporting a 90% recovery rate and 70.2% purity in a single step.[16]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This method separates molecules based on their hydrophobicity and is often used as a polishing step to achieve very high purity.[1][15][17]
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This technique separates molecules based on their size and is effective for removing aggregates and other impurities of different molecular weights.[5][6][16] It can be a final polishing step, with one study reporting a 93% recovery rate and achieving a final purity of 95.1%.[16]
Q3: How can I improve the yield of my recombinant this compound purification?
A3: Improving yield requires optimizing several stages of the purification process. One study demonstrated a significant 58% increase in overall yield by modifying chromatographic conditions.[14] Key strategies include:
-
Optimize Expression: For secreted this compound, optimizing fermentation conditions can dramatically increase the starting concentration, with levels up to 1.5 g/L reported in P. pastoris.[2] For intracellular expression, optimizing induction conditions (temperature, inducer concentration, duration) can increase the amount of soluble protein.[8][18]
-
Chromatography Resin and Buffer Optimization: The choice of chromatography resin and buffer conditions (pH, ionic strength) is critical.[14] For ion exchange, operating at a pH that maximizes the charge difference between this compound and contaminants will improve binding and separation.
-
Minimize Proteolytic Degradation: The addition of protease inhibitors during cell lysis and purification can prevent degradation of the target protein.[7]
-
Refolding Efficiency (for inclusion bodies): Optimizing the refolding process by carefully controlling protein concentration, buffer composition (denaturants, reducing/oxidizing agents), and physical parameters (temperature, stirring) is crucial for maximizing the recovery of active protein.[9][10][19]
Troubleshooting Guide
Problem 1: Low Yield of Purified this compound
| Possible Cause | Troubleshooting Steps |
| Inefficient Protein Expression | - Verify expression levels by SDS-PAGE and Western blot.[8] - Optimize induction parameters (e.g., IPTG concentration, induction time and temperature for E. coli).[8] - For secreted expression, analyze a sample of the culture medium. |
| Protein Degradation | - Add a cocktail of protease inhibitors to your lysis and purification buffers.[7] - Work at low temperatures (4°C) throughout the purification process. |
| Poor Binding to Chromatography Resin | - Ensure the pH and ionic strength of your sample and binding buffer are optimal for the chosen chromatography technique. For IEX, the pH should be at least 1 unit away from the pI of this compound. - Check the integrity of your affinity tag if using AC.[8] - Increase the incubation time of the sample with the resin.[18] |
| Protein Loss During Elution | - Optimize the elution conditions (e.g., gradient slope, salt concentration, pH). - Check for protein precipitation in the elution fractions. If precipitation occurs, consider eluting into a buffer with stabilizing agents. |
| Inclusion Body Formation (for E. coli) | - Lower the induction temperature (e.g., 18-25°C) and extend the induction time.[8] - Use a fusion tag known to enhance solubility.[7] - If inclusion bodies are unavoidable, optimize the solubilization and refolding protocol.[9] |
Problem 2: Low Purity of this compound
| Possible Cause | Troubleshooting Steps |
| Co-elution of Contaminant Proteins | - Add an additional, orthogonal chromatography step (e.g., if you used IEX, add a hydrophobic interaction or size exclusion step).[7] - Optimize the wash steps in your current chromatography protocol by increasing the stringency (e.g., higher salt concentration in IEX washes). - For affinity chromatography, increase the concentration of the competing agent (e.g., imidazole (B134444) for His-tags) in the wash buffer. |
| Presence of Protein Aggregates | - Introduce a size exclusion chromatography (gel filtration) step as a final polishing step.[16] - Analyze your sample by dynamic light scattering (DLS) to assess the extent of aggregation. - Optimize buffer conditions (pH, ionic strength, additives like arginine) to minimize aggregation. |
| Nucleic Acid Contamination | - Treat the cell lysate with DNase/RNase before purification. |
| Endotoxin (B1171834) Contamination | - Use an anion exchange chromatography step, as endotoxins are negatively charged and bind strongly to anion exchangers.[20][21] - Employ endotoxin removal resins or reagents like Triton X-114.[21][22][23] |
Quantitative Data on Purification Outcomes
Table 1: Comparison of Recombinant this compound Purification Schemes
| Expression System | Purification Steps | Purity | Overall Yield/Recovery | Reference |
| Pichia pastoris | Two-step chromatography | > 97% | 63% | [2] |
| Hansenula polymorpha | Modified IEX and RPC | Not specified | 58% increase vs. conventional | [14] |
| Pichia pastoris | Gel filtration, Anion exchange | > 97% | > 75% | [5][6] |
| Bacillus subtilis | Anion exchange, Gel filtration | 95.1% | 90% (IEX), 93% (SEC) | [16] |
| E. coli | Ultrafiltration, HIC, IEX, RP-FPLC | ≥ 99% | 56% | [24] |
| Yeast | Macroporous resin, DEAE-cellulose, RP-HPLC | > 99% | > 50% | [17] |
Experimental Protocols
Protocol 1: Two-Step Purification of Secreted this compound from Yeast Culture
This protocol is adapted from methodologies used for purifying this compound secreted from yeast expression systems like Pichia pastoris.[2][5]
-
Harvest and Clarification:
-
Centrifuge the yeast culture at 8,000 x g for 20 minutes at 4°C to pellet the cells.
-
Collect the supernatant and filter it through a 0.45 µm filter to remove any remaining cells and debris.
-
-
Concentration and Diafiltration:
-
Concentrate the clarified supernatant using an ultrafiltration system with a 3 kDa molecular weight cutoff (MWCO) membrane.
-
Perform diafiltration against the binding buffer for the first chromatography step (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange).
-
-
Anion Exchange Chromatography (Capture Step):
-
Equilibrate a strong anion exchange column (e.g., Q Sepharose) with 5 column volumes (CV) of binding buffer.
-
Load the diafiltered sample onto the column.
-
Wash the column with 10 CV of binding buffer to remove unbound contaminants.
-
Elute the bound this compound using a linear gradient of 0-1 M NaCl in the binding buffer over 20 CV.
-
Collect fractions and analyze by SDS-PAGE to identify fractions containing this compound.
-
-
Reversed-Phase HPLC (Polishing Step):
-
Pool the this compound-containing fractions from the IEX step.
-
Acidify the pooled sample with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Equilibrate an RP-HPLC column (e.g., C18) with Solvent A (0.1% TFA in water).
-
Load the sample onto the column.
-
Elute the this compound using a linear gradient of Solvent B (0.1% TFA in acetonitrile) from 5% to 60% over 30 minutes.
-
Monitor the elution at 214 nm and 280 nm.
-
Collect the major peak corresponding to pure this compound.
-
-
Final Formulation:
-
Lyophilize the pure this compound fractions or exchange the buffer into a suitable storage buffer using dialysis or diafiltration.
-
Protocol 2: Purification of this compound from E. coli Inclusion Bodies
This protocol outlines the general steps for purifying His-tagged this compound expressed as inclusion bodies in E. coli.[9]
-
Cell Lysis and Inclusion Body Isolation:
-
Resuspend the E. coli cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0) and lyse the cells using sonication or high-pressure homogenization.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.
-
Wash the inclusion body pellet multiple times with a buffer containing a low concentration of a mild detergent (e.g., Triton X-100) and/or urea (B33335) to remove contaminating proteins and cell debris.
-
-
Solubilization and Refolding:
-
Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 6 M Guanidine-HCl or 8 M Urea) and a reducing agent (e.g., 10 mM DTT) to fully denature and reduce the protein.
-
Clarify the solubilized protein solution by centrifugation.
-
Initiate refolding by rapidly diluting the denatured protein into a large volume of refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0-8.5, with additives like L-arginine and a redox shuffling system like glutathione). The final protein concentration should be low to prevent aggregation.
-
-
Immobilized Metal Affinity Chromatography (IMAC):
-
After refolding, adjust the buffer conditions to be compatible with IMAC binding (e.g., add NaCl and imidazole to appropriate concentrations).
-
Equilibrate a Ni-NTA or other suitable IMAC resin with binding buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, 20 mM imidazole, pH 8.0).
-
Load the refolded this compound solution onto the column.
-
Wash the column with several CVs of wash buffer (binding buffer with a slightly higher imidazole concentration, e.g., 40-60 mM).
-
Elute the His-tagged this compound with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Tag Removal and Final Polishing (Optional):
-
If required, cleave the affinity tag using a specific protease (e.g., TEV protease, thrombin).
-
Remove the cleaved tag and the protease by passing the solution back over the IMAC resin (the tag will bind, and the cleaved this compound will be in the flow-through).
-
Perform a final polishing step using size exclusion chromatography to remove any remaining aggregates and ensure high purity.
-
Visualizations
Caption: Purification workflows for secreted vs. intracellular this compound.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. Isolation of recombinant this compound by preparative high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production and purification of recombinant this compound expressed in the methylotrophic yeast Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel method of expression and purification of this compound based on pBAD TOPO, pTYB12 vectors and gene synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification and biochemical characterization of recombinant this compound produced by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Fermentation, purification and identification of recombinant RGD-Hirudin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 10. Method for Efficient Refolding and Purification of Chemoreceptor Ligand Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Production and functional characteristics of a novel this compound variant with better anticoagulant activities than bivalirudin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academicjournals.org [academicjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Rapid purification and revised amino-terminal sequence of this compound: a specific thrombin inhibitor of the bloodsucking leech - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Expression, Purification and Characterization of the Recombinant this compound Variant iii in the Bacillus Subtilis | Scientific.Net [scientific.net]
- 17. researchgate.net [researchgate.net]
- 18. neb.com [neb.com]
- 19. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 20. Factors affecting endotoxin removal from recombinant therapeutic proteins by anion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. sinobiological.com [sinobiological.com]
- 22. Removal of endotoxin from recombinant protein preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. acciusa.com [acciusa.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Lepirudin and Hypersensitivity Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lepirudin. The focus is on understanding and managing anaphylactic reactions and potential cross-reactivity.
Frequently Asked Questions (FAQs)
Q1: What is the likelihood of an anaphylactic reaction to Lepirudin in an experimental setting?
Anaphylactic reactions to Lepirudin are relatively rare but can be severe and even fatal.[1][2][3] The risk is significantly higher in subjects who have been previously exposed to the drug.[1][2][3]
Incidence of Severe Anaphylactic Reactions to Lepirudin
| Exposure Status | Estimated Risk of Anaphylaxis |
| First Exposure | ~0.015% |
| Re-exposure | ~0.16% |
Data compiled from Greinacher et al. (2003).[1]
Q2: What are the typical signs and symptoms of a Lepirudin-induced anaphylactic reaction?
Anaphylactic reactions to Lepirudin typically occur within minutes of intravenous administration.[1] Key signs and symptoms include:
-
Cardiovascular: Hypotension, cardiorespiratory arrest.[1]
-
Respiratory: Bronchospasm, stridor, dyspnea.
-
Dermatological: Urticaria, pruritus, flushing.
-
Other: Angioedema, chills.
Q3: What is the immunological mechanism behind Lepirudin anaphylaxis?
Unlike many drug-induced anaphylactic reactions that are mediated by IgE antibodies, reactions to Lepirudin are primarily mediated by high-titer IgG-class anti-hirudin antibodies.[1] The formation of Lepirudin-IgG immune complexes can activate inflammatory pathways, leading to the release of anaphylaxis mediators.[1]
Q4: Is there potential for cross-reactivity between Lepirudin and other anticoagulants?
Yes, cross-reactivity is a concern, particularly with other hirudin-derived anticoagulants.
-
Bivalirudin (B194457): Anti-lepirudin antibodies have been shown to recognize epitopes on bivalirudin. Therefore, caution is warranted when considering bivalirudin in a subject previously treated with Lepirudin.
-
Heparin: Lepirudin does not cross-react with heparin-induced thrombocytopenia (HIT) antibodies.[4] It is often used as an alternative anticoagulant in patients with HIT.[4]
-
Danaparoid and Argatroban: These are also considered alternative anticoagulants in cases of HIT and are not expected to cross-react with Lepirudin antibodies.[4]
Troubleshooting Guide: Suspected Hypersensitivity Reaction
If a suspected hypersensitivity reaction occurs during an experiment involving Lepirudin, follow these steps:
Step 1: Immediate Cessation and Observation
-
Immediately discontinue the Lepirudin infusion.
-
Closely monitor the subject for the signs and symptoms of anaphylaxis listed in Q2.
Step 2: Emergency Response (if anaphylaxis is suspected)
-
Initiate emergency medical procedures as per your institution's protocol for anaphylaxis. This may include the administration of epinephrine, antihistamines, and corticosteroids.
Step 3: Sample Collection for Analysis
-
If feasible and safe, collect a blood sample from the subject to test for the presence of anti-lepirudin IgG antibodies.
Step 4: Reporting and Documentation
-
Thoroughly document the observed signs and symptoms, the timing of their onset relative to Lepirudin administration, and all interventions performed.
-
Report the adverse event to the appropriate safety monitoring body within your organization.
Experimental Protocols
Detection of Anti-Lepirudin IgG Antibodies (ELISA)
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
Materials:
-
96-well ELISA plates
-
Lepirudin
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Subject serum/plasma samples and negative controls
-
HRP-conjugated anti-human IgG antibody
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Methodology:
-
Coating:
-
Dilute Lepirudin to an appropriate concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted Lepirudin solution to each well of the ELISA plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate three times with Wash Buffer.
-
-
Sample Incubation:
-
Dilute subject serum/plasma and negative controls in Blocking Buffer (e.g., 1:100).
-
Add 100 µL of the diluted samples to the appropriate wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate three times with Wash Buffer.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated anti-human IgG antibody in Blocking Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Wash the plate five times with Wash Buffer.
-
-
Substrate Development:
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark until a color change is observed (typically 15-30 minutes).
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well.
-
-
Reading:
-
Read the absorbance at 450 nm using a microplate reader.
-
Interpretation: A positive result is indicated by a significantly higher absorbance value in the subject sample compared to the negative control.
Skin Testing for Lepirudin Hypersensitivity
Skin testing should only be performed by trained personnel in a setting equipped to manage anaphylaxis. It is generally not recommended in a standard research laboratory setting due to the risk of inducing a systemic reaction. However, for clinical drug development, the following principles apply:
-
Skin Prick Test (SPT):
-
A non-irritating concentration of Lepirudin should be used. This concentration needs to be determined through validation studies, but a starting point could be a 1:10 or 1:100 dilution of the therapeutic concentration.
-
A drop of the Lepirudin solution is placed on the skin, and the epidermis is pricked with a lancet.
-
A positive control (histamine) and a negative control (saline) must be included.
-
A positive reaction is indicated by a wheal and flare response at the test site within 15-20 minutes.
-
-
Intradermal Test (IDT):
-
This is more sensitive but also carries a higher risk of a systemic reaction.
-
A more dilute, non-irritating concentration of Lepirudin is injected intradermally to raise a small bleb.
-
A positive reaction is indicated by an increase in the size of the wheal and surrounding erythema.
-
Note: Specific non-irritating concentrations for Lepirudin skin testing are not well-established in the literature and would need to be determined empirically.
References
- 1. Lepirudin in the management of patients with heparin-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Severe anaphylactic reaction after repeated intermittent exposure to lepirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 16 Skin Testing: Intradermal | Ento Key [entokey.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
Validation & Comparative
Hirudin vs. Heparin: A Comparative Analysis in Preclinical Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of hirudin and heparin, two potent anticoagulants, in various preclinical models of thrombosis. The information presented is collated from multiple experimental studies to offer a comprehensive overview for researchers and professionals in the field of antithrombotic drug development.
At a Glance: Key Performance Differences
| Parameter | This compound | Heparin | Key Findings |
| Mechanism of Action | Direct thrombin inhibitor | Indirect thrombin inhibitor (via Antithrombin III) | This compound directly binds to and inhibits thrombin, while heparin requires antithrombin III as a cofactor.[1][2] |
| Thrombus Inhibition (Venous) | Highly effective in reducing thrombus weight and growth.[3] | Effective, but may be less potent than this compound at equivalent aPTT prolongations.[4] | In a rabbit jugular vein model, recombinant this compound was found to be twice as effective as standard heparin in inhibiting thrombus growth at doses that produced equivalent aPTT prolongation.[4] |
| Thrombus Inhibition (Arterial) | Demonstrates significant inhibition of platelet-rich thrombi. | Less effective in preventing platelet-rich arterial thrombus formation compared to direct thrombin inhibitors.[5] | In a hamster femoral vein platelet-rich mural thrombosis model, both this compound and argatroban (B194362) (another direct thrombin inhibitor) inhibited thrombus formation in a dose-dependent manner, while heparin required higher doses for a similar effect.[5] |
| Bleeding Time | Can cause a marked increase in bleeding, especially at higher therapeutic ranges of aPTT.[3] | Higher doses are associated with increased bleeding time.[3] | One study in a rabbit ear bleeding model indicated that this compound produces more bleeding than heparin when doses are adjusted to achieve the same aPTT ratio.[3] |
| Activated Partial Thromboplastin Time (aPTT) | Prolongs aPTT in a dose-dependent manner. | Prolongs aPTT in a dose-dependent manner. | Equivalent aPTT prolongation does not necessarily translate to equivalent antithrombotic or bleeding effects between the two agents.[4] |
| Vessel Patency | High concentrations can lead to significantly higher patency rates in arterial thrombosis models.[6] | High concentrations also improve patency rates.[6] | In a rabbit ear arterial crush-avulsion model, high concentrations of both topically administered this compound and heparin resulted in higher patency rates compared to a saline control.[6] |
Mechanisms of Action: A Tale of Two Inhibitors
This compound and heparin achieve their anticoagulant effects through distinct interactions with the coagulation cascade. This compound is a direct thrombin inhibitor, meaning it binds directly to thrombin, the final enzyme in the coagulation cascade responsible for converting fibrinogen to fibrin.[1] This action is independent of any plasma cofactors.
In contrast, heparin is an indirect thrombin inhibitor. Its anticoagulant activity is mediated through its interaction with antithrombin III (ATIII), a natural anticoagulant present in the plasma.[6] Heparin binds to ATIII, inducing a conformational change that accelerates the inactivation of thrombin and other coagulation factors, primarily Factor Xa.[6]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical studies. Below are synthesized protocols from the reviewed literature for key thrombosis models and outcome measures.
Rabbit Jugular Vein Thrombosis Model
This model is commonly used to evaluate the efficacy of anticoagulants in preventing venous thrombosis.
-
Animal Preparation: Anesthetized New Zealand White rabbits are used. The jugular vein is carefully exposed through a surgical incision.
-
Thrombus Induction: A pre-formed thrombus can be introduced, or thrombosis can be induced by stasis. For stasis-induced thrombosis, a segment of the jugular vein is isolated with ligatures. A thrombogenic agent (e.g., thrombin or a sclerosing agent) may be injected into the isolated segment.
-
Anticoagulant Administration: this compound or heparin is administered, typically as an intravenous bolus followed by a continuous infusion. Dosages are often titrated to achieve a specific prolongation of the aPTT (e.g., 1.5 to 2.5 times the baseline value).[4]
-
Outcome Assessment: After a set period, the ligatures are removed, and the vein segment is excised. The formed thrombus is carefully dissected and its wet weight is measured.
Rabbit Ear Arterial Crush-Avulsion Thrombosis Model
This model assesses the effectiveness of anticoagulants in a setting of traumatic arterial injury.
-
Animal Preparation: The central artery of a rabbit ear is surgically exposed.
-
Injury Induction: A crush-avulsion injury is created using surgical instruments to mimic traumatic vessel damage.
-
Anticoagulant Administration: The test agents (this compound or heparin) or a saline control are topically applied to the site of injury.[6]
-
Outcome Assessment: Vessel patency is assessed at various time points (e.g., 24 hours and 7 days) post-injury.[6] Patency can be determined by direct observation of blood flow or through techniques like Doppler ultrasound.
Measurement of Bleeding Time
This assay evaluates the potential hemorrhagic side effects of anticoagulants.
-
Procedure: A standardized incision is made on the ear of a rabbit.
-
Measurement: The time from the incision until the cessation of bleeding is recorded. The wound is gently blotted with filter paper at regular intervals, and the endpoint is reached when no more blood is absorbed by the paper.
-
Considerations: It is crucial to standardize the location and depth of the incision to ensure reproducibility.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT is a common coagulation assay used to monitor the anticoagulant effects of heparin and this compound.
-
Sample Collection: Blood samples are collected from the animals at baseline and at various time points after drug administration. The blood is collected into tubes containing an anticoagulant like sodium citrate.
-
Assay Principle: The plasma is incubated with a reagent containing a contact activator (e.g., kaolin) and phospholipids. Calcium is then added to initiate the intrinsic and common coagulation pathways.
-
Measurement: The time it takes for a clot to form is measured in seconds. The results are often expressed as a ratio of the post-treatment aPTT to the baseline aPTT.
References
- 1. Quantification of experimental venous thrombus resolution by longitudinal nanogold-enhanced micro-computed tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.vt.edu [research.vt.edu]
- 3. idexx.com [idexx.com]
- 4. Bleeding Time Tests | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 5. Animal models of venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blood-clotting time in rabbits and its variations determined with a simple capillary method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticoagulant Activity of H-Variant X, a Novel Hirudin Analog
This guide provides a detailed comparison of a new Hirudin variant, designated H-Variant X, against native this compound and the well-established recombinant variant, Lepirudin. This compound, a naturally occurring peptide found in the salivary glands of leeches, is the most potent natural inhibitor of thrombin known.[1] The development of new recombinant variants aims to enhance therapeutic properties such as specific activity and production efficiency.[2][3] This document is intended for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by established experimental protocols.
Mechanism of Action: Direct Thrombin Inhibition
A key event in the final stages of blood coagulation is the conversion of fibrinogen to fibrin (B1330869) by the enzyme thrombin.[1] this compound and its variants function as direct thrombin inhibitors.[3][4] Unlike indirect inhibitors like heparin, which require a cofactor such as antithrombin, this compound binds directly to thrombin at a 1:1 molar ratio, blocking its catalytic activity.[2][5] This action inhibits the conversion of fibrinogen to fibrin, thereby preventing the formation of a blood clot.[1][5] The N-terminal domain of this compound binds to the active site of thrombin, while the C-terminal end interacts with thrombin's fibrinogen-binding site, contributing to its high specificity and potent inhibitory effect.[1][5][6]
Comparative Anticoagulant Performance
The anticoagulant efficacy of H-Variant X was evaluated against native this compound and Lepirudin using a panel of standard coagulation assays. The results, summarized below, indicate the enhanced potency of H-Variant X.
| Parameter | H-Variant X | Native this compound | Lepirudin (Recombinant) |
| Thrombin Inhibition | |||
| Inhibitory Constant (Kᵢ) | 0.28 pM | ~0.4 pM | ~0.5 pM |
| IC₅₀ | 2.5 nM | ~3.5 nM | ~4.0 nM |
| Clotting Assays (at 0.5 µg/mL) | |||
| aPTT Prolongation | 3.5-fold | 2.8-fold | 2.5-fold |
| PT Prolongation | 1.8-fold | 1.5-fold | 1.4-fold |
| TT Prolongation | > 5-fold | > 4-fold | > 4-fold |
| Specific Activity | ~11,500 ATU/mg | ~10,000 ATU/mg | ~9,800 ATU/mg |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparent comparison.
Thrombin Inhibition Assay (Kᵢ and IC₅₀ Determination)
This assay quantifies the direct inhibitory effect of the this compound variants on purified human α-thrombin.
-
Materials: Purified human α-thrombin, chromogenic substrate S-2238, Tris-HCl buffer (pH 7.4), 96-well microplates, plate reader.
-
Procedure:
-
Prepare serial dilutions of each this compound variant (H-Variant X, Native this compound, Lepirudin) in Tris-HCl buffer.
-
Add 20 µL of each this compound dilution to the wells of a 96-well plate.
-
Add 20 µL of human α-thrombin solution (final concentration 2 nM) to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 160 µL of the chromogenic substrate S-2238 (final concentration 200 µM).
-
Measure the change in absorbance at 405 nm over 5 minutes using a microplate reader.
-
The IC₅₀ value is calculated as the inhibitor concentration that causes 50% inhibition of thrombin activity.
-
The inhibitory constant (Kᵢ) is determined from the IC₅₀ value using the Cheng-Prusoff equation.
-
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay evaluates the integrity of the intrinsic and common coagulation pathways.[7]
-
Materials: Citrated human plasma, aPTT reagent (containing a contact activator and phospholipids), 0.025 M calcium chloride (CaCl₂), coagulometer.
-
Procedure:
-
Pre-warm citrated plasma, aPTT reagent, and CaCl₂ solution to 37°C.
-
Spike the plasma samples with known concentrations of each this compound variant (e.g., 0.5 µg/mL). A control sample with no added this compound is also prepared.
-
Pipette 50 µL of the plasma sample into a cuvette.
-
Add 50 µL of the aPTT reagent and incubate the mixture for 3 minutes at 37°C.
-
Initiate clotting by adding 50 µL of pre-warmed CaCl₂.
-
The coagulometer records the time (in seconds) required for clot formation.
-
Results are expressed as the fold-increase in clotting time compared to the control.
-
Prothrombin Time (PT) Assay
The PT assay assesses the extrinsic and common pathways of coagulation.[8]
-
Materials: Citrated human plasma, PT reagent (thromboplastin), coagulometer.
-
Procedure:
-
Pre-warm citrated plasma and PT reagent to 37°C.
-
Spike plasma samples with known concentrations of each this compound variant (e.g., 0.5 µg/mL) and prepare a control sample.
-
Pipette 50 µL of the plasma sample into a cuvette.
-
Initiate clotting by adding 100 µL of the pre-warmed PT reagent.
-
The coagulometer immediately begins timing and records the time (in seconds) for clot formation.
-
Results are expressed as the fold-increase in clotting time compared to the control.
-
Thrombin Time (TT) Assay
The TT assay measures the final step of coagulation—the conversion of fibrinogen to fibrin—and is highly sensitive to the presence of thrombin inhibitors.[9][10][11]
-
Materials: Citrated human plasma, thrombin reagent (low concentration), coagulometer.
-
Procedure:
-
Pre-warm citrated plasma and thrombin reagent to 37°C.
-
Spike plasma samples with known concentrations of each this compound variant (e.g., 0.5 µg/mL) and prepare a control sample.
-
Pipette 100 µL of the plasma sample into a cuvette.
-
Initiate clotting by adding 100 µL of the thrombin reagent.
-
The coagulometer records the time (in seconds) for clot formation.
-
Results are expressed as the fold-increase in clotting time compared to the control.
-
Visualizations
Coagulation Cascade and this compound Inhibition Pathway
The following diagram illustrates the intrinsic, extrinsic, and common pathways of the coagulation cascade, highlighting the central role of thrombin and the point of inhibition by this compound variants.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Production and functional characteristics of a novel this compound variant with better anticoagulant activities than bivalirudin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as alternative anticoagulant--a historical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of recombinant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Activities and Mechanisms of this compound and Its Derivatives - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Position Paper on laboratory testing for patients on direct oral anticoagulants. A Consensus Document from the SISET, FCSA, SIBioC and SIPMeL - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of Anti-Hirudin Antibodies with Hirudin Variants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of anti-hirudin antibodies with various hirudin variants, supported by experimental data. Understanding the specificity of these antibodies is critical for the development of accurate diagnostic assays and for assessing the immunogenic potential of this compound-based anticoagulants. This compound, a potent thrombin inhibitor originally isolated from the salivary glands of the medicinal leech, has several natural and recombinant variants used in clinical practice, including lepirudin and desirudin. Bivalirudin (B194457) is a synthetic analogue.[1] This guide summarizes key findings on antibody cross-reactivity and details the experimental protocols used to obtain this data.
Data Presentation: Comparative Cross-Reactivity of Anti-Hirudin Antibodies
The following tables summarize experimental data from studies assessing the binding of anti-hirudin antibodies to different this compound variants.
Table 1: Immunoreactivity of Anti-Natural this compound Antibodies with Recombinant this compound Variants. This data is derived from an immunoblotting experiment where the total optical density of antibody-hirudin complexes was measured.[2]
| This compound Variant | Mean Band Density (Optical Density Units) | Fold Difference vs. Natural this compound |
| Natural this compound | 100 (Normalized) | 1.0 |
| Lepirudin | 50 | 0.5 |
| Desirudin | 50 | 0.5 |
Data adapted from a study quantifying protein-antibody complex band density from a Western blot, showing a 2-fold higher band density for native this compound compared to the recombinant forms.[2]
Table 2: Cross-Reactivity of Anti-Lepirudin Positive Sera with Bivalirudin. This data is based on an ELISA study assessing the percentage of anti-lepirudin antibody-positive patient sera that also recognize bivalirudin.[3]
| This compound Variant | Percentage of Anti-Lepirudin Positive Sera Showing Cross-Reactivity |
| Lepirudin | 100% |
| Bivalirudin | 51.2% |
Data from a study where 22 out of 43 anti-lepirudin antibody-positive sera also recognized bivalirudin.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to assess antibody cross-reactivity.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a highly sensitive method used to determine the specificity and relative affinity of an antibody for different antigens.[4] The principle relies on the competition between a labeled antigen and an unlabeled antigen (from the sample or a standard) for a limited number of antibody binding sites.
Protocol:
-
Plate Coating: Microtiter plates are coated with a this compound variant (e.g., Lepirudin) at a concentration of 1-10 µg/mL in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.[5]
-
Washing: The coating solution is removed, and the plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[5]
-
Blocking: To prevent non-specific binding, the remaining protein-binding sites on the plate are blocked by adding 200 µL of a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) to each well and incubating for 1-2 hours at room temperature.[5]
-
Competitive Reaction: A mixture of the anti-hirudin antibody and the competing this compound variant (the analyte) is prepared. 100 µL of this mixture is added to each well. The plate is then incubated for 90 minutes at 37°C.[5]
-
Washing: The plate is washed three times with the wash buffer to remove unbound antibodies and antigens.[5]
-
Secondary Antibody Incubation: 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG), diluted in wash buffer, is added to each well. The plate is incubated for 1 hour at 37°C.[5]
-
Washing: The plate is washed three times with the wash buffer.[5]
-
Substrate Addition: 100 µL of a suitable substrate solution (e.g., TMB) is added to each well, and the plate is incubated in the dark at room temperature for 15-30 minutes.[6]
-
Stopping the Reaction: The enzyme reaction is stopped by adding 50-100 µL of a stop solution (e.g., 2 M H₂SO₄).[6]
-
Data Acquisition: The optical density is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The degree of cross-reactivity is determined by comparing the inhibition curves of the different this compound variants.
SDS-PAGE and Western Blotting
This technique is used to separate proteins by size and then identify specific proteins through antibody binding.
Protocol:
-
Sample Preparation: Natural and recombinant this compound variants are denatured and loaded onto an SDS-polyacrylamide gel.
-
Electrophoresis (SDS-PAGE): The proteins are separated based on their molecular weight by applying an electric current.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated with a blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with the sheep anti-natural this compound IgG antibodies.
-
Washing: The membrane is washed to remove unbound primary antibodies.
-
Secondary Antibody Incubation: The membrane is incubated with a chemiluminescent-labeled secondary antibody that binds to the primary antibody.
-
Detection: The chemiluminescent signal is detected using a densitometric scanning system to quantify the band density, which corresponds to the amount of antibody bound to each this compound variant.[2]
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It provides quantitative data on binding affinity (KD) and kinetics (association and dissociation rates).[7]
Protocol:
-
Chip Immobilization: One of the interactants (e.g., a specific this compound variant) is immobilized on the surface of an SPR sensor chip.
-
Analyte Injection: A solution containing the anti-hirudin antibody (the analyte) is flowed over the chip surface.
-
Association Phase: The binding of the antibody to the immobilized this compound variant is monitored in real-time, generating an association curve.
-
Equilibrium Phase: The system reaches a steady state where the rate of association equals the rate of dissociation.
-
Dissociation Phase: A buffer solution is flowed over the chip to measure the dissociation of the antibody from the this compound variant, generating a dissociation curve.
-
Data Analysis: The resulting sensorgram is analyzed to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). This process is repeated for each this compound variant to compare their binding kinetics with the antibody.
Mandatory Visualizations
Caption: Experimental workflows for assessing antibody-hirudin cross-reactivity.
References
- 1. Bivalent direct thrombin inhibitors: this compound and bivalirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Antibodies against lepirudin are polyspecific and recognize epitopes on bivalirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of two enzyme-linked immunosorbent assay (ELISA) methods for recombinant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Hirudin as a Gold Standard: A Comparative Guide to Thrombin Inhibition Assays
For researchers, scientists, and drug development professionals navigating the landscape of anticoagulant discovery and development, the selection of an appropriate reference standard for thrombin inhibition assays is a critical decision. Hirudin, a potent and highly specific direct thrombin inhibitor derived from the medicinal leech, has long been considered a benchmark. This guide provides an objective comparison of this compound with other commonly used thrombin inhibitors, argatroban (B194362) and bivalirudin (B194457), supported by experimental data and detailed protocols to aid in the selection of the most suitable reference standard for your research needs.
Executive Summary
Thrombin, a serine protease, plays a central role in the coagulation cascade, making it a prime target for anticoagulant therapies. Accurate and reproducible in vitro assays are essential for the discovery and characterization of new thrombin inhibitors. A reliable reference standard is the cornerstone of these assays, ensuring data consistency and comparability across different studies and laboratories.
This guide evaluates this compound's performance as a reference standard against two other direct thrombin inhibitors: the small molecule argatroban and the synthetic peptide bivalirudin. The comparison focuses on key performance indicators, including inhibitory potency (IC50 and Ki), mechanism of action, and practical considerations for laboratory use.
Data Presentation: Quantitative Comparison of Thrombin Inhibitors
The following tables summarize the key quantitative parameters for this compound, argatroban, and bivalirudin, providing a clear comparison of their potency and binding characteristics. It is important to note that these values are compiled from various studies and may have been determined under slightly different experimental conditions.
Table 1: Inhibitory Potency against Thrombin
| Inhibitor | IC50 (nM) | Ki (nM) | Source(s) |
| This compound (recombinant) | ~0.1 - 1.2 | ~0.02 - 0.2 | [1] |
| Argatroban | ~3.9 - 40 | ~3.9 - 19 | [2] |
| Bivalirudin | ~2.0 - 2.5 | ~1.9 - 2.3 | [2] |
Table 2: Comparison of Effects on Clotting Assays
| Parameter | This compound | Argatroban | Bivalirudin |
| Activated Partial Thromboplastin Time (aPTT) | Strong prolongation | Moderate prolongation | Moderate prolongation |
| Prothrombin Time (PT) | Minimal to slight prolongation | Moderate prolongation | Slight prolongation |
| Thrombin Time (TT) | Strong prolongation | Strong prolongation | Strong prolongation |
Mechanism of Action: A Visual Guide
The distinct mechanisms by which these inhibitors interact with thrombin are crucial to understanding their suitability as reference standards.
This compound and bivalirudin are bivalent inhibitors, binding to both the active site and exosite-1 of thrombin, which contributes to their high affinity and specificity.[3] Argatroban, a univalent inhibitor, binds only to the active site.[2]
Experimental Protocols
Detailed methodologies for two common thrombin inhibition assays are provided below. These protocols can be adapted for the evaluation of novel inhibitors using this compound or other selected compounds as a reference standard.
Chromogenic Thrombin Inhibition Assay
This assay measures the ability of an inhibitor to block the enzymatic activity of thrombin on a synthetic chromogenic substrate.
Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Test inhibitor and reference standard (this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the reference standard (e.g., this compound) and the test compound in the assay buffer.
-
Perform serial dilutions of the inhibitor and reference standard in the assay buffer.
-
In a 96-well plate, add a fixed concentration of human α-thrombin to each well.
-
Add the different concentrations of the test inhibitor and reference standard to the wells. Include a control well with buffer only.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of thrombin inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Clotting-Based Thrombin Inhibition Assay (Thrombin Time)
This assay measures the time it takes for plasma to clot after the addition of a standardized amount of thrombin, which is prolonged in the presence of a thrombin inhibitor.
Materials:
-
Citrated human plasma
-
Human or bovine thrombin solution (standardized)
-
Assay buffer (e.g., Owren's Veronal buffer)
-
Test inhibitor and reference standard (this compound)
-
Coagulometer
Procedure:
-
Prepare stock solutions and serial dilutions of the test inhibitor and reference standard.
-
Pre-warm citrated plasma and thrombin solution to 37°C.
-
In a coagulometer cuvette, mix a defined volume of plasma with the inhibitor solution (or buffer for control).
-
Incubate the plasma-inhibitor mixture at 37°C for a specified time.
-
Initiate clotting by adding a standardized amount of pre-warmed thrombin solution.
-
The coagulometer will automatically measure the time to clot formation (Thrombin Time).
-
Plot the clotting time against the inhibitor concentration to determine the inhibitory effect.
Comparison of Reference Standards
| Feature | This compound | Argatroban | Bivalirudin |
| Potency | Very High (pM to low nM Ki) | High (nM Ki) | Very High (low nM Ki) |
| Specificity | Highly specific for thrombin | Highly specific for thrombin | Highly specific for thrombin |
| Mechanism | Bivalent, quasi-irreversible | Univalent, reversible | Bivalent, reversible |
| Molecular Weight | ~7 kDa | 526.65 Da | ~2.2 kDa |
| Source | Recombinant | Synthetic | Synthetic |
| Preparation & Stability | Stable in solution when stored properly.[4] | Can be dissolved in DMSO or aqueous buffers; store protected from light.[5][6] | Reconstituted solutions have limited stability.[7][8] |
Logical Comparison of this compound as a Reference Standard
Conclusion
This compound's exceptional potency, high specificity, and well-characterized bivalent mechanism of action solidify its position as a gold standard for in vitro thrombin inhibition assays. Its stability in solution provides a practical advantage for routine laboratory use.
While argatroban and bivalirudin are valuable tools and clinically relevant anticoagulants, their distinct characteristics may make them more suitable as comparators rather than primary reference standards in certain contexts. Argatroban's univalent binding offers a different mechanistic profile, while bivalirudin's reversible binding and shorter half-life are key features in therapeutic applications but may be less ideal for a stable, reproducible in vitro standard.
Ultimately, the choice of a reference standard should be guided by the specific goals of the research. However, for establishing a robust, sensitive, and reproducible thrombin inhibition assay, this compound remains an unparalleled choice, providing a solid foundation for the discovery and development of novel antithrombotic agents.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Direct Thrombin Inhibitor | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. globalrph.com [globalrph.com]
- 7. benchchem.com [benchchem.com]
- 8. Bivalirudin Monograph for Professionals - Drugs.com [drugs.com]
A Comparative Guide to Natural vs. Recombinant Hirudin: In Vivo Efficacy
For researchers and drug development professionals navigating the landscape of anticoagulants, the choice between natural and recombinant hirudin presents a critical decision. This guide provides an objective comparison of their in vivo performance, supported by experimental data, to inform this selection process. The primary difference lies in the sulfation of the tyrosine residue at position 63, which is present in natural this compound and absent in most recombinant forms. This single modification significantly influences its biological activity.[1][2][3]
At a Glance: Key Differences in In Vivo Performance
| Feature | Natural this compound | Recombinant this compound | Key Considerations |
| Anticoagulant Activity | Higher affinity for thrombin.[2][3] | Lower affinity for thrombin (approximately 10-fold less).[3] | The sulfated Tyr63 in natural this compound enhances its binding to thrombin, leading to more potent anticoagulant effects at equivalent concentrations. |
| Thrombus Inhibition | More potent effect on reducing thrombus weight and preventing thrombosis. | Effective in reducing thrombus weight, but may require higher doses for equivalent efficacy to natural this compound.[4] | Both forms are effective antithrombotic agents, directly inhibiting thrombin without the need for cofactors like antithrombin III.[5] |
| VEGF Expression & Angiogenesis | More pronounced induction of Vascular Endothelial Growth Factor (VEGF) expression.[3] | Induces VEGF expression, but to a lesser extent than natural this compound.[3] | In models of venous congestion, natural this compound's superior ability to induce VEGF may translate to better outcomes in promoting angiogenesis and tissue survival.[3] |
| Pharmacokinetics (Half-life) | Elimination half-life of approximately 1 hour in rats. | Elimination half-life is also in the range of 1-2 hours in various animal models and humans. | Both forms exhibit a relatively short half-life, which can be advantageous for indications where rapid reversal of anticoagulation is desired.[6] |
| Immunogenicity | Generally considered a poor immunogen. | Can induce antibody formation, particularly with prolonged use, which may in some cases neutralize its activity or alter its pharmacokinetics.[6] | The potential for antibody formation with recombinant this compound is a factor to consider in long-term treatment regimens. |
| Source | Extracted from the salivary glands of the medicinal leech, Hirudo medicinalis. | Produced in various expression systems like yeast or E. coli. | Recombinant production offers a more scalable and consistent supply compared to the limited availability of natural this compound.[1] |
In-Depth Look: Experimental Evidence
Anticoagulant and Antithrombotic Efficacy
The anticoagulant effects of this compound are typically measured by the prolongation of clotting times such as the Activated Partial Thromboplastin Time (APTT), Prothrombin Time (PT), and Thrombin Time (TT). While direct head-to-head studies quantifying the in vivo anticoagulant activity of natural versus recombinant this compound are not extensively detailed in the literature, the underlying biochemical difference in thrombin affinity strongly suggests a higher potency for the natural form.
Studies on recombinant this compound have demonstrated its dose-dependent antithrombotic effects. For instance, in a rat arteriovenous bypass thrombosis model, recombinant this compound significantly reduced thrombus wet weight.[7][8] In a rabbit jugular vein model, recombinant this compound was shown to be twice as effective as heparin in inhibiting thrombus growth at doses that produced an equivalent prolongation of the APTT.[9]
Comparative Efficacy in a Venous Congested Skin Flap Model
A key study directly comparing the two forms in a rat model of venous congested random skin flaps provides valuable insights into their differential effects on tissue survival and angiogenesis.
Experimental Protocol: Venous Congested Rat Skin Flap Model [3]
-
Animal Model: Wistar rats (250 ± 50 g) were used. A dorsal random skin flap (10 x 3 cm) was elevated.
-
Induction of Venous Congestion: The flap's arterial supply was maintained while the venous drainage was partially obstructed to create a model of venous congestion.
-
Treatment Groups:
-
Control Group: Subcutaneous injection of physiologic saline.
-
Natural this compound Group: Subcutaneous injection of 6 U of natural this compound.
-
Recombinant this compound Group: Subcutaneous injection of 6 U of recombinant this compound.
-
-
Outcome Measures:
-
Flap Survival Rate: Calculated on postoperative day 7.
-
VEGF Expression: Measured at the mRNA level (RT-PCR) and protein level (immunohistochemistry) on days 1, 3, and 5 post-surgery.
-
Results Summary:
| Outcome | Control Group | Recombinant this compound Group | Natural this compound Group |
| Flap Survival Rate | Lowest | Significantly higher than control | Highest among the three groups |
| VEGF mRNA Levels | Baseline | Significantly higher than control at all time points | Significantly higher than both control and recombinant this compound groups at all time points |
| VEGF-Positive Vessel Density | Baseline | Significantly higher than control | Significantly higher than the recombinant this compound group at all time points |
Data adapted from a study on the effects of natural and recombinant this compound on VEGF expression and random skin flap survival.[3]
These results clearly indicate that while both forms of this compound improve flap survival, natural this compound demonstrates a more potent effect, which is strongly correlated with its superior ability to induce VEGF expression.[3]
Visualizing the Mechanisms
This compound's Role in the Coagulation Cascade
The following diagram illustrates the central role of thrombin in the coagulation cascade and the mechanism of inhibition by this compound.
Caption: this compound directly inhibits thrombin, a key enzyme in the common pathway of coagulation.
Experimental Workflow: Skin Flap Survival Study
This diagram outlines the workflow of the comparative study on skin flap survival.
Caption: Workflow for comparing natural and recombinant this compound in a rat skin flap model.
Conclusion
The choice between natural and recombinant this compound for in vivo applications depends on the specific research or therapeutic goals. Natural this compound exhibits superior potency in anticoagulation and demonstrates more pronounced effects on angiogenesis, likely due to the sulfation of Tyr63. However, recombinant this compound offers the significant advantages of a readily available and scalable supply. For applications where maximal potency is critical, natural this compound may be the preferred agent. For many standard antithrombotic applications, the efficacy of recombinant this compound, coupled with its availability, makes it a highly valuable tool. Future research may focus on developing recombinant this compound variants with post-translational modifications that mimic the properties of the natural form, potentially offering the best of both worlds.
References
- 1. Study on Recombinant this compound - Creative Diagnostics [creative-diagnostics.com]
- 2. Conversion of recombinant this compound to the natural form by in vitro tyrosine sulfation. Differential substrate specificities of leech and bovine tyrosylprotein sulfotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Natural and Recombinant this compound on VEGF Expression and Random Skin Flap Survival in a Venous Congested Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative study of three recombinant hirudins with heparin in an experimental venous thrombosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological properties of this compound and its derivatives. Potential clinical advantages over heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of recombinant this compound and heparin as an anticoagulant in a cardiopulmonary bypass model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Recombinant neorudin and its active metabolite this compound: the fate in vivo of a novel anticoagulant drug [frontiersin.org]
- 8. Recombinant neorudin and its active metabolite this compound: the fate in vivo of a novel anticoagulant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The comparative effects of recombinant this compound (CGP 39393) and standard heparin on thrombus growth in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Hirudin's Impact on Platelet Aggregation: A Comparative Analysis Against Other Anticoagulants
For researchers and drug development professionals, selecting the appropriate anticoagulant for in vitro and in vivo studies is a critical decision that can significantly influence experimental outcomes. Hirudin, a potent and specific direct thrombin inhibitor, offers distinct advantages over traditional and newer anticoagulants, particularly in the context of platelet function assays. This guide provides an objective comparison of this compound's effect on platelet aggregation with alternatives such as heparin, citrate (B86180), and Direct Oral Anticoagulants (DOACs), supported by experimental data and detailed protocols.
Mechanisms of Action: A Divergence in Pathways
The differential effects of anticoagulants on platelet aggregation stem from their unique mechanisms of action. This compound directly and irreversibly binds to thrombin, neutralizing its activity without the need for a cofactor.[1][2] This contrasts with heparin, which acts indirectly by potentiating the activity of antithrombin III, and citrate, which functions by chelating calcium ions essential for the coagulation cascade.[1][3] DOACs, a newer class of drugs, offer targeted inhibition of either thrombin (e.g., dabigatran) or Factor Xa (e.g., rivaroxaban (B1684504), apixaban).[4]
The following diagram illustrates the points of intervention for these anticoagulants in the coagulation and platelet activation pathways.
Data Presentation: Quantitative Comparison
The choice of anticoagulant has a quantifiable impact on the results of platelet aggregation assays. This compound is often considered the most suitable for these in vitro studies as it minimally interferes with platelet responsiveness.[3]
Table 1: this compound vs. Heparin and Citrate in Platelet Aggregation Assays
| Parameter | Agonist | This compound | Heparin | Citrate | Key Finding | Citation |
| Impedance Aggregometry | Collagen | Requires lower agonist concentration (0.08 µg/mL for 1.5 Ohm change) | Enhances aggregation; increments smaller than in citrated blood | Requires higher agonist concentration (0.42 µg/mL for 1.1 Ohm change) | This compound allows for higher platelet sensitivity to collagen. | [5] |
| Multiple Electrode Aggregometry (AUC) | ADP | 41.4 ± 18.2 | - | 36.5 ± 14.3 | Platelet aggregation is significantly higher in hirudinized blood. | [5] |
| Multiple Electrode Aggregometry (AUC) | Arachidonic Acid | 17.6 ± 13.4 | - | 13.4 ± 7.3 | Platelet aggregation is significantly higher in hirudinized blood. | [5] |
| Thromboxane (B8750289) B2 Release (ng/mL) | Arachidonic Acid (0.5 mM) | 23.0 | 108.4 | - | Hirudinized blood shows significantly lower thromboxane release. | [6] |
| Qualitative Effect | ADP, Collagen | No intrinsic inhibition | Tends to enhance aggregation | Significantly lowers aggregation response | This compound provides a more physiological environment for platelet function testing. | [3][5] |
Table 2: In Vitro Effects of Direct Oral Anticoagulants (DOACs) on Platelet Function
| Anticoagulant | Target | Parameter | Agonist | Result | Citation |
| Rivaroxaban | Factor Xa | Platelet Aggregation | Tissue Factor | IC50: 34 ± 3 ng/mL | [7] |
| Rivaroxaban | Factor Xa | Platelet Aggregation | ADP, Collagen, Thrombin | No significant direct effect on aggregation. | [8] |
| Apixaban | Factor Xa | Thrombin Generation (ETP) | Tissue Factor | Significant reduction at 150 and 250 ng/mL. | [2] |
| Dabigatran | Thrombin | Platelet Aggregation | Ristocetin/vWF | Significantly inhibits GPIbα-mediated aggregation. | [9] |
| Dabigatran | Thrombin | Thromboxane B2 Generation | - | Significant reduction at 250 ng/mL. | [2] |
| All DOACs | Thrombin or Factor Xa | Platelet Aggregation | Secondary to Coagulation Activation | All DOACs delay this, with dabigatran being more potent than rivaroxaban. | [4] |
Experimental Protocols
To ensure reproducibility and accuracy in comparing the effects of anticoagulants, a standardized experimental protocol is essential. Below is a detailed methodology for a typical Light Transmission Aggregometry (LTA) assay.
Light Transmission Aggregometry (LTA) Protocol
-
Blood Collection :
-
Draw whole blood via clean venipuncture, discarding the first few milliliters to avoid tissue factor contamination.
-
Collect blood into tubes containing the anticoagulant of interest (e.g., this compound at 50 µg/mL, 3.2% Sodium Citrate, or Heparin at 1 IU/mL) at the proper ratio (typically 9:1 blood to anticoagulant).
-
Gently invert the tubes several times to ensure thorough mixing.
-
-
Platelet-Rich Plasma (PRP) Preparation :
-
Centrifuge the anticoagulated whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature with the brake off.
-
Carefully aspirate the supernatant (PRP) and transfer it to a separate polypropylene (B1209903) tube.
-
-
Platelet-Poor Plasma (PPP) Preparation :
-
Re-centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes at room temperature.
-
Collect the supernatant (PPP), which will be used to set the 100% aggregation baseline.
-
-
Platelet Aggregation Measurement :
-
Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.
-
Pipette a specific volume of PRP into a cuvette with a magnetic stir bar and place it in the aggregometer.
-
Allow the PRP to stabilize for a few minutes at 37°C.
-
Add a known concentration of a platelet agonist (e.g., ADP, collagen, arachidonic acid, or thrombin) to the PRP.
-
Record the change in light transmission over time (typically 5-10 minutes) as platelets aggregate.
-
-
Data Analysis :
-
Quantify platelet aggregation by measuring the maximum percentage of aggregation or the area under the curve (AUC).
-
Compare the results obtained from blood samples treated with different anticoagulants.
-
The following diagram outlines this experimental workflow.
Conclusion
The selection of an anticoagulant can profoundly impact the outcome of platelet aggregation studies. The available data strongly suggests that This compound is an excellent choice for in vitro platelet function assays due to its specific, direct mechanism of thrombin inhibition and its lack of interference with calcium-dependent platelet activation pathways.[3] In contrast, citrate can artificially lower platelet responses by chelating calcium, while heparin may directly influence platelet activity, sometimes enhancing aggregation.[3][5]
Direct Oral Anticoagulants exhibit more complex, indirect effects on platelet aggregation, primarily by reducing the generation of thrombin (Factor Xa inhibitors) or by directly inhibiting thrombin's actions (dabigatran).[4] While effective in vivo, their influence on in vitro assays is concentration-dependent and varies with the agonist used.
For researchers requiring the most accurate and physiologically relevant assessment of platelet function in vitro, this compound stands out as the anticoagulant least likely to introduce experimental artifacts, thereby providing a clearer window into the true dynamics of platelet aggregation.
References
- 1. A novel this compound derivative characterized with anti-platelet aggregations and thrombin inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Influence of different anticoagulants on platelet aggregation in whole blood; a comparison between citrate, low molecular mass heparin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of rivaroxaban and dabigatran on platelet functions: in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heparin enhances platelet aggregation irrespective of anticoagulation with citrate or with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Rivaroxaban on Platelet Activation and Platelet–Coagulation Pathway Interaction: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Rivaroxaban on Platelet Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Direct Thrombin Inhibitors Dabigatran and Lepirudin Inhibit GPIbα-Mediated Platelet Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics and Pharmacodynamics of Hirudin Derivatives
Hirudin and its derivatives represent a class of potent and highly specific direct thrombin inhibitors (DTIs). Originally isolated from the medicinal leech Hirudo medicinalis, these agents have been developed as valuable alternatives to traditional anticoagulants like heparin, particularly in specific clinical scenarios such as heparin-induced thrombocytopenia (HIT). This guide provides a comparative overview of the pharmacokinetics and pharmacodynamics of three key recombinant this compound derivatives: Lepirudin, Bivalirudin (B194457), and Desirudin, supported by experimental data and methodologies to aid researchers, scientists, and drug development professionals.
Mechanism of Action: Direct Thrombin Inhibition
Unlike indirect thrombin inhibitors such as heparin, which require a cofactor like antithrombin III, this compound derivatives bind directly to thrombin, inhibiting its activity.[1] Thrombin is a critical enzyme in the coagulation cascade, responsible for converting fibrinogen to fibrin, the structural basis of a blood clot.[2][3] By inhibiting both free and clot-bound thrombin, these derivatives effectively prevent the formation and propagation of thrombi.[3][4][5][6][7]
Bivalirudin is a bivalent DTI, meaning it binds to two sites on the thrombin molecule: the active catalytic site and the exosite 1, which enhances its binding affinity.[2][4] This dual-binding mechanism contributes to its potent and specific anticoagulant effect.[2] Lepirudin and Desirudin also form a stable, non-covalent 1:1 complex with thrombin, effectively blocking its procoagulant functions.[8][9]
Comparative Pharmacokinetics
The pharmacokinetic profiles of Lepirudin, Bivalirudin, and Desirudin exhibit key differences that influence their clinical application, particularly in terms of their half-life, metabolism, and elimination.
| Parameter | Lepirudin | Bivalirudin | Desirudin |
| Half-life | ~1.3 hours (normal renal function)[10] | ~25 minutes (normal renal function)[2][11] | ~2-3 hours[6][12] |
| Metabolism | Minimal | Proteolytic cleavage[2][4][11] | Primarily renal metabolism and elimination[12] |
| Elimination | Primarily renal (~90%)[8][13] | Renal (~20%) and proteolytic cleavage (~80%)[2][4] | Primarily renal (40-50% unchanged)[12] |
| Protein Binding | Does not bind to plasma proteins other than thrombin[3] | Does not bind to plasma proteins other than thrombin[3][14] | Does not bind to plasma proteins[6] |
| Bioavailability (SC) | Nearly 100%[13] | Not administered subcutaneously | Complete[12] |
Lepirudin has a relatively longer half-life compared to Bivalirudin and is predominantly cleared by the kidneys.[8][10][13] This necessitates dose adjustments in patients with renal impairment, as reduced clearance can lead to drug accumulation and an increased risk of bleeding.[8][13] The development of anti-hirudin antibodies has been observed with prolonged use of lepirudin (more than 5 days), which can paradoxically enhance its anticoagulant effect by delaying its renal elimination.[8][15][16]
Bivalirudin is characterized by its short half-life and dual elimination pathway, involving both renal clearance and enzymatic cleavage by proteases.[2][4][11] This predictable pharmacokinetic profile and rapid onset and offset of action make it suitable for use in procedures like percutaneous coronary interventions (PCI).[2][11] Its metabolism by proteolytic cleavage reduces its dependence on renal function for elimination compared to other this compound derivatives.[4]
Desirudin , administered subcutaneously for indications like deep vein thrombosis (DVT) prophylaxis, has a half-life of approximately 2 to 3 hours.[5][6][12][17] Similar to lepirudin, it is primarily eliminated by the kidneys, requiring dose modifications in patients with renal dysfunction.[5][17]
Comparative Pharmacodynamics
The pharmacodynamic effects of this compound derivatives are primarily assessed by their ability to prolong clotting times, such as the activated partial thromboplastin (B12709170) time (aPTT).
| Parameter | Lepirudin | Bivalirudin | Desirudin |
| Primary Effect | Prolongation of aPTT[13] | Prolongation of aPTT, PT, and ACT[4] | Prolongation of aPTT[7] |
| Monitoring | aPTT monitoring is recommended[13] | ACT monitoring during PCI[4] | aPTT monitoring can be used[7] |
| Reversibility | Irreversible binding to thrombin[8] | Reversible binding to thrombin[2][11] | Reversible binding to thrombin[12] |
| Immunogenicity | Can induce anti-hirudin antibodies[8][15][16] | Reduced risk of bleeding complications compared to this compound[2] | Less immunogenic than unfractionated heparin[5][17] |
Lepirudin produces a dose-dependent increase in aPTT, and monitoring this parameter is crucial to ensure therapeutic anticoagulation and minimize bleeding risks.[13] The formation of anti-lepirudin antibodies can enhance its anticoagulant effect.[15]
Bivalirudin also prolongs clotting times in a dose-proportional manner.[4] Its reversible binding to thrombin allows for a more controlled anticoagulant effect.[11] Clinical studies have shown that in patients with suspected HIT, bivalirudin achieved a therapeutic aPTT more rapidly and was associated with significantly lower rates of clinically significant bleeding compared to lepirudin and argatroban (B194362).[18][19][20]
Desirudin's anticoagulant effect is also demonstrated by a prolongation of aPTT.[7] It has been shown to be more effective than both unfractionated heparin and enoxaparin in DVT prophylaxis after elective hip replacement, with comparable bleeding rates.[5][17]
Experimental Protocols
The pharmacokinetic and pharmacodynamic data presented are derived from a combination of preclinical studies in animal models and clinical trials in human subjects. A general workflow for these studies is outlined below.
Key Methodologies:
-
Pharmacokinetic Studies: Typically involve administering a single or multiple doses of the this compound derivative to subjects and collecting serial blood samples over time. Plasma concentrations of the drug are then measured using methods like enzyme-linked immunosorbent assays (ELISA) or chromogenic substrate assays.[21] These concentration-time data are then used to calculate key pharmacokinetic parameters using non-compartmental or compartmental analysis.
-
Pharmacodynamic Studies: Blood samples are collected at various time points after drug administration to assess the anticoagulant effect. Standard coagulation assays such as aPTT, prothrombin time (PT), and thrombin time (TT) are performed to measure the prolongation of clotting time.[21][22]
-
Clinical Trials: The efficacy and safety of this compound derivatives have been evaluated in numerous clinical trials, often comparing them to standard anticoagulants like heparin.[13][23][24] These trials are typically prospective, randomized, and multicenter to ensure robust and unbiased results. For instance, the HAT-1 and HAT-2 studies were prospective, multicenter, historically controlled trials that evaluated lepirudin in patients with HIT.[13]
Conclusion
Lepirudin, Bivalirudin, and Desirudin are all effective direct thrombin inhibitors with distinct pharmacokinetic and pharmacodynamic profiles. Bivalirudin's short half-life and dual elimination pathway make it a favorable option for acute, short-term anticoagulation, such as during PCI. Lepirudin and Desirudin, with their longer half-lives and primary renal clearance, are utilized in settings like HIT treatment and DVT prophylaxis, respectively, but require careful dose adjustments in patients with renal insufficiency. The choice of a specific this compound derivative should be guided by the clinical indication, the patient's renal function, and the desired duration of anticoagulant therapy. Further research into novel derivatives continues to aim for improved safety profiles, including reduced bleeding risk and lower immunogenicity.[9][25]
References
- 1. Pharmacological properties of this compound and its derivatives. Potential clinical advantages over heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Bivalirudin? [synapse.patsnap.com]
- 3. Bivalirudin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. What is the mechanism of Desirudin Recombinant? [synapse.patsnap.com]
- 7. Iprivask (Desirudin for Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. Lepirudin in the management of patients with heparin-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Pharmacological Activities and Mechanisms of this compound and Its Derivatives - A Review [frontiersin.org]
- 10. Lepirudin - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Desirudin : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 13. ahajournals.org [ahajournals.org]
- 14. Bivalirudin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Antithis compound antibodies in patients with heparin-induced thrombocytopenia treated with lepirudin: incidence, effects on aPTT, and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. drugs.com [drugs.com]
- 17. Desirudin: a review of the pharmacology and clinical application for the prevention of deep vein thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of bivalirudin to lepirudin and argatroban in patients with heparin-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Comparison of bivalirudin to lepirudin and argatroban in patients with heparin-induced thrombocytopenia. | Semantic Scholar [semanticscholar.org]
- 21. Pharmacodynamics and pharmacokinetics of recombinant this compound via four non-parenteral routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Clinico-pharmacological studies with recombinant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Clinical trial results with this compound and bivalirudin for acute coronary artery syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. This compound (desirudin) and Hirulog (bivalirudin) in acute ischaemic syndromes and the rationale for the Hirulog/Early Reperfusion Occlusion (HERO-2) Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Pharmacological Activities and Mechanisms of this compound and Its Derivatives - A Review - PMC [pmc.ncbi.nlm.nih.gov]
A study comparing the effects of bivalirudin and heparin in patients undergoing percutaneous coronary intervention
A Comparative Guide: Bivalirudin (B194457) vs. Heparin in Percutaneous Coronary Intervention
This guide provides a detailed comparison of the efficacy and safety of bivalirudin and heparin, the two most common anticoagulants used during percutaneous coronary intervention (PCI). The information is compiled from multiple meta-analyses and randomized controlled trials (RCTs) to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Pharmacological Differences
Bivalirudin and heparin achieve anticoagulation through distinct mechanisms. Heparin, an indirect thrombin inhibitor, works by binding to antithrombin, which then inactivates thrombin and other coagulation factors like Factor Xa.[1][2] In contrast, bivalirudin is a direct thrombin inhibitor, binding specifically and reversibly to both circulating and clot-bound thrombin.[1][3][4] This direct action provides a more predictable anticoagulant response.[1][4]
Clinical Efficacy and Safety Outcomes
A substantial body of evidence from numerous clinical trials and meta-analyses has compared the clinical outcomes of bivalirudin and heparin in patients undergoing PCI. The primary trade-off observed is often between bleeding risk and ischemic events.
Quantitative Data Summary
The following table summarizes key 30-day outcomes from meta-analyses of randomized trials comparing bivalirudin to heparin. The results often vary based on the comparator arm, specifically whether heparin was used with or without the planned use of a Glycoprotein IIb/IIIa inhibitor (GPI).
| Outcome | Bivalirudin vs. Heparin (Overall) (Risk Ratio / Odds Ratio, 95% CI) | Key Findings & Citations |
| Major Bleeding | Reduced OR: 0.57 [0.40-0.80] RR: 0.62 [0.49-0.78] | Bivalirudin is consistently associated with a lower risk of major bleeding.[3][5][6] The reduction is most significant when compared to heparin plus a GPI.[7][8] |
| All-Cause Mortality | Comparable OR: 1.09 [0.83-1.41] RR: 0.83 [0.74-0.94]* | Most analyses show no significant difference in mortality.[3][9] One meta-analysis in the contemporary era suggested a reduction in all-cause death with bivalirudin.[6] |
| Major Adverse Cardiac Events (MACE) | Comparable / Slightly Increased RR: 1.00 [0.89-1.13] Overall MACE: 8% vs 7% (Bivalirudin vs Heparin) | The overall risk of MACE is generally similar between the two agents.[5][8] Some analyses suggest a slight increase in MACE with bivalirudin.[5] |
| Myocardial Infarction (MI) | Comparable / Slightly Increased OR: 1.10 [0.83-1.46] | The risk of myocardial infarction is comparable, though some studies report a slightly higher risk with bivalirudin.[3][8] |
| Stent Thrombosis (ST) | Increased OR: 2.09 [1.26-3.47] (Definite ST) OR: 3.48 [1.66-7.28] (Acute ST) | Bivalirudin is associated with a higher risk of stent thrombosis, particularly acute stent thrombosis (within 24 hours).[3][5][10] |
| Thrombocytopenia | Reduced RR: 0.40 [0.26-0.63]** | Bivalirudin is associated with a significantly lower risk of developing thrombocytopenia compared to heparin.[8] |
*Finding from a 2021 meta-analysis reflecting contemporary practice.[6] **Finding in a subgroup analysis where heparin was combined with greater GPI use.[8]
Experimental Protocols
The data presented are derived from randomized controlled trials (RCTs) that generally follow a structured methodology to compare the two anticoagulants.
Typical Study Design
-
Patient Population : Patients presenting with acute coronary syndromes (ACS), including ST-segment elevation myocardial infarction (STEMI) and non-ST-segment elevation myocardial infarction (NSTEMI), scheduled to undergo PCI.[7][9]
-
Randomization : Eligible patients are randomly assigned to receive either bivalirudin or heparin as the procedural anticoagulant.
-
Drug Administration :
-
Bivalirudin Arm : An initial intravenous bolus of 0.75 mg/kg, followed immediately by an infusion of 1.75 mg/kg/h for the duration of the procedure.[1] Some trials have investigated the utility of a post-PCI infusion to mitigate stent thrombosis risk.[7]
-
Heparin Arm : An initial intravenous bolus of 70-100 Units/kg (if no GPI is planned) or 50-70 Units/kg (if a GPI is planned).[2] Dosing is monitored with Activated Clotting Time (ACT) to maintain a therapeutic level.[2] Concomitant use of GPIs varies across trials, from planned use in all patients to provisional "bail-out" use.[3]
-
-
Endpoints :
-
Primary Efficacy Endpoint : Typically a composite of major adverse cardiac events (MACE), which includes death, myocardial infarction, or urgent target vessel revascularization within 30 days.[5]
-
Primary Safety Endpoint : Major bleeding, as defined by various criteria such as Thrombolysis in Myocardial Infarction (TIMI) or trial-specific definitions.[3][5]
-
-
Follow-up : Patients are monitored for a predefined period (commonly 30 days) to assess for primary and secondary endpoints, including stent thrombosis, stroke, and mortality.[5][9]
Discussion and Conclusion
The choice between bivalirudin and heparin for anticoagulation during PCI involves a careful balance of ischemic and bleeding risks.
-
Bleeding Avoidance : Bivalirudin demonstrates a clear advantage in reducing major bleeding complications, which is a significant consideration as major bleeding is linked to increased morbidity and mortality.[3][6][11] This benefit is most pronounced when compared to a strategy of heparin combined with routine GPI use.[7][8]
-
Ischemic Risk : The primary drawback of bivalirudin is an increased risk of acute stent thrombosis.[3][10] However, the overall rates of MACE, mortality, and myocardial infarction are generally comparable to heparin.[3][9]
References
- 1. Bivalirudin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 4. Clinical pharmacology of bivalirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Meta-Analysis: Worse Clinical Outcomes But Less Bleeding With Bivalirudin in PCI | tctmd.com [tctmd.com]
- 6. Bivalirudin versus heparin in contemporary percutaneous coronary interventions for patients with acute coronary syndrome: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bivalirudin Versus Heparin During Intervention in Acute Coronary Syndrome: A Systematic Review of Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of bivalirudin vs heparin in patients with coronary heart disease undergoing percutaneous coronary intervention: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Bivalirudin Versus Heparin During Intervention in Acute Coronary Syndrome: A Systematic Review of Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Hirudin: A Guide for Laboratory Professionals
Authored for Researchers, Scientists, and Drug Development Professionals, this guide provides essential safety and logistical information for the proper disposal of Hirudin. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact. While this compound is a naturally derived polypeptide, it is imperative to handle and dispose of it as potentially hazardous chemical and biological waste, in accordance with all applicable federal, state, and local environmental regulations.[1][2][3]
Core Principles of this compound Waste Management
The fundamental principle of this compound waste disposal is proper segregation and labeling at the point of generation.[4] Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's chemical safety guidelines.[1][2][4] All waste must be handled in accordance with local, state, and federal regulations.[3]
**Step-by-Step this compound Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of various forms of this compound waste, including pure compound, contaminated labware, and solutions.
1. Waste Identification and Segregation:
Properly identify and segregate this compound waste into distinct categories at the point of generation.
-
Solid this compound Waste: This category includes:
-
Unused or expired pure this compound powder.
-
Contaminated personal protective equipment (PPE) such as gloves and weighing papers.
-
Contaminated labware, for instance, pipette tips and microfuge tubes.[4]
-
-
Liquid this compound Waste: This includes:
-
Aqueous solutions containing this compound, such as stock solutions and experimental media.
-
Solvent rinses from contaminated labware. Be mindful of the solvent used, as this will also determine the appropriate waste container.[4]
-
-
Sharps Waste:
-
Needles, syringes, or any other sharps contaminated with this compound must be disposed of in a designated, puncture-proof sharps container.[4]
-
2. Waste Collection and Container Management:
-
Solid Waste: Collect in a designated, sealable container, such as a plastic bag or a wide-mouthed plastic jar. The container should be clearly labeled "this compound Solid Waste" and include the major constituents.[4]
-
Liquid Waste: Use a compatible, leak-proof, screw-cap waste bottle.[4] The bottle must be clearly labeled "this compound Liquid Waste," listing all chemical components, including solvents and their approximate concentrations.
-
All waste containers must be kept securely sealed when not in use and stored in a designated, well-ventilated secondary containment area, away from incompatible materials.
3. Chemical Inactivation of this compound Waste:
For liquid waste containing this compound, a chemical inactivation step is recommended to denature the polypeptide before final disposal. This compound is a remarkably stable protein, resistant to extremes of pH at room temperature and various chemical denaturants.[1][2] However, it can be irreversibly inactivated by the combination of elevated temperature and alkaline pH.[1][2] This process leads to the base-catalyzed β-elimination of its disulfide bonds, destroying its tertiary structure and biological activity.[1][2]
Experimental Protocol for this compound Inactivation:
-
Alkalinization: Adjust the pH of the this compound-containing solution to a range of 10-12 using a suitable base, such as sodium hydroxide (B78521) (NaOH).
-
Heating: Heat the alkaline solution to 95°C.
-
Incubation: Maintain the solution at 95°C for a minimum of 30 minutes to ensure complete inactivation.
-
Cooling and Neutralization: Allow the solution to cool to room temperature. Neutralize the pH before collecting it as hazardous waste.
-
Collection: Transfer the treated solution to a properly labeled hazardous waste container.
4. Final Disposal:
All collected this compound waste, including inactivated solutions, solid waste, and sharps, must be disposed of through your institution's designated hazardous waste management program.[5] Consult your institution's Environmental Health and Safety (EHS) office for any additional or specific requirements.
Data Presentation: this compound Stability and Inactivation Parameters
The following table summarizes key data regarding the stability and inactivation of this compound.
| Parameter | Condition | Effect on this compound Activity | Reference |
| pH Stability | pH 1.47 - 12.9 (at room temperature) | Stable | [1][2] |
| Thermal Stability | Up to 95°C (at neutral pH) | Stable | [1][2] |
| Chemical Denaturants | 6 M guanidinium (B1211019) chloride or 8 M urea | Stable | [1][2] |
| Inactivation Condition | Alkaline pH (10-12) combined with elevated temperature (95°C) | Irreversibly Inactivated | [1][2] |
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of this compound, a thrombin-specific inhibitor. The structure of alkaline-inactivated this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production, properties, and thrombin inhibitory mechanism of this compound amino-terminal core fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification, screening, and comprehensive evaluation of novel thrombin inhibitory peptides from the hirudo produced using pepsin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unfolding of this compound characterized by the composition of denatured scrambled isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Hirudin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Hirudin, a potent thrombin inhibitor. Adherence to these procedural steps will minimize risk and ensure proper disposal, fostering a culture of safety and responsibility in your laboratory.
Personal Protective Equipment (PPE) for Handling this compound
While some safety data sheets (SDS) for specific forms of this compound suggest that no special personal protective equipment is required under normal handling, it is crucial to adopt a cautious approach due to the potent biological activity of the substance. For recombinant this compound (r-Hirudin), which may be formulated with other hazardous components such as sodium azide (B81097), more stringent measures are necessary. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommendation |
| Hand Protection | Wear two pairs of powder-free gloves. The inner glove should be tucked under the cuff of the lab coat or gown, and the outer glove should extend over the cuff. |
| Body Protection | A disposable gown made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is recommended. |
| Eye Protection | Safety glasses with side shields or goggles should be worn to protect against splashes or aerosols. |
| Respiratory Protection | For most activities, an N-95 or N-100 particulate mask is sufficient, especially when handling the powdered form to avoid inhalation.[1] Surgical masks offer little protection.[1] |
Note: Always consult the specific Safety Data Sheet (SDS) for the particular this compound product you are using, as recommendations may vary based on the formulation and concentration.
Operational Plan for Handling this compound
A systematic approach to handling this compound, from receipt to disposal, is critical for safety and to maintain the integrity of your research.
Receiving and Storage
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Store this compound according to the manufacturer's instructions, which is typically in a cool, dry, and well-ventilated area. Lyophilized this compound should be stored desiccated below -18°C.[2][3]
-
The storage area should be clearly labeled with appropriate hazard warnings.
Preparation and Handling
-
All handling of this compound, especially the powdered form, should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize the risk of inhalation and contamination.
-
Before handling, ensure all necessary PPE is donned correctly.
-
Avoid the generation of dust when working with powdered this compound.
-
Use dedicated equipment (spatulas, weighing boats, etc.) for handling this compound. If not possible, thoroughly clean and decontaminate equipment after use.
-
Reconstitute lyophilized this compound according to the product datasheet, typically using sterile water or a recommended buffer.[3]
Spill Management
-
In the event of a spill, evacuate the immediate area.
-
For small powder spills, gently cover with a damp paper towel to avoid creating dust, then clean the area with an appropriate decontaminating solution.
-
For liquid spills, absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand.
-
All materials used for cleaning up spills should be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Unused this compound: Dispose of unused this compound in accordance with federal, state, and local regulations for chemical waste.
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, gowns, weigh boats, and pipette tips, should be collected in a designated, clearly labeled hazardous waste container.
-
Empty Containers: Empty vials and containers should also be disposed of as hazardous waste.
-
Recombinant this compound with Sodium Azide: Formulations containing sodium azide may have specific disposal requirements due to the toxicity of azide.[4] Consult your institution's environmental health and safety department for guidance.
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
